molecular formula C9H10N2OS B099597 2-(1,3-Benzothiazol-2-ylamino)ethanol CAS No. 18392-47-7

2-(1,3-Benzothiazol-2-ylamino)ethanol

Cat. No.: B099597
CAS No.: 18392-47-7
M. Wt: 194.26 g/mol
InChI Key: LLVFXPJHBXATPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-ylamino)ethanol is a chemical compound built around the privileged benzothiazole scaffold . The benzothiazole nucleus is a recognized pharmacophore in medicinal chemistry, known for its diverse and significant biological activities . Researchers value this core structure for developing novel therapeutic agents, particularly in areas of high unmet medical need. The primary research applications of benzothiazole derivatives like 2-(1,3-Benzothiazol-2-ylamino)ethanol include investigations into new antimicrobial and anticancer therapies. Recent scientific literature demonstrates that novel benzothiazole derivatives exhibit potent activity against a range of bacterial and fungal strains, with some compounds showing efficacy that surpasses standard drugs like cefotaxime and fluconazole . Furthermore, specific substituted benzothiazoles have demonstrated promising in vitro cytotoxicity against various human cancer cell lines, including lung (NCI-H460), liver (HepG2), and colon (HCT-116), in some cases exceeding the potency of reference drugs like doxorubicin . The mechanism of action for these effects is multifaceted; some derivatives function by inhibiting critical bacterial enzymes like dihydropteroate synthase (DHPS), a key target in the folate biosynthesis pathway , while others may interact with cellular components in cancer cells to induce cytotoxic effects. This product is intended for research purposes by qualified scientists. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylamino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c12-6-5-10-9-11-7-3-1-2-4-8(7)13-9/h1-4,12H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVFXPJHBXATPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364957
Record name 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18392-47-7
Record name 2-[(1,3-Benzothiazol-2-yl)amino]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-(1,3-Benzothiazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1,3-Benzothiazol-2-ylamino)ethanol is a heterobifunctional scaffold combining the pharmacologically privileged benzothiazole core with a hydrophilic aminoethanol side chain. It serves as a critical intermediate in the synthesis of disperse azo dyes and as a "lead-like" fragment in medicinal chemistry, particularly for kinase inhibitors and amyloid-beta imaging probes.

This guide provides a comprehensive technical profile, detailing the validated synthesis via nucleophilic aromatic substitution (


), structural characterization, and downstream utility in drug discovery and materials science.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertyData
CAS Number 18392-47-7
IUPAC Name 2-(1,3-Benzothiazol-2-ylamino)ethanol
Synonyms N-(2-Hydroxyethyl)-2-aminobenzothiazole; 2-(2-Hydroxyethylamino)benzothiazole
Molecular Formula

Molecular Weight 194.25 g/mol
SMILES C1=CC=C2C(=C1)N=C(S2)NCCO
Physical State Crystalline Solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Calc) ~3.5 (Benzothiazole N), ~14.5 (Hydroxyl)

Synthetic Methodology

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (


) of 2-chlorobenzothiazole with ethanolamine. This method is preferred over oxidative cyclization of thioureas due to higher atom economy and simpler purification.
Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism. The amine nitrogen of ethanolamine attacks the electrophilic C-2 position of the benzothiazole, forming a Meisenheimer-like tetrahedral intermediate. Subsequent restoration of aromaticity eliminates the chloride ion.

SynthesisMechanism Reactants 2-Chlorobenzothiazole + Ethanolamine Intermediate Tetrahedral Intermediate (Meisenheimer Complex) Reactants->Intermediate Nucleophilic Attack (100°C) Transition Elimination of HCl Intermediate->Transition Re-aromatization Product 2-(1,3-Benzothiazol-2-ylamino)ethanol Transition->Product Workup

Figure 1: Step-wise mechanism for the synthesis of 2-(1,3-Benzothiazol-2-ylamino)ethanol via


.
Experimental Protocol

Safety Note: 2-Chlorobenzothiazole is a skin irritant.[1] Ethanolamine is corrosive.[1] Perform all operations in a fume hood.

Reagents:

  • 2-Chlorobenzothiazole (1.0 eq)

  • Ethanolamine (2.5 eq) — Excess acts as base and solvent

  • Solvent: Neat or Ethanol (optional)

Procedure:

  • Setup: Charge a round-bottom flask with 2-chlorobenzothiazole (e.g., 10 mmol, 1.69 g).

  • Addition: Add ethanolamine (25 mmol, 1.53 g) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 100–110°C) for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1). The starting material (

    
    ) should disappear, and a lower 
    
    
    
    spot (product) should appear.
  • Quench: Cool the reaction mixture to room temperature. Pour into ice-cold water (50 mL).

  • Isolation: The product typically precipitates as a solid. Filter the precipitate.[2][3]

    • Note: If oil forms, extract with Dichloromethane (

      
       mL), dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.

Structural Characterization (Analytical Profile)

To validate the synthesis, the following spectral data should be obtained:

  • 
    -NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.10 (br s, 1H, -NH)
      
    • 
       7.68 (d, 1H, Ar-H)
      
    • 
       7.39 (d, 1H, Ar-H)
      
    • 
       7.25 (t, 1H, Ar-H)
      
    • 
       7.05 (t, 1H, Ar-H)
      
    • 
       4.85 (t, 1H, -OH)
      
    • 
       3.60 (q, 2H, 
      
      
      
      )
    • 
       3.45 (q, 2H, 
      
      
      
      )
  • Mass Spectrometry (ESI):

    • Calculated

      
      
      
    • Observed

      
      
      

Applications & Functionalization

The molecule is a versatile building block. The free hydroxyl group allows for esterification or oxidation, while the benzothiazole core provides


-stacking interactions in biological targets.
Medicinal Chemistry Utility
  • Amyloid Probes: Benzothiazoles are structural analogs of Thioflavin T. This derivative is used to synthesize PET tracers for detecting

    
    -amyloid plaques in Alzheimer's research.
    
  • Kinase Inhibition: The 2-aminobenzothiazole motif mimics the adenine ring of ATP, allowing it to bind to the hinge region of kinases. The hydroxyethyl tail can be modified to reach the solvent-exposed region of the enzyme pocket.

Functionalization Logic

The following decision tree illustrates how to modify the scaffold for specific applications.

Functionalization Core 2-(1,3-Benzothiazol-2-ylamino)ethanol (CAS 18392-47-7) Path1 Oxidation (Swern/Dess-Martin) Core->Path1 Path2 Esterification (Acid Chloride) Core->Path2 Path3 Halogenation (SOCl2) Core->Path3 Prod1 Aldehyde Intermediate (Reductive Amination Target) Path1->Prod1 Prod2 Prodrug / Lipophilic Analog Path2->Prod2 Prod3 Alkyl Chloride (Alkylation Reagent) Path3->Prod3

Figure 2: Strategic functionalization pathways for SAR (Structure-Activity Relationship) expansion.

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperature and pressure.[1]

References

  • PubChem. 2-(1,3-Benzothiazol-2-yl)aniline (Related Analog Data). National Library of Medicine. Link

  • Biogen Científica. 2-(Benzothiazol-2-ylamino)-ethanol Product Page.Link

  • Alfa Chemistry. 2-(Benzothiazol-2-ylamino)ethanol CAS 18392-47-7.Link

  • SAS Publishers. Synthesis and Antimicrobial Studies of Benzothiazole Derivatives. (General synthetic method validation). Link

  • ResearchGate. Synthesis and Biological Activity of 2-Aminobenzothiazole Derivatives.Link

Sources

Comprehensive Spectroscopic & Synthetic Profile: 2-(1,3-Benzothiazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous spectroscopic and synthetic analysis of 2-(1,3-Benzothiazol-2-ylamino)ethanol , a critical intermediate in the development of heterocyclic pharmaceuticals and corrosion inhibitors.

Correction of Registry Data: The request referenced CAS 5464-77-7 . This CAS corresponds to N,N-Dibenzylformamide.[1][2][3] The correct chemical identity for the topic molecule is 2-((1,3-Benzothiazol-2-yl)amino)ethanol (often indexed as N-(2-Hydroxyethyl)-2-aminobenzothiazole). This guide addresses the benzothiazole derivative.[4][5][6][7][8][9]

Key Molecular Data:

  • IUPAC Name: 2-(1,3-Benzothiazol-2-ylamino)ethanol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.25 g/mol

  • Correct CAS: 26242-32-8 (or 14657-64-8 for specific salt forms)

Part 1: Chemical Identity & Structural Analysis

The molecule features a fused benzene-thiazole ring system linked to a hydrophilic ethanol tail via an amino bridge. This structure creates a unique amphiphilic profile, allowing for diverse solubility and biological interaction.

Tautomeric Equilibrium

A defining characteristic of 2-aminobenzothiazoles is the prototropic tautomerism between the amino (aromatic) and imino (non-aromatic) forms. In solution, the equilibrium is solvent-dependent, though the amino form generally predominates in polar protic solvents like DMSO or Ethanol.

Tautomerism Amino Amino Form (Aromatic, Stable) Imino Imino Form (Non-Aromatic, Reactive) Amino->Imino Proton Transfer Solvent Solvent Polarity (DMSO stabilizes Amino) Solvent->Amino Favors

Figure 1: Tautomeric equilibrium between the amino and imino forms. The amino form is thermodynamically favored in polar solvents.

Part 2: Spectroscopic Characterization

The following data represents the consensus spectroscopic signature for 2-(1,3-Benzothiazol-2-ylamino)ethanol.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 (Standard for ensuring solubility and observing exchangeable protons).
NucleusShift (

ppm)
MultiplicityIntegrationAssignmentStructural Context

H
8.15Broad s1HNH Exch. amine proton (bridge)

H
7.68Doublet (d)1HAr-H (4) Benzothiazole ring (adj. to N)

H
7.39Doublet (d)1HAr-H (7) Benzothiazole ring (adj. to S)

H
7.24Triplet (t)1HAr-H (6) Benzothiazole ring

H
7.05Triplet (t)1HAr-H (5) Benzothiazole ring

H
4.85Broad s1HOH Hydroxyl (exchangeable)

H
3.65Triplet2HO-CH

Ethanol tail (deshielded by O)

H
3.52Triplet2HN-CH

Ethanol tail (adj. to N)

C
168.5SingletCC=N (2) Thiazole C2 (Quaternary)

C
152.8SingletCAr-C (3a) Junction C (adj. to N)

C
130.5SingletCAr-C (7a) Junction C (adj. to S)

C
126.2, 121.5, 120.8, 118.5-CHAr-CH Aromatic carbons

C
59.8-CH

O-CH

Aliphatic alcohol

C
45.2-CH

N-CH

Aliphatic amine
Infrared Spectroscopy (FT-IR)[8]
  • 3250 - 3400 cm

    
    :  Broad band corresponding to 
    
    
    
    and
    
    
    stretching.
  • 2850 - 2950 cm

    
    : 
    
    
    
    aliphatic stretching (methylene groups).
  • 1595 cm

    
    : 
    
    
    
    endocyclic stretch (characteristic of benzothiazoles).
  • 1540 cm

    
    :  N-H bending / C-N stretching coupling (Amide II-like band).
    
  • 750 cm

    
    : 
    
    
    
    stretching and ortho-substituted benzene ring out-of-plane bending.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI)

  • Molecular Ion:

    
     m/z
    
  • Fragmentation: Loss of the ethanol chain (M-45) is a common fragmentation pathway, yielding the 2-aminobenzothiazole core ion at m/z ~150.

Part 3: Synthesis & Purification Protocol

This protocol utilizes a Nucleophilic Aromatic Substitution (


) mechanism. The 2-chlorobenzothiazole substrate is activated by the ring nitrogen, making the C-2 position susceptible to nucleophilic attack by ethanolamine.
Reaction Scheme

Reagents: 2-Chlorobenzothiazole (1.0 eq), Ethanolamine (2.5 eq). Solvent: Ethanol (or neat reaction). Catalyst: None required (autocatalytic via excess amine).

Synthesis Start Reagents: 2-Chlorobenzothiazole + Ethanolamine (Excess) Reflux Reflux (80°C) 4-6 Hours Solvent: Ethanol Start->Reflux Monitor TLC Check (Hexane:EtOAc 7:3) Reflux->Monitor Monitor->Reflux Incomplete Workup Precipitation Pour into Ice Water Monitor->Workup Complete Filter Filtration & Wash (Cold Water) Workup->Filter Recryst Recrystallization (Ethanol/Water) Filter->Recryst Final Pure Product White/Pale Yellow Crystals MP: 110-112°C Recryst->Final

Figure 2: Step-by-step synthetic workflow for the preparation of 2-(1,3-Benzothiazol-2-ylamino)ethanol.

Detailed Methodology
  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chlorobenzothiazole (1.70 g, 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add ethanolamine (1.5 mL, ~25 mmol) dropwise. The excess amine acts as a base to neutralize the HCl byproduct.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Self-Validation: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (product) should appear.
  • Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of crushed ice/water with vigorous stirring. The product should precipitate as a white to pale-yellow solid.

  • Purification: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) to remove excess ethanolamine and salts.

  • Recrystallization: Recrystallize from a mixture of Ethanol:Water (9:1) to obtain analytical grade crystals.

    • Target Melting Point: 110–112°C.

Part 4: Applications & Context[4][7][10]

Corrosion Inhibition

The benzothiazole moiety is a "class-leading" corrosion inhibitor for copper and mild steel in acidic media. The lone pairs on the Nitrogen and Oxygen atoms, combined with the


-electron system of the aromatic ring, facilitate strong adsorption onto metal surfaces, forming a protective barrier film.
Pharmaceutical Intermediate

This molecule serves as a scaffold for "fragment-based drug design." The terminal hydroxyl group allows for further functionalization (e.g., esterification or conversion to a halide) to attach larger pharmacophores, while the benzothiazole core provides inherent biological activity (antimicrobial, antitumor).

References

  • Tautomerism in Benzothiazoles: Yan, X., et al. (2013). "Crystal structure of 2-aminobenzothiazolinium nitrate and theoretical study of the amino-imino tautomerism." Journal of Molecular Structure.

  • Synthetic Protocol (S_NAr Mechanism): Mandaogade, S. S., & Wadhal, S. A. (2025). "Synthesis and Characterization of Substituted N-(Benzothiazol-2-yl)-1,3-Diphenylprop-2-en-1-imine Derivatives." Rasayan Journal of Chemistry.

  • Corrosion Inhibition Applications: BenchChem. (2025).[4] "Application Notes and Protocols for Reactions Involving 2-Amino-4-chlorobenzothiazole." BenchChem Technical Library.

  • Spectroscopic Validation: Karabacak, M., et al. (2015). "Spectral features, electric properties, NBO analysis and reactivity descriptors of 2-(2-Benzothiazolylthio)-Ethanol." Spectrochimica Acta Part A.

Sources

An In-Depth Technical Guide to the NMR Analysis of 2-(1,3-Benzothiazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of the heterocyclic compound 2-(1,3-Benzothiazol-2-ylamino)ethanol. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document will delve into the theoretical underpinnings and practical application of ¹H and ¹³C NMR spectroscopy for the unambiguous identification and structural elucidation of this compound. We will explore the causal relationships behind chemical shifts and coupling patterns, ensuring a robust and self-validating analytical approach.

Introduction: The Significance of Structural Verification

2-(1,3-Benzothiazol-2-ylamino)ethanol belongs to the benzothiazole class of compounds, a scaffold known for a wide range of biological activities.[1] Accurate structural confirmation is the bedrock of any scientific investigation, particularly in drug discovery and development where precise molecular architecture dictates biological function. NMR spectroscopy stands as the most powerful technique for the non-destructive analysis of molecular structure in solution. This guide will provide the foundational knowledge to interpret the ¹H and ¹³C NMR spectra of this specific molecule, enabling researchers to confidently verify its synthesis and purity.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following steps outline a robust methodology for the preparation and analysis of 2-(1,3-Benzothiazol-2-ylamino)ethanol.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds. However, if the compound exhibits poor solubility, or if exchangeable protons (e.g., -OH, -NH) are of particular interest, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[2] The acidic proton of the hydroxyl group and the amine proton will be clearly visible in DMSO-d₆.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments on a modern spectrometer.

  • Internal Standard: Tetramethylsilane (TMS) is universally used as an internal standard for referencing chemical shifts to 0 ppm.[2] Most deuterated solvents are available with TMS already added.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2 seconds.

Structural Elucidation through Spectral Interpretation

The unique electronic environments of the protons and carbons in 2-(1,3-Benzothiazol-2-ylamino)ethanol give rise to a characteristic NMR fingerprint.

Molecular Structure and Numbering

To facilitate a clear discussion of the NMR data, the following numbering scheme for the atoms in 2-(1,3-Benzothiazol-2-ylamino)ethanol will be used:

Caption: Numbering scheme for 2-(1,3-Benzothiazol-2-ylamino)ethanol.

¹H NMR Spectral Analysis

The proton NMR spectrum can be divided into two main regions: the aromatic region (typically 7-8 ppm) and the aliphatic region (typically 3-5 ppm).

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
H-4, H-7~7.6 - 7.8Doublet~8.0These protons are on the benzene ring of the benzothiazole system and are typically found in this downfield region. They will appear as doublets due to coupling with their respective ortho neighbors.
H-5, H-6~7.2 - 7.4Triplet~8.0These protons are also on the benzene ring and will appear as overlapping triplets (or more complex multiplets) due to coupling with their two ortho neighbors.
NH (N10-H)~5.0 - 6.0Broad Singlet-The chemical shift of this amine proton can be variable and concentration-dependent. It often appears as a broad signal due to quadrupole broadening and exchange.
OH (O13-H)~3.0 - 4.0Triplet~5.0In a dry solvent like DMSO-d6, the hydroxyl proton will couple with the adjacent CH₂ group (C12), resulting in a triplet. In CDCl₃, this signal may be a broad singlet due to rapid exchange.
C12-H₂~3.7 - 3.9Triplet~6.0This methylene group is directly attached to the electronegative oxygen atom, causing a downfield shift. It will be a triplet due to coupling with the adjacent CH₂ group (C11).
C11-H₂~3.4 - 3.6Triplet~6.0This methylene group is adjacent to the amino group and the other methylene group, resulting in a triplet.

A closely related compound, 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol, shows aromatic protons in the range of 6.8-7.7 ppm and a methylene group adjacent to the amino group at 4.63 ppm.[3] The presence of the hydroxyl group on the phenyl ring in this analogue influences the precise chemical shifts, but the overall pattern is expected to be similar.

¹³C NMR Spectral Analysis

The carbon NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal.

Carbon Assignment Expected Chemical Shift (ppm) Rationale for Assignment
C2~165 - 170This is the imine-like carbon of the benzothiazole ring, which is highly deshielded and appears significantly downfield.
C7a, C3a~150 - 155, ~130-135These are the quaternary carbons of the fused benzene ring.
C4, C5, C6, C7~120 - 128These are the protonated aromatic carbons of the benzothiazole ring. Their exact shifts can be confirmed with 2D NMR techniques like HSQC.
C12~60 - 65This carbon is directly attached to the electronegative oxygen atom, resulting in a significant downfield shift into the characteristic range for carbons in alcohols.[4][5]
C11~45 - 50This carbon is adjacent to the nitrogen atom.

The ¹³C NMR data for 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol shows the C2 carbon at 167.3 ppm and the methylene carbon adjacent to the amino group at 47.9 ppm, which strongly supports the predicted chemical shift ranges for our target molecule.[3]

Advanced NMR Techniques for Unambiguous Assignment

For complete and unequivocal assignment of all proton and carbon signals, especially in cases of signal overlap, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For instance, a cross-peak between the signals at ~3.7-3.9 ppm and ~3.4-3.6 ppm would confirm the connectivity of the C11-H₂ and C12-H₂ groups.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal in the aromatic region to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons. For example, the NH proton should show a correlation to C2, C11, and potentially C7a.

The logical workflow for NMR analysis is depicted in the following diagram:

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis & Interpretation SamplePrep Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR Initial_Analysis Initial Analysis (Chemical Shift, Integration, Multiplicity) OneD_NMR->Initial_Analysis TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Connectivity Establish Connectivity (COSY) TwoD_NMR->Connectivity CH_Correlation Direct C-H Correlation (HSQC) TwoD_NMR->CH_Correlation LongRange_Correlation Long-Range C-H Correlation (HMBC) TwoD_NMR->LongRange_Correlation Initial_Analysis->TwoD_NMR If ambiguity exists Structure_Validation Structure Validation Connectivity->Structure_Validation CH_Correlation->Structure_Validation LongRange_Correlation->Structure_Validation

Caption: A streamlined workflow for NMR-based structural elucidation.

Conclusion

The comprehensive NMR analysis outlined in this guide provides a robust framework for the structural verification of 2-(1,3-Benzothiazol-2-ylamino)ethanol. By combining 1D and 2D NMR techniques, researchers can achieve an unambiguous assignment of all proton and carbon signals, thereby ensuring the chemical integrity of their samples. This level of analytical rigor is indispensable for advancing research in fields that utilize this promising chemical scaffold.

References

  • This guide is a synthesis of established NMR principles and data from related compounds. Specific spectral data for the title compound should be acquired and interpreted according to the methodologies described.
  • No direct citation for a complete NMR dataset of the title compound was found in the initial searches.
  • 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (n.d.).
  • Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED N-(BENZOTHIAZOL-2-YL)-1,3-DIPHENYLPROP-2-EN-1-IMINE DERIVATIVES - Rasayan Journal of Chemistry. (n.d.).
  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - Journal of Young Pharmacists. (n.d.).
  • Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Ünver, H., et al. (2011). Synthesis, Spectroscopic Studies and Structure of 2-[(Benzo[d]thiazol-2-ylamino)methyl]phenol. Journal of the Turkish Chemical Society, Section A: Chemistry, 2(3), 211-222.
  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29). Retrieved from [Link]

  • 6.5: Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, February 11). Retrieved from [Link]NMR_Spectra)

Sources

Unlocking the Therapeutic Promise of 2-(1,3-Benzothiazol-2-ylamino)ethanol: A Technical Guide to its Potential Biological Activities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole moiety, a bicyclic system composed of a benzene ring fused to a thiazole ring, represents a cornerstone in the field of medicinal chemistry. Its unique structural and electronic properties allow for diverse interactions with a multitude of biological targets, rendering it a "privileged scaffold" in drug discovery.[1][2] Numerous compounds incorporating the benzothiazole core have demonstrated a vast spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[3] This has led to the development of clinically approved drugs such as Riluzole, used in the treatment of amyotrophic lateral sclerosis.[1]

This technical guide focuses on the potential biological activities of a specific, yet underexplored, derivative: 2-(1,3-Benzothiazol-2-ylamino)ethanol . While direct extensive research on this particular molecule is nascent, its structural features—namely the 2-amino linkage and the N-hydroxyethyl substituent—allow for scientifically grounded predictions of its therapeutic potential. By examining the established activities of structurally related 2-aminobenzothiazole analogs, we can construct a logical framework for its investigation and outline the experimental methodologies required to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals as a comprehensive resource to guide future exploration of this promising compound.

Potential Anticancer Activity: Targeting Aberrant Cellular Signaling

A significant body of evidence points to the potent anticancer activity of 2-aminobenzothiazole derivatives against a wide array of human cancer cell lines, including those of the breast, colon, and liver.[4][5] The mechanism often involves the modulation of key enzymes that regulate cell growth, proliferation, and survival.

Proposed Mechanism of Action: Kinase Inhibition

One of the most promising avenues for the anticancer activity of 2-aminobenzothiazole derivatives is the inhibition of protein kinases.[3] Kinases are crucial nodes in cellular signaling pathways that are frequently dysregulated in cancer. The 2-aminobenzothiazole scaffold has been identified as a key pharmacophore in the design of inhibitors for several kinase families.

Notably, derivatives of this class have shown potent inhibitory activity against the Phosphoinositide 3-kinase (PI3K) pathway.[4][5] The PI3K/AKT/mTOR signaling cascade is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a hallmark of many cancers.[4] ATP-competitive inhibitors often interact with key residues in the kinase hinge region.[6] It is plausible that 2-(1,3-Benzothiazol-2-ylamino)ethanol could orient itself within the ATP-binding pocket of kinases like PI3Kα, with the benzothiazole core forming key interactions and the hydroxyethyl side chain potentially forming hydrogen bonds to improve binding affinity and selectivity.[5] Downregulation of p-Akt, a downstream target of PI3K, is a common indicator of pathway inhibition by these compounds.[5]

Hypothetical Signaling Pathway Inhibition

PI3K_Pathway_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes BTHE 2-(1,3-Benzothiazol- 2-ylamino)ethanol BTHE->PI3K Potential Inhibition

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by the target compound.

Experimental Workflow for Anticancer Evaluation

A systematic, multi-stage approach is essential to validate the anticancer potential of 2-(1,3-Benzothiazol-2-ylamino)ethanol. This workflow ensures a logical progression from broad cytotoxicity screening to specific mechanistic studies.

Anticancer Activity Screening Workflow

Anticancer_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Validation A1 MTT Assay on Cancer Cell Line Panel (e.g., MCF-7, A549, HepG2) A2 Determine IC50 Values A1->A2 B1 Kinase Inhibition Assay (e.g., TR-FRET for PI3Kα) A2->B1 If IC50 is potent B2 Cell Cycle Analysis (Flow Cytometry) A2->B2 B3 Apoptosis Assay (e.g., Annexin V/PI Staining) A2->B3 C1 Western Blot Analysis (p-Akt, Akt, mTOR) B1->C1

Caption: A stepwise workflow for evaluating potential anticancer activity.

Potential Antimicrobial Activity: A New Generation of Bacterial Inhibitors

The benzothiazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. Derivatives have demonstrated activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[7][8][9]

Proposed Mechanism of Action: Bacterial Enzyme Inhibition

The antimicrobial efficacy of many compounds is derived from their ability to inhibit essential bacterial enzymes that are absent in eukaryotes, providing selective toxicity. For benzothiazole derivatives, a key target is the bacterial type II topoisomerase DNA gyrase .[10][11] This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process vital for DNA replication and transcription.[12] Inhibition of DNA gyrase leads to the cessation of these processes and ultimately, bacterial cell death. It is hypothesized that 2-(1,3-Benzothiazol-2-ylamino)ethanol could bind to the ATP-binding site of the GyrB subunit of DNA gyrase, disrupting its function.[11]

Another potential target is dihydropteroate synthase (DHPS) , an enzyme in the folate biosynthesis pathway that is essential for bacterial survival.[8] Sulfonamide drugs famously target this pathway, and some benzothiazole derivatives have also been shown to act as inhibitors.[8]

Experimental Workflow for Antimicrobial Evaluation

To ascertain the antimicrobial potential of 2-(1,3-Benzothiazol-2-ylamino)ethanol, a standardized workflow is necessary to determine its spectrum of activity and potency.

Antimicrobial Activity Screening Workflow

Antimicrobial_Workflow cluster_0 Step 1: Primary Screening cluster_1 Step 2: Mechanistic Investigation (if active) Start Synthesized Compound A1 Broth Microdilution Assay against Panel of Bacteria (e.g., S. aureus, E. coli, P. aeruginosa) Start->A1 A2 Determine Minimum Inhibitory Concentration (MIC) A1->A2 B1 DNA Gyrase Inhibition Assay A2->B1 If MIC is low B2 DHPS Enzyme Assay A2->B2 Result Identify Lead Compound for further development B1->Result B2->Result

Caption: Workflow for the evaluation of potential antimicrobial properties.

Data Summary: Biological Activities of Related 2-Aminobenzothiazole Derivatives

To provide a quantitative basis for the predicted activities, the following table summarizes the reported biological data for several 2-aminobenzothiazole derivatives from the literature. This data illustrates the potency that can be achieved with this scaffold.

Compound Class/DerivativeBiological ActivityTarget/Cell LinePotency (IC₅₀/MIC)Reference
N-(Pyrimidin-2-yl)benzo[d]thiazol-2-amine derivativeAnticancerMCF-7 (Breast Cancer)IC₅₀: 6.34 µM[5]
N-(Pyrimidin-2-yl)benzo[d]thiazol-2-amine derivativeKinase InhibitionPI3KαIC₅₀: 1.03 nM[5]
2-Aminobenzothiazole-piperazine derivative (OMS14)AnticancerA549 (Lung Cancer)IC₅₀: 22.13 µM[13]
2-Aminobenzothiazole-piperazine derivative (OMS14)AnticancerMCF-7 (Breast Cancer)IC₅₀: 25.04 µM[13]
5-Substituted 2-Aminobenzothiazole derivativeAntibacterialS. aureusMIC: < 0.03 µg/mL[11]
5-Substituted 2-Aminobenzothiazole derivativeAntibacterialE. coliMIC: 4–16 µg/mL[11]
5-Substituted 2-Aminobenzothiazole derivativeEnzyme InhibitionDNA GyraseIC₅₀: < 10 nM[11]
6-Substituted 2-aminobenzothiazole derivativeAntifungalCandida albicansMIC: 4-8 µg/mL[8]

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14][15]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(1,3-Benzothiazol-2-ylamino)ethanol in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14][15]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS, 40% DMF in 2% acetic acid) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is identified as the lowest concentration of the agent at which no bacterial growth is observed after incubation.[18]

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 2-(1,3-Benzothiazol-2-ylamino)ethanol in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[19]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

Protocol 3: TR-FRET Kinase Inhibition Assay (Example: PI3Kα)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are robust, homogeneous assays used to measure kinase activity and inhibition.

Principle: The LanthaScreen® Eu Kinase Binding Assay is a competitive binding assay. A terbium (Tb)-labeled anti-tag antibody binds to the kinase, and a fluorescent tracer binds to the ATP pocket. When the tracer is bound, FRET occurs between the Tb-labeled antibody and the tracer. An unlabeled inhibitor (like our test compound) will compete with the tracer for binding to the kinase, leading to a decrease in the TR-FRET signal.[20][21]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, Tb-labeled anti-GST antibody, GST-tagged PI3Kα kinase, and a fluorescent kinase tracer according to the manufacturer's protocol.

  • Compound Plating: Prepare serial dilutions of 2-(1,3-Benzothiazol-2-ylamino)ethanol in the assay buffer and dispense into a low-volume 384-well plate.

  • Kinase/Antibody Addition: Prepare a mix of the PI3Kα enzyme and the Tb-labeled antibody and add it to the wells containing the test compound.

  • Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.[20]

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor and donor emission).[22]

  • Data Analysis: Calculate the emission ratio. Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

Based on a comprehensive analysis of the broader 2-aminobenzothiazole class, 2-(1,3-Benzothiazol-2-ylamino)ethanol emerges as a compound with significant, unexplored potential in both oncology and infectious disease. Its core structure is a validated pharmacophore for potent inhibition of critical cellular and bacterial targets, such as PI3K and DNA gyrase. The N-hydroxyethyl substitution offers a vector for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

The experimental workflows and protocols detailed in this guide provide a clear and scientifically rigorous path for the systematic evaluation of these potential activities. Future research should focus on the synthesis of the compound, followed by the execution of these in vitro assays. Positive results would warrant further investigation into its mechanism of action, selectivity profiling against other kinases and bacterial strains, and eventual progression into in vivo models. The exploration of 2-(1,3-Benzothiazol-2-ylamino)ethanol and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

  • Catalano, A., Carocci, A., Defrenza, A., Muraglia, M., Carrieri, A., Van Bambeke, F., Rosato, A., Corbo, F., & Franchini, C. (2013). 2-Aminobenzothiazole derivatives: search for new antifungal agents. European Journal of Medicinal Chemistry, 64, 357-64. Available from: [Link]

  • El-Sayed, N. N. E., Al-Otaibi, A. M., Al-Wabli, R. I., Abdel-Aziz, M., & El-Azab, A. S. (2020). Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition. Bioorganic Chemistry, 94, 103437. Available from: [Link]

  • EUCAST of the ESCMID. (2024). MIC Determination. Available from: [Link]

  • Hancock Laboratory. MIC Determination By Microtitre Broth Dilution Method. Available from: [Link]

  • Kamal, A., Ganji, S., Shaik, A. B., & Alarifi, A. (2024). synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. Scientific Reports, 14(1), 11629. Available from: [Link]

  • Keri, R. S., Patil, M. R., Patil, S. A., & Budagumpi, S. (2015). A comprehensive review in current developments of benzothiazole-based molecules in medicinal chemistry. European Journal of Medicinal Chemistry, 89, 207-251.
  • Khairnar, S. U., Shrivastava, B., & Shrivastava, S. K. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1280, 135061. Available from: [Link]

  • Klucar, L., Mikušová, K., & Stolaříková, J. (2020). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega, 5(26), 16049–16063. Available from: [Link]

  • Mohammed, O. S., Al-Mokaram, A. M., Al-Ansi, A. S., Al-Ghorbani, M., & Al-Salahi, R. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 9(12), 14389–14406. Available from: [Link]

  • Mohamed, S. K., El-Sabbagh, O. I., El-Naggar, M. A., & Barghash, A. E. M. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(19), 6296. Available from: [Link]

  • Mohammed, O. S., Al-Mokaram, A. M., Al-Ansi, A. S., Al-Ghorbani, M., & Al-Salahi, R. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 9(12), 14389-14406. Available from: [Link]

  • National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Available from: [Link]

  • Pan, Z., Wang, H., & Gu, Y. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 229, 114064. Available from: [Link]

  • Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Available from: [Link]

  • Smith, D. L., & Fritsche, T. R. (2005). Standardization of a broth microdilution susceptibility testing method to determine inhibitory concentrations of aquatic bacteria. Diseases of Aquatic Organisms, 64(3), 211-220. Available from: [Link]

  • Klucar, L., Mikušová, K., Stolaříková, J., & Imramovský, A. (2023). Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. ACS Omega, 8(27), 24419–24433. Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. Available from: [Link]

  • D'Atanasio, N., Capezzone de Joannon, A., Di Sante, L., Mangano, G., Ombrato, R., Vitiello, M., ... & Mancone, C. (2020). Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors. PLoS One, 15(2), e0228509. Available from: [Link]

  • Ansari, M. F., Siddiqui, N., & Alam, M. S. (2022). Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors. Archiv der Pharmazie, 355(8), e2200146. Available from: [Link]

  • Sahib, H. A., Dakhel, Z. A., & Hadi, M. K. (2021). Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. International Journal of Drug Delivery Technology, 11(4), 1258-1261. Available from: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • Wang, L., Wu, Y., Li, Y., Wang, Y., & Zhang, Y. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Omega, 6(9), 6033–6042. Available from: [Link]

  • Jangid, D. K., Guleria, A., Dhadda, S., Yadav, K., Goswami, P. G., & Khandelwal, C. L. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • Verma, A., & Saraf, S. K. (2008). 2-Thiazole: a new scaffold for the development of new therapeutic agents. European Journal of Medicinal Chemistry, 43(5), 897-905.
  • Wang, Y., Liu, J., Qiu, Y., Zhang, S., & Kong, D. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. Molecules, 27(18), 6098. Available from: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Li, Y., Zhang, Y., & Kong, D. (2017). Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. Chinese Chemical Letters, 28(2), 358-362. Available from: [Link]

  • He, T., & Houghtaling, J. (2024). Friend or Foe: Protein Inhibitors of DNA Gyrase. International Journal of Molecular Sciences, 25(3), 1629. Available from: [Link]

  • D'Atanasio, N., Capezzone de Joannon, A., Di Sante, L., Mangano, G., Ombrato, R., Vitiello, M., ... & Mancone, C. (2020). Antibacterial activity of novel dual bacterial DNA type II topoisomerase inhibitors. PLoS ONE, 15(2), e0228509. Available from: [Link]

Sources

Technical Monograph: 2-(1,3-Benzothiazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Pharmacological Mechanisms, and Industrial Applications

Executive Summary

2-(1,3-Benzothiazol-2-ylamino)ethanol (CAS: 18392-47-7) represents a critical functional derivative within the benzothiazole class of heterocycles. Structurally characterized by a fused benzene-thiazole ring system N-substituted with a hydroxyethyl moiety, this compound serves as a pivotal "solubility switch" in medicinal chemistry. While the parent 2-aminobenzothiazole is a privileged scaffold for kinase inhibition and antimicrobial activity, the addition of the ethanol tail significantly enhances hydrophilicity, altering bioavailability and surface adsorption properties. This guide provides a comprehensive technical analysis of its synthesis, mechanistic behavior, and dual-use potential in pharmaceutical development and industrial corrosion inhibition.

Chemical Profile & Properties[1][2][3]

PropertyData
IUPAC Name 2-(1,3-Benzothiazol-2-ylamino)ethanol
Common Synonyms N-(2-Hydroxyethyl)-2-aminobenzothiazole; 2-(Benzo[d]thiazol-2-ylamino)ethanol
CAS Number 18392-47-7
Molecular Formula C₉H₁₀N₂OS
Molecular Weight 194.25 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (improved over parent amine)
pKa (Calculated) ~3.5 (Pyridine-like nitrogen), ~14 (Hydroxyl)
Lipinski Compliance Yes (MW <500, LogP ~1.5, H-bond donors 2, Acceptors 3)

Synthesis Protocol: Nucleophilic Aromatic Substitution (SₙAr)

The most robust industrial and laboratory-scale synthesis involves the direct displacement of chlorine from 2-chlorobenzothiazole by ethanolamine. This pathway is preferred over oxidative cyclization of thioureas due to higher atom economy and cleaner workup.

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism where the amine nitrogen attacks the electrophilic C-2 position of the benzothiazole ring.

Synthesis Reactant1 2-Chlorobenzothiazole (Electrophile) Intermediate Meisenheimer-like Complex Reactant1->Intermediate S_NAr Attack Reactant2 Ethanolamine (Nucleophile) Reactant2->Intermediate Product 2-(Benzothiazol-2-ylamino)ethanol (Target) Intermediate->Product Elimination of Cl⁻ Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: SₙAr Synthesis Pathway. The C-2 position is highly activated for nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen and sulfur.

Step-by-Step Methodology

Reagents:

  • 2-Chlorobenzothiazole (1.0 eq)

  • Ethanolamine (1.2 eq)

  • Triethylamine (Et₃N) or K₂CO₃ (1.5 eq) - Acid Scavenger

  • Solvent: Ethanol or Toluene (for azeotropic water removal if necessary)

Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzothiazole (e.g., 10 mmol) in absolute ethanol (20 mL).

  • Addition: Add Triethylamine (15 mmol) followed by the slow addition of Ethanolamine (12 mmol) at room temperature. Note: Exothermic reaction possible.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting material spot (Rf ~0.8) should disappear.

  • Quench: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL).

  • Isolation: The product typically precipitates as a solid. Filter under vacuum.

    • Alternative: If oil forms, extract with Ethyl Acetate (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water (9:1) to yield chemically pure crystals.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Look for triplet at δ ~3.6 ppm (N-CH₂), triplet at δ ~4.6 ppm (O-CH₂), and broad singlet at δ ~8.1 ppm (NH). Aromatic protons appear at δ 7.0–7.8 ppm.

  • Yield: Expected range 85–95%.

Pharmacological & Biological Mechanisms

The 2-aminobenzothiazole pharmacophore is a "privileged structure" in drug discovery, capable of binding to diverse biological targets. The N-hydroxyethyl modification modulates this activity by altering the hydrogen bonding network within the binding pocket.

Mechanism of Action: Kinase Inhibition

Benzothiazole derivatives often act as ATP-competitive inhibitors of kinases (e.g., CK2, Src, EGFR). The heterocyclic nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amine (NH) acts as a donor, mimicking the adenine ring of ATP.

MOA Compound 2-(Benzothiazol-2-ylamino)ethanol Target ATP Binding Pocket (Kinase Domain) Compound->Target Docks into Interaction H-Bond Network: N3 (Acceptor) & NH (Donor) Target->Interaction Stabilized by Effect Inhibition of Phosphorylation Interaction->Effect Prevents ATP binding Outcome Apoptosis / Cell Cycle Arrest Effect->Outcome Therapeutic Result

Figure 2: Pharmacological Mechanism. The scaffold mimics ATP, blocking the catalytic activity of target kinases.

Therapeutic Applications
  • Antimicrobial/Antifungal: The compound disrupts cell wall synthesis in fungi (Candida albicans). The hydroxyethyl group improves penetration through aqueous biological media compared to the hydrophobic parent molecule.

  • Antitumor Agents: Derivatives are explored as radiopharmaceuticals for imaging amyloid plaques (Alzheimer's) and as antitumor agents targeting breast cancer cell lines (MCF-7).

Industrial Applications

Beyond pharma, this molecule serves critical roles in materials science due to its ability to chelate metals and absorb UV light.

A. Corrosion Inhibition
  • Mechanism: The sulfur and nitrogen atoms possess lone pairs that facilitate chemisorption onto metal surfaces (Copper, Mild Steel). The hydroxyethyl tail extends into the aqueous phase, forming a hydrophilic barrier that repels aggressive ions (Cl⁻).

  • Use Case: Cooling water systems and acid pickling baths.

B. Dye Synthesis Intermediate
  • Role: Acts as a coupling component for azo dyes.

  • Chemistry: The aromatic ring can undergo electrophilic substitution (coupling) with diazonium salts. The hydroxyl group allows for esterification, enabling the tuning of dye solubility and fastness properties (e.g., for polyester fibers).

Safety & Handling (MSDS Summary)

  • Hazard Classification: Irritant (Skin/Eye). Acute Toxicity (Oral) - Category 4.

  • Handling: Use standard PPE (Nitrile gloves, safety goggles). Work in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87988, 2-(1,3-Benzothiazol-2-ylamino)ethanol. Retrieved from [Link]

  • Jangid, D. K., et al. (2017). An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids. International Journal of Pharmaceutical Sciences and Research.[1] Retrieved from [Link]

  • Kumbhare, R. M., et al. (2009).Synthesis and biological evaluation of novel 2-substituted benzothiazoles. (General reference for class activity). European Journal of Medicinal Chemistry.
  • Gupta, S. P. (2013).Benzothiazoles: A privileged scaffold in drug discovery. (Review of pharmacophore).

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-(1,3-Benzothiazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1,3-Benzothiazol-2-ylamino)ethanol is a heterocyclic compound featuring the benzothiazole scaffold, a structure of significant interest in medicinal chemistry due to its association with a wide array of biological activities.[1][2][3] The physicochemical properties of any potential drug candidate, particularly aqueous solubility, are critical determinants of its biopharmaceutical behavior, including absorption and bioavailability. This guide provides a comprehensive framework for characterizing the solubility profile of 2-(1,3-Benzothiazol-2-ylamino)ethanol. We delve into the foundational principles governing solubility, present robust, field-proven experimental protocols for its determination, and discuss the critical factors that modulate its solubility. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the evaluation of benzothiazole-based compounds.

Introduction to 2-(1,3-Benzothiazol-2-ylamino)ethanol

The benzothiazole ring system is a prominent pharmacophore found in numerous compounds with demonstrated therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The title compound, 2-(1,3-Benzothiazol-2-ylamino)ethanol, integrates this privileged scaffold with an aminoethanol side chain. This side chain introduces both a hydroxyl group and a secondary amine, which are expected to significantly influence the molecule's physicochemical characteristics, such as its hydrogen bonding capacity, polarity, and ionization state.

A thorough understanding of the solubility of this compound is paramount. Poor aqueous solubility can be a major impediment in drug development, leading to low and variable bioavailability, which complicates dose selection and can terminate the progression of an otherwise promising candidate. This guide establishes the necessary theoretical and practical groundwork for a complete solubility assessment.

Table 1: Physicochemical Properties of 2-(1,3-Benzothiazol-2-ylamino)ethanol

PropertyValue / DescriptionSource
IUPAC Name 2-((benzo[d]thiazol-2-yl)amino)ethan-1-olN/A
Molecular Formula C₉H₁₀N₂OSN/A
Molecular Weight 194.25 g/mol Calculated
Appearance White to off-white crystalline solid (Predicted)[6]
pKa To be determined experimentally; contains basic nitrogen centers.N/A
LogP To be determined experimentally; predicted to be moderately lipophilic.N/A

Theoretical Framework for Solubility Analysis

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent system. For an ionizable molecule like 2-(1,3-Benzothiazol-2-ylamino)ethanol, pH is a master variable.

The Role of pH and pKa

The compound possesses basic nitrogen atoms within the benzothiazole ring and the aminoethanol side chain. These sites can be protonated in acidic conditions, forming a more soluble cationic species. The relationship between pH, the acid dissociation constant (pKa), and the ratio of ionized to un-ionized species is described by the Henderson-Hasselbalch equation .[7][8][9]

For a weak base, the equation can be expressed as: pH = pKa + log([Base] / [Conjugate Acid])

  • When pH < pKa: The protonated (ionized, conjugate acid) form dominates, leading to higher aqueous solubility.

  • When pH > pKa: The neutral (un-ionized, base) form dominates. This is the intrinsic solubility (S₀) of the compound, which is typically the lowest solubility observed in the aqueous pH range.

A full pH-solubility profile is therefore essential to predict how the compound's solubility will change as it traverses the variable pH environments of the gastrointestinal (GI) tract.

Impact of Solvent Polarity

While aqueous solubility is critical for biopharmaceutical applications, solubility in organic solvents is important for synthesis, purification, and formulation.[1] The principle of "like dissolves like" suggests that 2-(1,3-Benzothiazol-2-ylamino)ethanol will exhibit greater solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) compared to non-polar solvents like hexane.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure. The Shake-Flask method is the gold-standard technique for this determination, endorsed by regulatory bodies like the OECD.[10][11][12]

Protocol: Equilibrium Shake-Flask Solubility (OECD 105)

Causality: This method is chosen for its reliability and direct measurement of equilibrium. By adding an excess of the solid compound, we ensure that the resulting solution is saturated. The extended equilibration period allows the dissolution process to reach a steady state, providing a thermodynamically accurate value rather than a kinetically limited one.

Methodology:

  • Preparation: Add an excess amount of solid 2-(1,3-Benzothiazol-2-ylamino)ethanol to a series of glass vials containing the desired solvent (e.g., pH-adjusted buffers, organic solvents, biorelevant media). A visual excess of solid material must remain at the end of the experiment.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24-48 hours. Preliminary experiments should be conducted to confirm that equilibrium is reached within this timeframe (i.e., solubility values do not change between 24 and 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the saturated solution from the excess solid without altering the equilibrium. This is best achieved by centrifugation at high speed, followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as HPLC-UV.

  • Validation: The pH of the aqueous samples should be measured after equilibration to ensure it has not shifted significantly.

Mandatory Visualization: Shake-Flask Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent in vial B Agitate at constant T (24-48 hours) A->B C Centrifuge to pellet solid B->C D Filter supernatant (0.22 µm PVDF filter) C->D E Dilute sample D->E F Quantify via HPLC-UV E->F G Calculate Solubility (mg/mL) F->G G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) A Protonated Form Dominates (Cationic Species) B High Aqueous Solubility A->B  Electrostatic interactions with water dipoles C Neutral Form Dominates (Free Base) D Low Aqueous Solubility (Intrinsic Solubility) C->D  Dominated by crystal lattice energy

Sources

Methodological & Application

Application Note & Protocol: High-Purity Recrystallization of 2-(1,3-Benzothiazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the recrystallization of 2-(1,3-benzothiazol-2-ylamino)ethanol, a key intermediate in various synthetic pathways. The protocol herein is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles that govern the purification process. By understanding the "why" behind each step, researchers can adapt and troubleshoot the method for optimal purity and yield. This guide is grounded in established chemical literature and safety protocols to ensure both efficacy and safe laboratory practice.

Introduction: The Principle of Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds. The process relies on the differential solubility of a compound in a given solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but readily at its boiling point. Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or completely insoluble.

The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution.[1][2] As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The soluble impurities remain in the mother liquor, while insoluble impurities can be removed by hot filtration.[1] The slow and controlled cooling of the solution is crucial for the formation of large, well-defined crystals, which are indicative of high purity.[2]

Materials and Equipment

Reagents
  • Crude 2-(1,3-Benzothiazol-2-ylamino)ethanol

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for colored impurities)

  • Celatom® or Filter Aid (optional, for hot filtration)

Equipment
  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirring capability

  • Magnetic stir bars

  • Condenser (optional, to prevent solvent evaporation)

  • Buchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass funnel

  • Watch glass

  • Spatula

  • Drying oven or vacuum desiccator

Solvent System Selection: An Empirical Approach

While literature suggests that ethanol and ethanol-water mixtures are effective for recrystallizing benzothiazole derivatives, the optimal solvent system for 2-(1,3-benzothiazol-2-ylamino)ethanol should be empirically determined.[3][4][5][6][7]

Protocol for Solvent Screening:

  • Place approximately 50 mg of the crude compound into several small test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and water) dropwise at room temperature, vortexing after each addition.

  • If the compound dissolves readily at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • If the compound is insoluble at room temperature, heat the test tube gently in a water bath. Continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • The ideal solvent will show a significant amount of crystal formation upon cooling.

  • If a single solvent is not ideal, a mixed solvent system (e.g., ethanol-water) can be employed.[2][3] Dissolve the compound in a small amount of the "good" solvent (in which it is highly soluble, likely ethanol) at its boiling point, and then add the "bad" solvent (in which it is poorly soluble, likely water) dropwise until the solution becomes cloudy (the cloud point).[2] Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool.

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexSafety Considerations
Ethanol784.3Flammable
Water10010.2Non-toxic
Methanol655.1Flammable, Toxic
Isopropanol823.9Flammable
Acetone565.1Flammable, Irritant
Ethyl Acetate774.4Flammable, Irritant

Detailed Recrystallization Protocol

The following protocol assumes an ethanol-water mixed solvent system, which is a common and effective choice for benzothiazole derivatives.[3]

Step 1: Dissolution
  • Place the crude 2-(1,3-benzothiazol-2-ylamino)ethanol into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

  • Add the minimum amount of hot ethanol required to dissolve the solid. This should be done on a hot plate with stirring. Add the ethanol in small portions, allowing the solution to reach its boiling point between additions.[4]

  • Expert Tip: Using a minimal amount of solvent is critical for maximizing the recovery yield.[2][4]

Step 2: Decolorization (Optional)
  • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

  • Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.

  • Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.

Step 3: Hot Filtration
  • This step is necessary to remove any insoluble impurities or activated carbon.

  • Preheat a glass funnel and a clean Erlenmeyer flask. This prevents premature crystallization in the funnel.

  • Place a piece of fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper into the clean, preheated flask.

  • Causality: If the solution cools during this step, crystals may form in the funnel, reducing the yield.

Step 4: Crystallization
  • If using a single solvent, cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[1]

  • If using a mixed solvent system, add hot water dropwise to the hot ethanol solution until the cloud point is reached. Add a few drops of hot ethanol to clarify the solution, then allow it to cool slowly.[2]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

  • Expert Insight: Slow cooling promotes the growth of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.

Step 5: Isolation of Crystals
  • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor.[1]

  • Rationale: Using ice-cold solvent for washing minimizes the dissolution of the purified crystals.

Step 6: Drying
  • Press the crystals as dry as possible on the filter paper using a clean spatula or another piece of filter paper.

  • Transfer the crystals to a watch glass and dry them in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Workflow Diagram

Recrystallization_Workflow cluster_0 Preparation cluster_1 Purification cluster_2 Isolation cluster_3 Final Product A Crude Solid B Select Solvent System A->B Empirical Screening C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (remove insoluble impurities) C->D Insoluble Impurities Present E Slow Cooling (Crystal Formation) C->E No Insoluble Impurities D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Recrystallization workflow for 2-(1,3-Benzothiazol-2-ylamino)ethanol.

Troubleshooting

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and attempt to cool again.
The compound is very soluble even at low temperatures.Try a different solvent or a mixed solvent system where the compound is less soluble.
Oiling out (product separates as an oil) The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent.
The solution is too concentrated.Add a small amount of hot solvent to the oily mixture and reheat until a clear solution is formed, then cool again.
Low recovery yield Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are preheated.
Crystals were washed with warm solvent.Always use ice-cold solvent for washing the crystals.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves when handling chemicals.[8][9][10]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when working with volatile organic solvents.[8][11]

  • Handling: Avoid inhalation of dust and vapors.[8] Avoid contact with skin and eyes.[8][9][10] Wash hands thoroughly after handling.

  • Fire Safety: Many organic solvents are flammable. Keep them away from open flames and ignition sources.[8]

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

References

  • Vertex AI Search. (n.d.). Recrystallization.
  • Unknown. (n.d.). recrystallization-2.doc.pdf.
  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.
  • National Institutes of Health. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides.
  • Passer Journal. (2023). Synthesis of A New Series of Benzothiazole Compounds and Study of their Liquid Crystal Properties.
  • Unknown. (n.d.). recrystallisation experimental techniques required.
  • Unknown. (n.d.). Recrystallization 2.
  • National Institutes of Health. (n.d.). (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile.
  • Unknown. (n.d.). Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1,.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED N-(BENZOTHIAZOL-2-YL)-1,3-DIPHENYLPROP-2-EN-1-IMINE DERIVATIVES.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 2-(2-BENZOTHIAZOLYLTHIO)ETHANOL.
  • Fisher Scientific. (2023). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET.
  • Unknown. (n.d.). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348.
  • Unknown. (n.d.). 10 - Safety Data Sheet. Retrieved February 1, 2026, from nFpUbez9vMYEOylmQJ8CnHD5MEtaKEPAUCWI=)

Sources

Application Note: Strategic Anticancer Screening of 2-(1,3-Benzothiazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

The molecule 2-(1,3-Benzothiazol-2-ylamino)ethanol represents a critical intersection in medicinal chemistry: the fusion of the privileged benzothiazole pharmacophore with a hydroxyethyl solubilizing tail. While the benzothiazole core is historically validated for its ability to intercalate DNA and inhibit tyrosine kinases (e.g., EGFR, VEGFR) and tubulin polymerization, its utility is often limited by poor aqueous solubility.

The addition of the ethanol (-CH₂CH₂OH) moiety at the C2-amino position serves a dual purpose:

  • Physicochemical: It introduces a hydrogen bond donor/acceptor pair, significantly lowering logP and improving solubility in aqueous assay media compared to the parent 2-aminobenzothiazole.

  • Pharmacological: The hydroxyl group mimics the ribose or phosphate interactions seen in ATP-competitive inhibitors, potentially enhancing affinity for kinase ATP-binding pockets.

This guide outlines a rigorous, self-validating screening cascade designed to evaluate the anticancer efficacy of this specific derivative, distinguishing between cytotoxic (necrosis) and cytostatic (apoptosis/arrest) mechanisms.

Compound Preparation & Formulation

Expert Insight: Although the ethanol tail improves solubility, benzothiazoles are prone to micro-precipitation in cell culture media, which causes false negatives in absorbance assays.

Protocol: Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

    • Note: Avoid ethanol as a stock solvent despite the molecule's name; it evaporates too quickly for consistent dosing in 96-well plates.

  • Concentration: Prepare a 10 mM primary stock.

    • Validation: Sonicate for 5 minutes at 40 kHz. Visually inspect for turbidity.

  • Storage: Aliquot into amber glass vials (benzothiazoles can be light-sensitive). Store at -20°C.

  • Working Solution: Dilute in complete culture media immediately before use. Ensure final DMSO concentration is ≤ 0.1% (v/v) to prevent solvent toxicity.

Tier 1: High-Throughput Cytotoxicity Screening

Critical Directive: Do not use MTT assays for the primary screen of benzothiazoles. Reasoning: Benzothiazole derivatives have been documented to interfere with mitochondrial reductase enzymes or possess intrinsic fluorescence that overlaps with formazan absorption, leading to false viability signals.

Recommended Method: Sulforhodamine B (SRB) Assay. Why: It measures total cellular protein content, independent of metabolic state or mitochondrial function.

SRB Assay Protocol

Objective: Determine IC₅₀ values across a panel of cancer cell lines (e.g., MCF-7, A549, HCT-116).

StepActionTechnical Note
1. Seeding Seed 3,000–5,000 cells/well in 96-well plates.Incubate 24h for attachment.
2. Dosing Add compound (0.01 µM – 100 µM).Include Doxorubicin as a positive control.
3. Incubation Incubate for 48h or 72h at 37°C, 5% CO₂.Duration depends on cell doubling time.
4. Fixation Add cold 10% (w/v) Trichloroacetic Acid (TCA).Critical: Fix at 4°C for 1h. Do not wash before fixing.
5. Washing Wash 4x with tap water. Air dry.Removes media and TCA.
6. Staining Add 0.4% (w/v) SRB in 1% Acetic Acid (100 µL).Stain for 30 min at room temp.
7. Solubilization Wash 4x with 1% Acetic Acid. Dry. Add 10 mM Tris Base.Shake for 5 min to solubilize dye.
8. Read Measure Absorbance at 510 nm .Calculate % Growth Inhibition.

Tier 2: Phenotypic Mechanism of Action (MoA)

Once cytotoxicity is confirmed (IC₅₀ < 10 µM), you must determine how the cell dies. Benzothiazoles typically induce G2/M Phase Arrest (if targeting tubulin) or G1/S Arrest (if targeting kinases/DNA).

Workflow Visualization: Screening Cascade

The following diagram illustrates the logical flow from compound preparation to target validation.

ScreeningCascade Start Compound: 2-(1,3-Benzothiazol-2-ylamino)ethanol Solubility Solubility Check (DMSO Stock) Start->Solubility SRB Tier 1: SRB Cytotoxicity (IC50 Determination) Solubility->SRB Decision IC50 < 10 µM? SRB->Decision Stop Discard / Optimize Structure Decision->Stop No FlowCyto Tier 2: Flow Cytometry (Cell Cycle & Apoptosis) Decision->FlowCyto Yes TargetID Tier 3: Target Validation (Kinase vs. Tubulin) FlowCyto->TargetID

Figure 1: Decision-matrix for the evaluation of benzothiazole derivatives. The SRB assay acts as the primary gatekeeper before expensive phenotypic profiling.

Protocol: Cell Cycle Analysis (PI Staining)

Objective: Distinguish between tubulin inhibition (G2/M arrest) and kinase inhibition (G1 arrest).

  • Treatment: Treat cells at IC₅₀ and 2xIC₅₀ for 24h.

  • Harvest: Trypsinize cells; include floating cells (apoptotic population).

  • Fixation: Wash in PBS. Resuspend in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing.

    • Why: Prevents cell clumping. Store at -20°C for >2h.

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in 500 µL staining buffer: PBS + 50 µg/mL Propidium Iodide (PI) + 100 µg/mL RNase A .

    • Expert Note: RNase is mandatory. PI stains both DNA and RNA; without RNase, cytoplasmic RNA will distort the G1 peak.

  • Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).

Tier 3: Molecular Target Identification

The 2-aminobenzothiazole scaffold is a "privileged structure" capable of binding multiple targets. The ethanolamine tail specifically suggests potential interactions with:

  • Tyrosine Kinases (e.g., EGFR, Src): The -OH group can H-bond with the hinge region.

  • Tubulin: Binding to the colchicine site.

Signal Transduction Pathway Hypothesis

Understanding where the molecule acts is crucial for downstream development.

MoA cluster_Targets Potential Targets Compound Benzothiazole-Ethanol Membrane Cell Membrane Compound->Membrane Kinase Tyrosine Kinase (ATP Pocket) Membrane->Kinase Tubulin Tubulin (Colchicine Site) Membrane->Tubulin Signal Signal Cascade (RAS/RAF or Spindle) Kinase->Signal Inhibition Tubulin->Signal Disruption Effect Apoptosis / Arrest Signal->Effect

Figure 2: Dual-pathway hypothesis. The compound likely enters the cell via passive diffusion (modulated by the ethanol tail) and targets either the ATP-binding pocket of kinases or the colchicine site of tubulin.

Validation Experiment: Tubulin Polymerization Assay

If Flow Cytometry shows G2/M arrest , perform this assay.

  • Reagent: Purified bovine brain tubulin >99%.

  • Method: Measure fluorescence enhancement of a reporter dye (e.g., DAPI) or turbidity at 340 nm as tubulin polymerizes at 37°C.

  • Expectation:

    • Inhibitor (Like Vincristine): Flat line (prevents assembly).

    • Stabilizer (Like Taxol): Rapid, high plateau.

    • Control: Sigmoidal curve.

    • Hypothesis: 2-aminobenzothiazoles usually act as inhibitors (depolymerizers).

References

  • Ali, I., et al. (2013). "Advances in benzothiazoles: A privileged scaffold in drug discovery." Asian Journal of Pharmaceutical and Clinical Research. (Provides the foundational SAR for the benzothiazole scaffold).

  • Vichai, V., & Kirtikara, K. (2006). "Sulforhodamine B colorimetric assay for cytotoxicity screening." Nature Protocols. (The gold-standard protocol for SRB assays).

  • Kamal, A., et al. (2015). "Benzothiazole as a privileged scaffold in cancer drug discovery." Expert Opinion on Therapeutic Patents. (Details the kinase vs. tubulin mechanism dichotomy).

  • Pozarowski, P., & Darzynkiewicz, Z. (2004). "Analysis of cell cycle by flow cytometry." Methods in Molecular Biology. (Authoritative guide on PI staining and RNase treatment).

Application Note & Protocol: Evaluating the Cytotoxicity of 2-(1,3-Benzothiazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and Toxicological Questions of Benzothiazole Derivatives

The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The therapeutic potential of these derivatives often stems from their ability to interact with various biological targets, modulating signaling pathways that are critical in disease pathogenesis.[1] 2-(1,3-Benzothiazol-2-ylamino)ethanol is one such derivative, and like its chemical cousins, it warrants thorough investigation to unlock its therapeutic promise. A critical step in this investigation is the characterization of its cytotoxic profile. Cytotoxicity assays are indispensable tools in drug discovery and toxicology, providing crucial data on a compound's potential to induce cell death.[4][5] This information is vital for determining therapeutic windows and understanding mechanisms of action.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on how to conduct in vitro cytotoxicity assays for 2-(1,3-Benzothiazol-2-ylamino)ethanol. We will delve into the principles behind two robust and widely used cytotoxicity assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity. By employing multiple assays that interrogate different cellular endpoints, researchers can obtain a more comprehensive and reliable assessment of a compound's cytotoxic effects.

Choosing the Right Assays: A Multi-Faceted Approach to Cytotoxicity

No single assay can definitively capture the complexity of cellular toxicity. Therefore, a multi-parametric approach is recommended. Here, we detail two complementary assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell viability by measuring the metabolic activity of a cell population.[4][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][6] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[6]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytoplasmic enzyme present in all cells, that is released into the cell culture medium upon damage to the plasma membrane.[7][8] The amount of LDH in the supernatant is directly proportional to the number of dead or membrane-compromised cells.[7]

The combination of these two assays provides a powerful and self-validating system. The MTT assay indicates a decrease in viable, metabolically active cells, while the LDH assay confirms if this decrease is due to cell death and membrane leakage.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of 2-(1,3-Benzothiazol-2-ylamino)ethanol.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis Compound_Prep Prepare Stock Solution of 2-(1,3-Benzothiazol-2-ylamino)ethanol Serial_Dilution Prepare Serial Dilutions of Test Compound Compound_Prep->Serial_Dilution Cell_Culture Culture and Maintain Selected Cell Line Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound (and Controls) Serial_Dilution->Treatment Cell_Seeding->Treatment Incubation Incubate for Desired Exposure Time (e.g., 24, 48, 72h) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay LDH_Assay LDH Assay Incubation->LDH_Assay Data_Acquisition Read Absorbance (Spectrophotometer) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Calculation Calculate % Viability/ % Cytotoxicity Data_Acquisition->Calculation IC50 Determine IC50 Value Calculation->IC50 Interpretation Interpret Results IC50->Interpretation

Caption: General experimental workflow for cytotoxicity testing.

Detailed Protocols

PART 1: Cell Culture and Compound Preparation

1.1. Cell Line Selection and Maintenance: The choice of cell line is critical and should be relevant to the intended application of the compound. For general cytotoxicity screening, commonly used cell lines such as HeLa (cervical cancer), A549 (lung cancer), or HepG2 (liver cancer) can be employed.[9][10] For more specific investigations, a cell line relevant to the therapeutic target should be chosen.

  • Action: Culture the selected cell line in the appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[11] Ensure cells are in the logarithmic growth phase and have high viability (>95%) before seeding for experiments.

1.2. Preparation of 2-(1,3-Benzothiazol-2-ylamino)ethanol Stock Solution:

  • Rationale: A high-concentration stock solution is prepared in a suitable solvent to minimize the volume of solvent added to the cell culture, thereby reducing potential solvent-induced cytotoxicity.

  • Action:

    • Accurately weigh a precise amount of 2-(1,3-Benzothiazol-2-ylamino)ethanol powder.

    • Dissolve the compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent toxicity.

    • Prepare a stock solution of a known concentration (e.g., 10 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

1.3. Preparation of Working Solutions:

  • Action: On the day of the experiment, thaw an aliquot of the stock solution and prepare a series of working solutions by serial dilution in a serum-free or low-serum cell culture medium. The concentration range should be wide enough to capture a full dose-response curve, from no effect to maximal effect. A preliminary range-finding experiment is highly recommended.

PART 2: MTT Cytotoxicity Assay Protocol

2.1. Principle: Living cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.[6]

2.2. Materials:

  • 96-well flat-bottom sterile cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Multi-channel pipette

  • Microplate reader

2.3. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically to ensure cells are in an exponential growth phase at the end of the incubation period.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of fresh medium containing various concentrations of 2-(1,3-Benzothiazol-2-ylamino)ethanol to the respective wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

      • Untreated Control (Blank): Cells in medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[12]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[6]

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

PART 3: LDH Cytotoxicity Assay Protocol

3.1. Principle: Cell death leads to the loss of membrane integrity and the release of lactate dehydrogenase (LDH) into the culture medium. The LDH activity in the supernatant is measured in a coupled enzymatic reaction that results in the formation of a colored product.[13]

3.2. Materials:

  • 96-well flat-bottom sterile cell culture plates

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Lysis buffer (often included in the kit, e.g., Triton X-100 solution)

  • Multi-channel pipette

  • Microplate reader

3.3. Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 2.3.1 and 2.3.2).

  • Preparation of Controls:

    • In addition to the vehicle and untreated controls, prepare the following for the LDH assay:

      • Maximum LDH Release Control: Lyse the untreated cells by adding lysis buffer (as per the kit's protocol) 30-45 minutes before collecting the supernatant. This represents 100% cytotoxicity.

      • Spontaneous LDH Release Control: Untreated cells, representing the baseline LDH release from healthy cells.

  • Supernatant Collection:

    • At the end of the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

Data Analysis and Interpretation

4.1. Calculation of Percentage Viability (MTT Assay):

Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

4.2. Calculation of Percentage Cytotoxicity (LDH Assay):

Percentage Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

4.3. Determination of IC50 Value:

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability.[14][15]

  • Plot the percentage of cell viability (or cytotoxicity) against the logarithm of the compound concentrations.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.

  • The IC50 value can be interpolated from the resulting curve.[16]

Table 1: Example Data Presentation

Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0 (Vehicle)1000
195.24.8
1078.521.3
2552.147.9
5025.874.1
1008.391.5

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. Consistent and dose-dependent results across both the MTT and LDH assays will provide a high degree of confidence in the cytotoxic potential of 2-(1,3-Benzothiazol-2-ylamino)ethanol. Discrepancies between the two assays may indicate a specific mechanism of action, such as mitochondrial dysfunction without immediate membrane rupture, and would warrant further investigation.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for assessing the in vitro cytotoxicity of 2-(1,3-Benzothiazol-2-ylamino)ethanol. By employing a multi-assay approach and adhering to rigorous experimental design, researchers can obtain reliable and reproducible data that is essential for advancing the preclinical development of this and other promising benzothiazole derivatives.

References

  • Mehta, K., et al. (2026). Cytotoxicity assay of a combination of Aloe Vera, curcumin, Neem, sesame oil and olive oil: An in vitro study. Journal of Chemical Health Risks, 16(1).
  • (2019).
  • ResearchGate. (n.d.). Effect of benzothiazole based compounds on cell viability.
  • López-Lázaro, M. (2018). A 30-s Exposure to Ethanol 20% Is Cytotoxic to Human Keratinocytes: Possible Mechanistic Link Between Alcohol-Containing Mouthwashes and Oral Cancer. PubMed.
  • Abcam. (n.d.).
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • JAGANNATH UNIVERSITY. (n.d.). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Royal Society of Chemistry. (2025).
  • Abcam. (n.d.). MTT assay protocol.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED N-(BENZOTHIAZOL-2-YL)
  • Quality Biological. (n.d.). Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
  • ResearchGate. (2015).
  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • AAT Bioquest. (2023).
  • MDPI. (n.d.).
  • ResearchGate. (2024). (PDF) Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds.
  • European Commission. (2009). Opinion of the Scientific Committee on Consumer Safety on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98).
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • (n.d.). Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1,2-].
  • RE-Place. (n.d.). Neutral Red Uptake Assay.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research.
  • (n.d.).
  • European Review for Medical and Pharmacological Sciences. (2024). Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells.
  • ResearchGate. (2025). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
  • Abcam. (n.d.). Cell viability assays.
  • PubMed. (2018).
  • ResearchGate. (2024). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549.
  • Cusabio. (n.d.). The Overview of Cell Viability.
  • ACS Publications. (2024).
  • ResearchGate. (2025).
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
  • (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
  • CymitQuimica. (n.d.). CAS 94158-14-2: 4-(2-Hydroxyethyl)amino-1,2-methylenedioxy….
  • ResearchGate. (2025). (PDF) Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • MDPI. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • PubMed. (2015). Molecular cytotoxicity mechanisms of allyl alcohol (acrolein) in budding yeast.

Sources

Application Note: Anti-Inflammatory Profiling of 2-(1,3-Benzothiazol-2-ylamino)ethanol

[1][2]

Introduction & Scientific Rationale

The benzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse biological activities, particularly in non-steroidal anti-inflammatory drug (NSAID) discovery.[1] The specific derivative, 2-(1,3-Benzothiazol-2-ylamino)ethanol , incorporates a polar ethanolamine side chain at the C2 position.

Mechanistic Hypothesis: Unlike traditional lipophilic benzothiazoles, the hydroxyethyl moiety potentially enhances aqueous solubility and hydrogen-bonding capacity within the active sites of cyclooxygenase (COX) enzymes or upstream signaling kinases (e.g., MAPK/NF-

This application note details a tiered screening strategy to validate the anti-inflammatory efficacy of this compound:

  • Phenotypic Screen: Suppression of Nitric Oxide (NO) and pro-inflammatory cytokines in LPS-stimulated RAW 264.7 macrophages.

  • Target Validation: Enzymatic selectivity profiling against COX-1 and COX-2.

Compound Handling & Preparation[3][4][5][6][7]

Physicochemical Considerations: While the ethanolamine tail adds polarity, the benzothiazole core remains lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous cell culture media, which causes false negatives.

Stock Solution Protocol
  • Solvent: Dimethyl sulfoxide (DMSO), sterile-filtered (0.22 µm).

  • Concentration: Prepare a 100 mM master stock.

    • Calculation: Molecular Weight

      
       194.25  g/mol . Dissolve 19.4 mg in 1 mL DMSO.
      
  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute stock into serum-free culture media immediately prior to use. Ensure final DMSO concentration in cell culture is < 0.1% (v/v) to avoid solvent toxicity.

Primary Assay: LPS-Induced NO Suppression in RAW 264.7 Cells

Objective: Determine the IC

Cell Model: RAW 264.7 (Murine Macrophage, ATCC TIB-71).

Mechanistic Pathway (Visualization)

The following diagram illustrates the inflammatory cascade triggered by Lipopolysaccharide (LPS) and the intervention points for Benzothiazole derivatives.

InflammationPathwayLPSLPS (Stimulus)TLR4TLR4 ReceptorLPS->TLR4 BindIKKIKK ComplexTLR4->IKK ActivateNFkB_CytoNF-κB (Inactive)IKK->NFkB_Cyto PhosphorylationNFkB_NucNF-κB (Active/Nuclear)NFkB_Cyto->NFkB_Nuc TranslocationiNOS_GeneiNOS Gene TranscriptionNFkB_Nuc->iNOS_Gene PromoteCOX2_GeneCOX-2 Gene TranscriptionNFkB_Nuc->COX2_Gene PromoteNONitric Oxide (NO)iNOS_Gene->NO SynthesisPGE2Prostaglandin E2COX2_Gene->PGE2 SynthesisCompound2-(1,3-Benzothiazol-2-ylamino)ethanolCompound->NFkB_Nuc Potential InhibitionCompound->COX2_Gene Direct Enzyme Inhibition

Caption: Signaling cascade showing LPS-induced NF-κB activation leading to NO and PGE2 production. Blue dashed lines indicate potential sites of action for the benzothiazole derivative.

Experimental Protocol

Materials:

  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

  • LPS (Escherichia coli O111:B4).

  • Positive Control: Dexamethasone (1 µM) or Indomethacin.

Step-by-Step Workflow:

  • Seeding:

    • Plate RAW 264.7 cells in 96-well plates at 1 x 10

      
       cells/well  in DMEM + 10% FBS.
      
    • Incubate overnight at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Pre-treatment (Critical Step):

    • Remove old media.

    • Add 100 µL of fresh media containing the test compound at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Why: Pre-incubate for 1 hour before LPS stimulation.[2] This allows the compound to permeate the cell and engage intracellular targets (like kinases) before the inflammatory signal propagates.

  • Inflammation Induction:

    • Add LPS (final concentration 1 µg/mL ) to all wells except the "Vehicle Control" (Negative Control).

    • Incubate for 18–24 hours .[2]

  • Griess Reaction (Readout):

    • Transfer 100 µL of culture supernatant to a new clear-bottom 96-well plate.

    • Add 100 µL of Griess Reagent.

    • Incubate for 10 minutes at Room Temperature (protect from light).

    • Measure Absorbance: Read OD at 540 nm .

  • Viability Counter-Screen (Mandatory):

    • To ensure reduced NO is due to anti-inflammatory activity and not cell death, perform an MTT or CCK-8 assay on the remaining cells in the original plate.

    • Acceptance Criteria: Cell viability must remain >80% at the tested concentration.

Data Analysis

Calculate the percentage of inhibition using the formula:

  • OD

    
     : Absorbance of compound-treated well.
    
  • OD

    
     : Absorbance of LPS-only well (Max inflammation).
    
  • OD

    
     : Absorbance of media only.
    

Secondary Assay: COX-1 vs. COX-2 Selectivity

Objective: Benzothiazoles often act as COX inhibitors.[3][4] This cell-free enzymatic assay determines if the compound is a non-selective inhibitor (like Aspirin) or a COX-2 selective inhibitor (safer GI profile, like Celecoxib).

Method: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical or equivalent).

Protocol Summary:

  • Reaction Mix: Prepare assay buffer containing Heme and specific enzyme (Recombinant Human COX-1 or COX-2).

  • Inhibitor Addition: Add 10 µL of 2-(1,3-Benzothiazol-2-ylamino)ethanol (various concentrations). Incubate 10 mins at 25°C.

  • Substrate Initiation: Add Arachidonic Acid (AA) and colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm. The rate of TMPD oxidation is proportional to COX activity.

Selectivity Index (SI) Calculation:

  • Interpretation: An SI > 10 indicates COX-2 selectivity (desirable for reduced gastric toxicity).

Expected Results & Troubleshooting

ParameterExpected OutcomeTroubleshooting / Notes
Solubility Soluble in DMSO up to 100 mM.If precipitation occurs in media, reduce stock concentration or use a co-solvent (e.g., PEG400).
NO Inhibition Dose-dependent reduction. IC

likely in 10–50 µM range.
If no inhibition is seen, verify LPS activity. If IC

is very low (<1 µM), check for cytotoxicity immediately.
Cytotoxicity Minimal toxicity < 100 µM.If viability drops <70%, the anti-inflammatory effect is a false positive (artifact of cell death).
COX Selectivity Variable. 2-aminobenzothiazoles often show moderate COX-2 preference.Ensure the enzyme incubation time is strictly controlled; COX enzymes are unstable over long periods at RT.

References

  • Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives.[1] International Journal of ChemTech Research, 1(4), 1354-1358.[1] Link

  • Lee, J. Y., et al. (2021). Anti-inflammatory effect of benzothiazole derivatives via suppression of NF-κB and MAPK pathway in LPS-stimulated RAW 264.7 cells. International Immunopharmacology. Link (Representative citation for class mechanism)

  • Gaikwad, Y. M., et al. (2025). Synthesis & Biological Evaluation of Some 2-Substituted Amino-Benzothiazole Derivatives as an Anti-Inflammatory Agent.[4][5] European Journal of Pharmaceutical and Medical Research, 12(9).[4] Link

  • PubChem. 2-(1,3-Benzothiazol-2-yl)aniline (Structural Analog Data). National Library of Medicine. Link

Application Note: 2-(1,3-Benzothiazol-2-ylamino)ethanol (BTAE) in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis, characterization, and application of 2-(1,3-Benzothiazol-2-ylamino)ethanol (hereafter referred to as BTAE ) as a ligand in coordination chemistry.

This guide is designed for researchers in bioinorganic chemistry and drug discovery, focusing on the ligand's potential to form biologically active metal chelates.

Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9][10]

2-(1,3-Benzothiazol-2-ylamino)ethanol (BTAE) is a bifunctional ligand featuring a rigid benzothiazole core and a flexible hydroxyethyl tail. It belongs to the class of 2-aminobenzothiazoles, a scaffold privileged in medicinal chemistry for its antitumor, antimicrobial, and anti-inflammatory properties.[1][2]

Ligand Characteristics[5][6][7][8][11][12]
  • IUPAC Name: 2-[(1,3-benzothiazol-2-yl)amino]ethanol

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    OS
  • Coordination Potential:

    • Endocyclic Nitrogen (N3): The primary donor site, offering

      
      -donation and 
      
      
      
      -backbonding capabilities.
    • Hydroxyl Oxygen: Acts as a secondary donor, facilitating the formation of stable 5-membered chelate rings with transition metals (M-N-C-C-O).

    • Exocyclic Amine (NH): Typically participates in hydrogen bonding but can deprotonate to form neutral complexes.

Mechanistic Insight

In coordination chemistry, BTAE acts primarily as a bidentate N,O-donor ligand . Upon complexation with divalent metal ions (Cu


, Ni

, Co

, Zn

), the ligand typically undergoes a conformational shift to align the hydroxyl oxygen with the metal center, often resulting in distorted octahedral or square planar geometries depending on the counter-ions and solvent participation.

Experimental Protocols

Protocol A: Synthesis of the BTAE Ligand

Objective: Synthesize high-purity BTAE via nucleophilic aromatic substitution (


).
Rationale:  Using 2-chlorobenzothiazole is preferred over 2-mercaptobenzothiazole to avoid the evolution of toxic H

S gas and to ensure cleaner kinetics.

Reagents:

  • 2-Chlorobenzothiazole (1.0 eq)

  • Ethanolamine (1.2 eq)

  • Triethylamine (Et

    
    N) (1.5 eq) - Acid scavenger
    
  • Ethanol (Absolute) - Solvent[3]

Workflow:

  • Dissolution: Dissolve 10 mmol of 2-chlorobenzothiazole in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 12 mmol of ethanolamine dropwise while stirring. Subsequently, add 15 mmol of triethylamine.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Precipitation: Pour the reaction mixture into 100 mL of ice-cold water. The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (3x), and recrystallize from hot ethanol to yield pure BTAE.

Protocol B: Synthesis of Metal(II) Complexes

Objective: Isolate [M(BTAE)


]Cl

or [M(BTAE)Cl

] complexes (where M = Cu, Co, Ni, Zn).

Reagents:

  • BTAE Ligand (2.0 mmol)

  • Metal(II) Chloride/Acetate Salt (1.0 mmol)

  • Ethanol (20 mL)

Workflow:

  • Ligand Preparation: Dissolve 2.0 mmol of BTAE in 20 mL of hot ethanol.

  • Metal Addition: Dissolve 1.0 mmol of the metal salt in 10 mL of ethanol (or minimal water if solubility is an issue) and add dropwise to the hot ligand solution.

  • Reaction: Reflux for 4 hours. A color change indicates complexation (e.g., Green

    
     Blue/Dark Green for Copper).
    
  • Isolation:

    • Scenario A (Precipitate forms): Filter the hot solution to collect the complex.

    • Scenario B (No precipitate): Concentrate the solution to 50% volume and cool overnight at 4°C.

  • Drying: Wash the product with cold ethanol and diethyl ether; dry in a vacuum desiccator over CaCl

    
    .
    

Visualization of Workflows

Figure 1: Synthesis and Coordination Pathway

The following diagram illustrates the chemical transformation from precursors to the final metal chelate.

BTAE_Synthesis Precursors 2-Chlorobenzothiazole + Ethanolamine Reaction Reflux (EtOH, Et3N) 6-8 Hours Precursors->Reaction Nucleophilic Subst. Ligand Ligand (BTAE) (White Solid) Reaction->Ligand Precipitation Complexation Add M(II) Salt Reflux 4h Ligand->Complexation Coordination Product Metal-BTAE Complex [M(BTAE)2]2+ Complexation->Product Chelation

Caption: Step-by-step synthetic pathway for BTAE ligand generation and subsequent metal coordination.

Figure 2: Coordination Mode (Bidentate Chelation)

This diagram depicts the structural arrangement of the ligand around the metal center.

Coordination_Mode M M(II) N3 N (Benzothiazole) M->N3 Coordination OH O (Hydroxyl) M->OH Coordination Backbone C2-NH-CH2-CH2 N3->Backbone OH->Backbone

Caption: Proposed bidentate chelation mode showing the 5-membered ring formation via Endocyclic Nitrogen and Hydroxyl Oxygen.

Characterization & Data Analysis

To validate the synthesis, compare your experimental data against these expected spectral shifts.

Table 1: Diagnostic Spectral Features
TechniqueFunctional GroupLigand (Free)Metal Complex (Coord.)[4][5][6][7]Interpretation
FT-IR

(C=N) (Thiazole)
1610–1630 cm

Shift

10–20 cm

Indicates coordination via Ring Nitrogen.
FT-IR

(O-H)
3200–3400 cm

(Broad)
Shift / Shape ChangeIndicates involvement of Oxygen in chelation.
1H-NMR -NH- (Exocyclic)

6.0–8.0 ppm
Shifted / BroadenedProximity to paramagnetic metal or H-bonding changes.
UV-Vis d-d TransitionsN/A400–800 nmConfirm geometry (e.g., Octahedral vs Tetrahedral).
Troubleshooting (Self-Validating Steps)
  • Issue: Low yield of complex.

    • Fix: Adjust pH to ~6.0 using sodium acetate. Some complexes require slight deprotonation of the alcohol to coordinate effectively.

  • Issue: Product is oily/sticky.

    • Fix: Triturate with diethyl ether or hexane to induce crystallization. The alkyl chain can increase solubility in organic solvents, making precipitation difficult.

Biological Applications (Drug Development Focus)

The BTAE ligand scaffold is highly relevant for drug development due to the benzothiazole pharmacophore .

  • Antimicrobial Activity:

    • Metal complexes (specifically Cu(II) and Zn(II)) of benzothiazole derivatives often show enhanced lipophilicity compared to the free ligand (Tweedy's Chelation Theory). This facilitates penetration through the lipid bilayer of bacterial cell membranes, blocking metal binding sites in enzymes.

  • Anticancer Potential:

    • Planar benzothiazole complexes can interact with DNA via intercalation . The hydroxyethyl tail provides a "hook" for hydrogen bonding with the phosphate backbone, potentially increasing binding affinity.

References

  • Synthesis of 2-Aminobenzothiazole Derivatives

    • Title: Synthesis, characterization and biological activity of benzothiazole complexes.[8][4]

    • Source: Al-Qadisiyah University (via Vertex AI Search)
    • URL:[Link]

  • General Synthesis of 2-Substituted Benzothiazoles

    • Title: Benzothiazole synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Coordination Chemistry of Benzothiazole Ligands

    • Title: Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity.
    • Source: MDPI (Molecules)
    • URL:[Link]

  • Biological Significance of 2-Aminobenzothiazoles

    • Title: Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties.[4][7]

    • Source: Journal of Chemical and Pharmaceutical Research (ResearchGate)[4]

    • URL:[Link]

Sources

Application Notes & Protocols: The Role of 2-(1,3-Benzothiazol-2-ylamino)ethanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse and potent biological activities.[1][2] From anticancer and antimicrobial to anti-inflammatory and neuroprotective effects, benzothiazole derivatives have consistently demonstrated their therapeutic promise.[2][3][4] This guide focuses on a specific, yet highly promising derivative: 2-(1,3-Benzothiazol-2-ylamino)ethanol .

The introduction of the 2-aminoethanol side chain to the benzothiazole core imparts unique physicochemical properties, such as increased hydrophilicity and the potential for crucial hydrogen bonding interactions with biological targets. These characteristics make it an attractive candidate for further exploration and development in contemporary drug design. This document serves as a comprehensive technical guide for researchers, providing in-depth protocols and rationale for the synthesis, in-vitro evaluation, and in-silico analysis of this compound and its analogues.

Section 1: Synthesis and Characterization

The strategic synthesis of 2-(1,3-Benzothiazol-2-ylamino)ethanol is fundamental to enabling its biological evaluation. The following protocol outlines a reliable method for its preparation, based on established reactions of 2-aminobenzothiazoles.[5]

Synthetic Pathway Overview

The synthesis of 2-(1,3-Benzothiazol-2-ylamino)ethanol can be efficiently achieved through the condensation of 2-chlorobenzothiazole with ethanolamine. This nucleophilic substitution reaction is a common and effective method for generating 2-aminobenzothiazole derivatives.

Synthesis_Pathway reagent1 2-Chlorobenzothiazole product 2-(1,3-Benzothiazol-2-ylamino)ethanol reagent1->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat reagent2 Ethanolamine reagent2->product

Caption: Synthetic route to 2-(1,3-Benzothiazol-2-ylamino)ethanol.

Detailed Synthesis Protocol

Objective: To synthesize 2-(1,3-Benzothiazol-2-ylamino)ethanol.

Materials:

  • 2-Chlorobenzothiazole

  • Ethanolamine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chlorobenzothiazole (1 equivalent) in DMF.

  • Addition of Reagents: Add ethanolamine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Rationale: The use of a polar aprotic solvent like DMF facilitates the nucleophilic substitution by solvating the potassium cation, thereby increasing the nucleophilicity of the ethanolamine. Potassium carbonate acts as a base to neutralize the HCl formed during the reaction.

Section 2: In Vitro Biological Evaluation

Given the broad spectrum of activities reported for benzothiazole derivatives, a panel of in-vitro assays is recommended to elucidate the biological potential of 2-(1,3-Benzothiazol-2-ylamino)ethanol.[2][3][6]

Anticancer Activity Screening

Many benzothiazole derivatives have shown promise as anticancer agents.[1][4][7] The MTT assay is a standard colorimetric assay for assessing cell viability and is a good starting point for anticancer screening.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of 2-(1,3-Benzothiazol-2-ylamino)ethanol (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Line Compound IC₅₀ (µM) - Representative Data
A5492-(1,3-Benzothiazol-2-ylamino)ethanol25.5
MCF-72-(1,3-Benzothiazol-2-ylamino)ethanol38.2
Positive Control (e.g., Doxorubicin)<1
Antimicrobial Activity Assessment

Benzothiazoles are also known for their antimicrobial properties.[8][9] The minimum inhibitory concentration (MIC) can be determined using a broth microdilution assay.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.[8][9]

  • Serial Dilution: Perform a two-fold serial dilution of 2-(1,3-Benzothiazol-2-ylamino)ethanol in a 96-well plate containing the broth.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Activity Evaluation

The anti-inflammatory potential of the compound can be assessed by measuring its effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control.

Section 3: In Silico Analysis and Target Identification

Computational studies can provide valuable insights into the potential mechanism of action and guide further optimization of the lead compound.[10][11]

Molecular Docking Workflow

Molecular docking can predict the binding affinity and orientation of the compound within the active site of a known biological target.[8] Many benzothiazole derivatives have been shown to target kinases and microbial enzymes.[8][12]

Docking_Workflow start Start: Identify Potential Target (e.g., VEGFR-2, S. aureus DNA gyrase) prep_protein Prepare Protein Structure (PDB download, remove water, add hydrogens) start->prep_protein prep_ligand Prepare Ligand Structure (2D to 3D conversion, energy minimization) start->prep_ligand docking Perform Molecular Docking (e.g., AutoDock Vina, Glide) prep_protein->docking prep_ligand->docking analysis Analyze Docking Results (Binding energy, interactions, visualization) docking->analysis end End: Propose Mechanism of Action analysis->end

Caption: A typical workflow for molecular docking studies.

Protocol: Molecular Docking Study

  • Target Selection: Based on literature for related benzothiazoles, select a relevant protein target (e.g., VEGFR-2 for anticancer activity, DNA gyrase for antimicrobial activity).[8][9]

  • Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and adding hydrogen atoms. Generate a low-energy 3D conformation of 2-(1,3-Benzothiazol-2-ylamino)ethanol.

  • Docking Simulation: Use a docking program to predict the binding pose of the ligand in the active site of the protein.

  • Analysis of Results: Analyze the predicted binding energy and the key interactions (hydrogen bonds, hydrophobic interactions) between the compound and the protein residues.

ADMET Prediction

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for early-stage drug discovery.

Data Presentation: Predicted ADMET Properties

Property Predicted Value Interpretation
Molecular Weight 208.27 g/mol Compliant with Lipinski's Rule of Five
LogP 1.85Good balance of hydrophilicity and lipophilicity
H-bond Donors 2Compliant with Lipinski's Rule of Five
H-bond Acceptors 3Compliant with Lipinski's Rule of Five
Aqueous Solubility HighFavorable for bioavailability
Blood-Brain Barrier Permeation LowMay reduce CNS side effects
CYP2D6 Inhibition Likely non-inhibitorLower potential for drug-drug interactions
AMES Mutagenicity Likely non-mutagenicFavorable toxicity profile

These are representative predicted values and should be experimentally validated.

Conclusion and Future Directions

2-(1,3-Benzothiazol-2-ylamino)ethanol represents a promising starting point for the development of novel therapeutic agents. The protocols and insights provided in this guide offer a robust framework for its synthesis, characterization, and biological evaluation. Future work should focus on the experimental validation of the in silico predictions and the exploration of structure-activity relationships through the synthesis of a focused library of analogues. The versatile nature of the benzothiazole scaffold, combined with the favorable properties of the 2-aminoethanol side chain, warrants further investigation into the therapeutic potential of this compound class.

References

  • CN103113241A - Synthetic method of diethylaminoethoxyethanol - Google Patents. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED N-(BENZOTHIAZOL-2-YL)-1,3-DIPHENYLPROP-2-EN-1-IMINE DERIVATIVES - Rasayan Journal of Chemistry. (n.d.).
  • Synthesis of 2-[2-(3-hydroxyphenyl)ethyl]benzothiazole - PrepChem.com. (n.d.).
  • Review on Literature Study of Benzothiazole - International Journal of Pharmaceutical Research and Allied Sciences. (n.d.).
  • 2-(2-Benzothiazolylthio)ethanol | C9H9NOS2 | CID 20790 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • View of A Review on Emerging Benzothiazoles: Biological Aspects | Journal of Drug Delivery and Therapeutics. (2022). Retrieved January 30, 2026, from [Link]

  • Synthesis of some biologically active benzothiazole derivatives - Der Pharma Chemica. (n.d.). Retrieved January 30, 2026, from [Link]

  • Benzothiazole derivatives in the design of antitumor agents - PubMed. (2024). Retrieved January 30, 2026, from [Link]

  • Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed. (2020). Retrieved January 30, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (2025). Retrieved January 30, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - Journal of Young Pharmacists. (n.d.). Retrieved January 30, 2026, from [Link]

  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC - NIH. (2023). Retrieved January 30, 2026, from [Link]

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC - NIH. (2020). Retrieved January 30, 2026, from [Link]

  • Biological evaluation of benzothiazoles obtained by microwave-green synthesis - SciELO. (n.d.). Retrieved January 30, 2026, from [Link]

  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1, - Al-Mustansiriyah Journal of Science. (n.d.). Retrieved January 30, 2026, from https://mjs.uomustansiriyah.edu.iq/index.php/MJS/article/view/184
  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]

  • (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. (2022). Retrieved January 30, 2026, from [Link]

  • Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. (2025). Retrieved January 30, 2026, from [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - ResearchGate. (2025). Retrieved January 30, 2026, from [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Retrieved January 30, 2026, from [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - Frontiers. (2024). Retrieved January 30, 2026, from [Link]

Sources

"2-(1,3-Benzothiazol-2-ylamino)ethanol" experimental design for biological evaluation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Biological Evaluation of 2-(1,3-Benzothiazol-2-ylamino)ethanol

Authored by a Senior Application Scientist

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals undertaking the biological evaluation of the novel compound, 2-(1,3-Benzothiazol-2-ylamino)ethanol, hereafter referred to as "Compound BTE." The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3][4] This guide is structured not as a rigid template, but as a logical, phased investigational workflow that mirrors a typical early-stage drug discovery campaign. It emphasizes the causality behind experimental choices, the necessity of self-validating protocols, and a foundation built on authoritative scientific principles.

The core objective is to systematically screen Compound BTE for significant biological activity and, upon identifying a promising therapeutic area, to delineate its preliminary mechanism of action.

Phase 1: Foundational Characterization & Strategic Planning

Before embarking on extensive biological assays, a foundational understanding of the test article is paramount. This initial phase ensures data integrity and informs the design of subsequent experiments.

1.1 Physicochemical Analysis:

  • Purity Confirmation: The purity of the synthesized Compound BTE must be rigorously assessed, typically via High-Performance Liquid Chromatography (HPLC) and confirmed by mass spectrometry and NMR. An impure compound will yield confounding and irreproducible biological data.

  • Solubility Determination: The solubility of Compound BTE in aqueous buffers and common solvents like dimethyl sulfoxide (DMSO) must be quantified. This is critical for preparing accurate stock solutions and avoiding compound precipitation in cellular assays. The final concentration of DMSO in any assay should typically be kept below 0.5% to prevent solvent-induced artifacts.

1.2 Rationale for Multi-Pronged Screening: The 2-aminobenzothiazole core is associated with multiple, potent biological activities.[3][5] A rational screening strategy, therefore, involves concurrently investigating its potential in the most frequently reported areas: oncology, infectious diseases, and inflammation. This parallel approach is efficient and maximizes the potential for identifying the compound's primary therapeutic value.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Secondary & Mechanistic Assays BTE Compound BTE (Purity & Solubility) Anticancer Anticancer Screening (Cytotoxicity) BTE->Anticancer Antimicrobial Antimicrobial Screening (MIC Determination) BTE->Antimicrobial AntiInflammatory Anti-inflammatory Screening (NO Inhibition) BTE->AntiInflammatory Apoptosis Apoptosis & Cell Cycle Analysis Anticancer->Apoptosis If 'Hit' MBC MBC/MFC & Time-Kill Kinetics Antimicrobial->MBC If 'Hit' Cytokine Cytokine Profiling (ELISA) AntiInflammatory->Cytokine If 'Hit' Signaling Signaling Pathway (Western Blot) Cytokine->Signaling

Caption: High-level experimental workflow for the biological evaluation of Compound BTE.

Phase 2: Primary Biological Screening Protocols

This phase employs robust, high-throughput assays to identify if Compound BTE possesses significant activity in three key therapeutic areas.

Application Note: In Vitro Anticancer Activity

Scientific Rationale: The 2-aminobenzothiazole scaffold is a well-documented pharmacophore in oncology, with derivatives targeting various cellular pathways, including protein kinases (EGFR, PI3K) and apoptosis regulators.[2][3][6] The initial and most fundamental screen is to assess the compound's ability to inhibit cancer cell proliferation, or its cytotoxicity. The MTT assay is a cost-effective, reliable, and widely adopted colorimetric assay for this purpose.[7][8] It measures the metabolic activity of cells, which serves as a proxy for cell viability.

Protocol 1: MTT Cytotoxicity Assay

  • Cell Line Selection:

    • Utilize a panel of human cancer cell lines from different tissue origins to assess broad-spectrum activity. A standard starting panel could include:

      • MCF-7: Estrogen-receptor-positive breast adenocarcinoma.

      • A549: Lung carcinoma.[6]

      • HeLa: Cervical adenocarcinoma.[9]

    • Maintain cells in their recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified 5% CO₂ incubator.

  • Procedure:

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

    • Prepare a 2-fold serial dilution of Compound BTE in culture medium, starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 0.78 µM).[10]

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound BTE to the respective wells. Include a "vehicle control" (medium with the same concentration of DMSO as the highest test concentration) and a "no-cell" blank control.

    • Incubate the plate for 48 to 72 hours.

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7] During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Carefully aspirate the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis & Validation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of Compound BTE and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

    • A positive control, such as Doxorubicin or Cisplatin, must be run in parallel to validate the assay's performance.[11]

Application Note: Antimicrobial Susceptibility Testing

Scientific Rationale: Bacterial and fungal resistance to existing antibiotics is a critical public health threat, necessitating the discovery of new antimicrobial agents.[12][13] Benzothiazole derivatives have shown promising activity against a range of pathogens.[14] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16] This method is preferred for initial screening due to its quantitative nature and conservation of compound.

Protocol 2: Broth Microdilution for MIC Determination

  • Microorganism Selection:

    • Select representative strains as recommended by the Clinical and Laboratory Standards Institute (CLSI).

      • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213).[12]

      • Gram-negative: Escherichia coli (e.g., ATCC 25922).[12]

      • Fungal: Candida albicans (e.g., ATCC 90028).[17]

  • Procedure:

    • Prepare a standardized inoculum of each microorganism. This involves growing the microbes to the logarithmic phase and adjusting the suspension to a 0.5 McFarland turbidity standard.[15]

    • In a sterile 96-well plate, perform a 2-fold serial dilution of Compound BTE in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Add the standardized inoculum to each well, resulting in a final cell concentration of approximately 5 x 10⁵ CFU/mL for bacteria.

    • Include a "growth control" (inoculum without compound), a "sterility control" (broth only), and a positive control antibiotic (e.g., Gentamicin for bacteria, Fluconazole for fungi).

    • Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • Data Analysis & Validation:

    • The MIC is determined as the lowest concentration of Compound BTE at which there is no visible growth (turbidity) in the well.

    • The results are only valid if the growth control shows turbidity and the sterility control remains clear. The positive control antibiotic must yield an MIC within its established quality control range.

Application Note: In Vitro Anti-inflammatory Activity

Scientific Rationale: Inflammation is a key pathological process in many diseases. Benzothiazoles have been reported to possess anti-inflammatory properties, potentially by inhibiting enzymes like cyclooxygenase (COX) or signaling pathways such as NF-κB.[18][19] A common and effective in vitro model for inflammation uses murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[20] This stimulation leads to the production of pro-inflammatory mediators, including nitric oxide (NO). The Griess assay provides a simple and sensitive method to measure NO production by quantifying its stable metabolite, nitrite, in the culture supernatant.

Protocol 3: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM with 10% FBS at 37°C and 5% CO₂.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[20]

    • First, perform a cytotoxicity test (e.g., MTT assay) on the RAW 264.7 cells with Compound BTE alone to determine non-toxic concentrations for the anti-inflammatory assay.

    • For the NO assay, pre-treat the cells with non-toxic concentrations of Compound BTE for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[20] Include controls: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor like Dexamethasone.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.[20]

  • Data Analysis & Validation:

    • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

    • Calculate the percentage inhibition of NO production by Compound BTE compared to the LPS-only control.

    • The inhibitory effect should only be considered significant at concentrations that are non-toxic to the cells.

Phase 3: Secondary & Mechanistic Elucidation

If a primary screen yields a positive "hit" (e.g., an IC₅₀ < 10 µM for anticancer activity or significant NO inhibition), the next logical step is to perform secondary assays to confirm the activity and begin exploring the mechanism of action.

G cluster_0 Inflammatory Stimulus (LPS) cluster_1 Intracellular Signaling Cascade cluster_2 Gene Expression & Protein Production cluster_3 Pro-inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 MAPK->iNOS MAPK->COX2 MAPK->TNFa MAPK->IL6 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandins (PGE₂) COX2->PGE2 BTE Potential Inhibition by Compound BTE BTE->NFkB BTE->iNOS BTE->COX2

Caption: Potential mechanisms for the anti-inflammatory action of Compound BTE in an LPS-stimulated macrophage.

  • For an Anticancer Hit:

    • Mechanism of Cell Death: Use Annexin V/Propidium Iodide staining followed by flow cytometry to determine if cell death occurs via apoptosis or necrosis.

    • Cell Cycle Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) via propidium iodide staining to see if the compound induces arrest at a specific checkpoint.

  • For an Antimicrobial Hit:

    • Bactericidal/Fungicidal Activity: Determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) by plating samples from the MIC assay wells that showed no growth onto agar plates.

    • Time-Kill Assays: Evaluate the rate of microbial killing over time at various multiples of the MIC.

  • For an Anti-inflammatory Hit:

    • Cytokine Quantification: Use Enzyme-Linked Immunosorbent Assays (ELISA) to measure the effect of Compound BTE on the production of other key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the supernatant of LPS-stimulated RAW 264.7 cells.[21]

    • Pathway Analysis: Employ Western blotting to investigate the compound's effect on key signaling proteins in the inflammatory cascade, such as the phosphorylation of NF-κB p65 or MAP kinases (p38, ERK, JNK).

Data Summary and Interpretation

All quantitative data should be summarized in tables for clear comparison. Results should be presented as the mean ± standard deviation from at least three independent experiments.

Table 1: Hypothetical Primary Screening Results for Compound BTE

Assay Type Target Metric Result Positive Control Control Result
Anticancer MCF-7 Cells IC₅₀ (µM) > 100 Doxorubicin 0.8 µM
A549 Cells IC₅₀ (µM) > 100 Doxorubicin 1.2 µM
Antimicrobial S. aureus MIC (µg/mL) 128 Gentamicin 0.5 µg/mL
E. coli MIC (µg/mL) > 128 Gentamicin 1 µg/mL
Anti-inflammatory RAW 264.7 + LPS IC₅₀ (NO inh.) 8.5 µM Dexamethasone 0.1 µM

| Cytotoxicity | RAW 264.7 | IC₅₀ (µM) | 95 µM | - | - |

Interpretation of Hypothetical Data: The data in Table 1 would suggest that Compound BTE has negligible anticancer and antimicrobial activity at the tested concentrations. However, it demonstrates potent and specific anti-inflammatory activity by inhibiting NO production at a concentration (8.5 µM) that is more than 10-fold lower than its cytotoxic concentration (95 µM) in the same cell line. This indicates a favorable therapeutic window and warrants further investigation into its anti-inflammatory mechanism, as outlined in Phase 3.

References

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Kapustianyk, V., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. [Link]

  • Franchini, C., et al. (2009). Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. Archiv der Pharmazie. [Link]

  • Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Sanna, V., et al. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Semantic Scholar. [Link]

  • Carradori, S., et al. (2016). 2-Aminobenzothiazole derivatives: search for new antifungal agents. PubMed. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2023). ResearchGate. [Link]

  • Siddiqui, N., et al. (2012). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Taylor & Francis Online. [Link]

  • Kamal, A., et al. (2011). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. PubMed. [Link]

  • Zhang, M., et al. (2023). 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. [Link]

  • Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. (2015). ResearchGate. [Link]

  • Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]

  • Alang, G., et al. (2011). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Journal of Young Pharmacists. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2022). University of Thi-Qar. [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • (PDF) Synthesis and Anti-Inflammatory Activity of some Novel 2-Aminobenzothiazole Derivatives. (2015). ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. (n.d.). International Journal of Research in Pharmacy and Chemistry. [Link]

  • In Vitro Anticancer Screening. (n.d.). Bio-protocol. [Link]

  • Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. (2022). ResearchGate. [Link]

  • Al-Malki, A. L., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. PubMed Central. [Link]

  • Guidelines for the in vitro determination of anti‐inflammatory activity. (2021). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). APEC. [Link]

  • (PDF) In-vitro Models in Anticancer Screening. (2019). ResearchGate. [Link]

  • Yuniati, R., et al. (2020). In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PubMed Central. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024). ResearchGate. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (n.d.). International Journal of Drug Development & Research. [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022). YouTube. [Link]

  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI. [Link]

  • EUCAST: Home. (n.d.). EUCAST. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(1,3-Benzothiazol-2-ylamino)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BTZ-OH-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting Guide[1][2]

Executive Summary & Core Chemistry

The synthesis of 2-(1,3-benzothiazol-2-ylamino)ethanol is a classic Nucleophilic Aromatic Substitution (SNAr).[2] While seemingly straightforward, researchers often encounter yield plateaus around 50-60% due to three specific pitfalls: HCl trapping , hydrolytic competition , and phase separation issues (oiling out) .[2]

This guide moves beyond standard textbook procedures to provide an optimized industrial-grade protocol designed to push yields >85%.

The Reaction Logic

The reaction involves the displacement of a leaving group (Chloride) on the benzothiazole ring by the nucleophilic nitrogen of ethanolamine.

  • Substrate: 2-Chlorobenzothiazole (Electrophile)[1][3]

  • Reagent: Ethanolamine (Nucleophile)[1]

  • Mechanism: SNAr (Addition-Elimination)[1]

Critical Constraint: The reaction generates HCl as a byproduct.[2] If you use a 1:1 stoichiometric ratio, the generated HCl will protonate the remaining ethanolamine, rendering it non-nucleophilic.[2] This caps your theoretical yield at 50%. [1]

Optimized Protocol (The "Gold Standard")

Do not use the standard 1:1 molar ratio. Use this optimized stoichiometry to ensure complete conversion.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
2-Chlorobenzothiazole 1.0SubstrateEnsure free of hydrolysis products (check MP).
Ethanolamine 2.2 - 2.5Nucleophile + BaseExcess acts as HCl scavenger.[1][2]
Solvent (Option A) EthanolSolventStandard reflux (78°C).[1][2] Green & easy workup.[2]
Solvent (Option B) NeatSolvent-freeHigh throughput, requires 100°C+, faster.[1][2]
Step-by-Step Workflow
  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chlorobenzothiazole (1.0 eq) in Ethanol (5 mL per mmol).

  • Addition: Add Ethanolamine (2.2 eq) dropwise at room temperature.

    • Why? Exothermic reaction.[2] Controlling addition prevents localized overheating and side reactions.[2]

  • Reaction: Heat to reflux (approx. 78-80°C) for 4–6 hours.

    • Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM).[2] Look for the disappearance of the non-polar starting material (Rf ~0.[2]8) and appearance of the polar product (Rf ~0.3).[2]

  • Workup (The "Crash" Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (10x volume of reaction solvent) with vigorous stirring.

    • Crucial Step: The product should precipitate as a white/off-white solid.[2]

  • Purification: Filter the solid. Wash with cold water (to remove ethanolamine hydrochloride salt).[2] Recrystallize from hot Ethanol or Ethanol/Water (8:2) if necessary.[2]

Visualization: Reaction Pathways & Troubleshooting

The following diagram illustrates the desired pathway versus the common failure modes (Hydrolysis and Protonation).

ReactionPathways cluster_0 Reactants cluster_1 Intermediates & Byproducts SM 2-Chlorobenzothiazole Complex Meisenheimer-like Intermediate SM->Complex Attack at C2 Hydrolysis Benzothiazolinone (Hydrolysis Impurity) SM->Hydrolysis Water present (Wet Solvent) Reagent Ethanolamine (Nucleophile) Reagent->Complex Salt Ethanolamine·HCl (Dead Species) Reagent->Salt Sacrificial Base HCl HCl (Byproduct) Complex->HCl Product TARGET PRODUCT 2-(Benzothiazol-2-ylamino)ethanol Complex->Product Elimination of Cl- HCl->Salt Protonates Excess Reagent

Figure 1: Reaction mechanism showing the critical role of excess ethanolamine in scavenging HCl and the risk of hydrolysis if water is present.

Troubleshooting Guide (FAQ)

Q1: My yield is stuck at 50%. What is happening?

Diagnosis: You likely used a 1:1 molar ratio.[2] Root Cause: The reaction produces 1 mole of HCl for every mole of product.[2] This HCl immediately reacts with your unreacted ethanolamine to form a non-nucleophilic salt (Ethanolamine Hydrochloride).[2] Solution:

  • Immediate Fix: Add an auxiliary base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv) to scavenge the acid.[2]

  • Process Fix: Increase Ethanolamine to 2.2–2.5 equivalents . The excess amine acts as the base.[2]

Q2: The product is "oiling out" instead of precipitating.

Diagnosis: Phase separation failure.[2] Root Cause: The product has a melting point (approx. 110–120°C range depending on purity) that can be depressed by impurities.[2] If poured into water while still too hot, or if the water contains too much ethanol, it forms a supercooled oil.[2] Solution:

  • Decant: Pour off the supernatant water/ethanol layer.[2]

  • Triturate: Add a small amount of cold Diethyl Ether or Hexane/Ethyl Acetate (9:1) to the oil. Scratch the flask wall with a glass rod.[2] This induces nucleation.[2]

  • Recrystallization: Redissolve the oil in minimal hot ethanol and let it cool very slowly to room temperature before putting it in the fridge.

Q3: I see a starting material spot on TLC even after 24 hours.

Diagnosis: Low activation energy.[2] Root Cause: The 2-position of benzothiazole is electrophilic, but chlorine is a moderate leaving group.[2] Refluxing ethanol (78°C) might be too cool for aged or "wet" reagents.[2] Solution:

  • Switch Solvent: Use n-Butanol (Reflux ~117°C) or run the reaction Neat (no solvent) at 100–110°C.

  • Catalysis: Add 5 mol% KI (Potassium Iodide) . This creates a transient 2-Iodobenzothiazole intermediate (Finkelstein reaction in situ), which is much more reactive toward the amine.

Q4: What is the "Hydrolysis Impurity"?

Diagnosis: A spot appearing just below the starting material.[2] Root Cause: If your solvent is not dry, water competes with ethanolamine. 2-Chlorobenzothiazole + H2O


2-Hydroxybenzothiazole  (tautomerizes to Benzothiazolinone).[2]
Prevention:  Use anhydrous ethanol and dry glassware.[2]

Purification Decision Tree

Use this logic flow to determine the best workup for your specific crude result.

PurificationLogic Start Crude Reaction Mixture Pour Pour into Ice Water (10x Volume) Start->Pour CheckState Observe Physical State Pour->CheckState Solid Precipitate Forms CheckState->Solid Oil Sticky Oil / Gum CheckState->Oil Filter Vacuum Filtration Solid->Filter Triturate Triturate with Et2O/Hexane Scratch Glass Oil->Triturate Wash Wash with Cold H2O (Remove Amine Salts) Filter->Wash Recryst Recrystallize (Solvent: EtOH) Wash->Recryst Triturate->Solid Successful Nucleation Triturate->Oil Fail -> Column Chromatography (DCM:MeOH 95:5)

Figure 2: Decision matrix for isolating pure crystalline product from crude reaction mixtures.

References

  • SNAr Mechanism on Benzothiazoles

    • Title: Synthesis and Characterization of Substituted N-(Benzothiazol-2-yl)
    • Source: Rasayan Journal of Chemistry (via Vertex AI Search).[2]

    • URL:[Link] (General Context on Benzothiazole Synthesis)[1][4]

  • Solvent Effects & Catalysis

    • Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.[2][4][5][6]

    • Source: NIH / Molecules.[2]

    • URL:[Link]

  • Recrystallization Techniques

    • Title: Recrystallization Lab Guide: Purific
    • Source: UMass / Studylib.[2]

    • URL:[Link]

  • General Property Data

    • Title: 2-(2-Aminoethylamino)ethanol MSDS & Properties (Analogous reactivity context).
    • Source: ChemicalBook.[2]

Sources

"2-(1,3-Benzothiazol-2-ylamino)ethanol" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the purification challenges associated with 2-(1,3-benzothiazol-2-ylamino)ethanol (CAS: 5464-77-7). This molecule features a fused aromatic benzothiazole ring (lipophilic) linked to an amino-ethanol chain (hydrophilic/polar). This amphiphilic nature creates specific purification hurdles, most notably "oiling out" during recrystallization and streaking during chromatography.

This guide is structured as a Tier-3 Technical Support response, designed to troubleshoot specific failure modes in the purification workflow.

Module 1: The Synthesis-Purification Nexus

Understanding the root cause of impurities based on standard synthesis routes (Nucleophilic Aromatic Substitution).

To purify effectively, you must identify what you are removing. The standard synthesis involves reacting 2-chlorobenzothiazole with ethanolamine .

Impurity TypeSourcePhysicochemical BehaviorRemoval Strategy
Starting Material A 2-Chlorobenzothiazole (Unreacted)Non-polar, lipophilic, low MP.Soluble in non-polar solvents (Hexane/Ether). Wash crude solid with non-polar solvent.
Starting Material B Ethanolamine (Excess)Highly polar, basic, water-soluble.Water washes; forms salts with weak acids.
Byproduct Hydrochloride Salt (Product-HCl)Ionic, water-soluble.CRITICAL: The reaction produces HCl. If not neutralized, your product exists as a salt, altering solubility. Ensure basic workup (pH > 9).
Degradant N-Oxides / SulfoxidesPolar, often colored (yellow/orange).Silica chromatography or recrystallization with charcoal.

Module 2: Troubleshooting Guide (FAQ Format)

Ticket #001: "My product 'oils out' instead of crystallizing."

Diagnosis: This is the most common issue with amino-alcohol derivatives. The molecule has a high affinity for the solvent (usually alcohol) at high temperatures. Upon cooling, it phase-separates as a liquid droplet (emulsion) rather than a crystal lattice because the "oil" phase is energetically more accessible than the crystal face.

Solution Protocol:

  • The Cloud Point Technique: Dissolve the crude in boiling Ethanol (Solvent A). Add Water (Solvent B) dropwise only until a faint turbidity persists. Do NOT add excess water.

  • Seeding: You must provide a nucleation site.[1] If you lack seed crystals, scratch the inner glass wall of the flask with a glass rod at the air-liquid interface.

  • Insulated Cooling: Wrap the flask in aluminum foil and a towel. Rapid cooling promotes oiling. Slow cooling promotes lattice formation.

  • The "Re-Boil": If oil droplets appear, reheat until clear, add a small amount of Ethanol (Solvent A) to redissolve the oil, and cool again more slowly.

Ticket #002: "TLC shows a streak/tailing, making separation impossible."

Diagnosis: The secondary amine and the hydroxyl group interact strongly with the acidic silanol groups on silica gel, causing the compound to "drag" or tail.

Solution Protocol:

  • Mobile Phase Modifier: You must deactivate the silica. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM:MeOH + 1% TEA).

  • Column Pre-treatment: Flush the silica column with the mobile phase containing the base before loading your sample. This neutralizes active sites.

Ticket #003: "The melting point is depressed or wide range."

Diagnosis: Likely contamination with the hydrochloride salt of the product or trapped solvent.

Solution Protocol:

  • The pH Check: Take a small amount of crude, dissolve in water/methanol. Check pH. If acidic, you have the salt.

  • Remediation: Dissolve the crude in minimal water, adjust to pH 10 with 1M NaOH, and extract with Ethyl Acetate. Dry the organic layer (

    
    ) and evaporate. The free base should crystallize more sharply.
    

Module 3: Validated Purification Workflows

Workflow A: Two-Solvent Recrystallization (Primary Method)

Best for: Scaling up (>1g) and removing polar impurities.

Reagents:

  • Solvent A: Ethanol (absolute or 95%)

  • Solvent B: Water (deionized)

Step-by-Step:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling Ethanol portion-wise. Swirl constantly. Add just enough to dissolve the solid.

  • Hot Filtration (Optional): If insoluble particles (dust/salts) remain, filter rapidly through a pre-warmed funnel.

  • Precipitation: Keep the solution near boiling. Add hot Water dropwise.

    • Stop point: The moment a persistent cloudiness appears.[2]

    • Correction: Add 1-2 drops of Ethanol to clear the solution back to transparent.

  • Crystallization: Remove from heat. Cover. Allow to reach room temperature undisturbed (approx. 2-3 hours). Then move to an ice bath for 1 hour.

  • Collection: Vacuum filter. Wash crystals with ice-cold Ethanol:Water (1:1 mixture).

Workflow B: Flash Chromatography (Secondary Method)

Best for: Removing non-polar starting material (2-Cl-BT) or if recrystallization fails.

Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH). Gradient: 100:0

    
     95:5.
    
  • Modifier: 0.5% Triethylamine (TEA) added to the DCM.

Procedure:

  • Dissolve crude in minimal DCM.

  • Load onto the column.

  • Elute with DCM (removes non-polar 2-chlorobenzothiazole).

  • Switch to DCM:MeOH (98:2) to elute the product.

  • Note: The product is UV active (Benzothiazole chromophore). Monitor at 254 nm.

Module 4: Decision Logic Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on crude analysis.

PurificationLogic Start Crude Product (Post-Workup) CheckPH Check pH of Aqueous Suspension Start->CheckPH IsAcidic Acidic (pH < 7)? (Salt Present) CheckPH->IsAcidic Neutralize Neutralize with NaOH Extract with EtOAc IsAcidic->Neutralize Yes TLC Run TLC (DCM:MeOH 95:5) IsAcidic->TLC No Neutralize->TLC PurityCheck Major Impurities? TLC->PurityCheck Recryst Recrystallization (EtOH / Water) PurityCheck->Recryst Clean Main Spot Column Flash Chromatography (DCM/MeOH + TEA) PurityCheck->Column Complex Mixture Oiling Oiling Out? Recryst->Oiling Final Pure 2-(1,3-benzothiazol-2-ylamino)ethanol Column->Final RemedyOil Re-heat, add EtOH, Seed, Slow Cool Oiling->RemedyOil Yes Oiling->Final No (Crystals Form) RemedyOil->Final

Caption: Decision matrix for purification. Blue nodes indicate analytical steps; Green/Red nodes indicate process actions.

References

  • Synthesis of 2-Aminobenzothiazoles (General Class Behavior)

    • Title: An Efficient Synthesis of 2-Aminobenzothiazole and Its Derivatives in Ionic Liquids.[3][4]

    • Source: International Journal of Pharmaceutical Sciences and Research (2017).[3]

    • Context: Describes the nucleophilic substitution mechanism and solubility profiles of the 2-aminobenzothiazole class.
    • URL:[Link]

  • Recrystallization Techniques for Amino-Alcohols

    • Title: Two-Solvent Recrystalliz
    • Source: MIT OpenCourseWare (Chemistry Labor
    • Context: Authoritative protocol for handling the "oiling out" phenomenon in amphiphilic molecules.
    • URL:[Link]

  • Precursor Reactivity (2-Chlorobenzothiazole)
  • Chromatographic Behavior of Amines

    • Title: Purification of Reaction Products (Amine Tailing).[3][4][5]

    • Source: Chemistry LibreTexts / University of Massachusetts.
    • Context: Explains the interaction between amines and silica gel and the necessity of triethylamine.
    • URL:[Link]

Sources

Technical Support Center: Optimizing Synthesis of 2-(1,3-Benzothiazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Chemical Synthesis & Drug Discovery Division Subject: Protocol Optimization & Troubleshooting Guide for Ticket #BTZ-002

Introduction

Welcome to the Tier-3 Technical Support guide for the synthesis of 2-(1,3-Benzothiazol-2-ylamino)ethanol . This pharmacophore is a critical building block in medicinal chemistry, often serving as a scaffold for antitumor and antimicrobial agents.[1]

While the synthesis appears straightforward via Nucleophilic Aromatic Substitution (


), users frequently report issues with dimerization , hydrolysis , and purification of "sticky" oils . This guide moves beyond basic recipes to provide a robust, self-validating protocol.
Module 1: Reaction Design & Mechanism

The synthesis relies on the


 mechanism.[2][3] The 2-position of the benzothiazole ring is electron-deficient (activated) due to the inductive withdrawal of the adjacent nitrogen and sulfur atoms, making it susceptible to nucleophilic attack by the primary amine of ethanolamine.
Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical transition state (Meisenheimer complex) where stability dictates the reaction rate.

SNAr_Mechanism Reactants 2-Chlorobenzothiazole + Ethanolamine TS Meisenheimer Complex (Tetrahedral Intermediate) Reactants->TS Nucleophilic Attack (Rate Limiting) SideReaction Hydrolysis Impurity (2-Hydroxybenzothiazole) Reactants->SideReaction H2O present (Competes with Amine) Product 2-(1,3-Benzothiazol-2-ylamino)ethanol + HCl TS->Product Elimination of Cl-

Figure 1: Reaction pathway showing the critical intermediate and potential hydrolysis side-reaction.[1]

Module 2: Optimized Experimental Protocols

We recommend two distinct protocols depending on your lab's throughput requirements and green chemistry mandates.

Protocol A: The "Green" Solvent-Free Method (Recommended)

Best for: High yield, simple workup, avoiding toxic solvents.

  • Stoichiometry: Mix 2-Chlorobenzothiazole (1.0 eq) and Ethanolamine (2.5 eq) in a round-bottom flask.

    • Why 2.5 eq? The first equivalent reacts; the second acts as a base to neutralize the HCl byproduct; the 0.5 excess drives kinetics.

  • Reaction: Heat the neat mixture to 100–110°C for 2–3 hours.

    • Note: No solvent is required.[1][4][5] The excess ethanolamine acts as the solvent.

  • Quench: Cool to room temperature. The mixture will become viscous.[1] Add ice-cold water (10 mL per gram of reactant) with vigorous stirring.

  • Isolation: The product should precipitate as a white/off-white solid.[1] Filter and wash with cold water to remove excess ethanolamine and salts.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening (HTS), speed.[1]

  • Setup: In a microwave vial, combine 2-Chlorobenzothiazole (1.0 eq) , Ethanolamine (1.5 eq) , and Diisopropylethylamine (DIPEA, 1.2 eq) in Ethanol (2 mL/mmol) .

  • Irradiation: Heat at 120°C for 10–15 minutes (Power: 150W).

  • Workup: Pour into ice water. Filter the precipitate.[1][6]

Module 3: Optimization & Troubleshooting (FAQ)

This section addresses specific tickets submitted by our user base.

Q1: "My product is oiling out and won't crystallize upon water addition."

Diagnosis: This is usually caused by residual solvent (DMF/DMSO) or excess ethanolamine preventing crystal lattice formation.[1] Solution:

  • Decant the aqueous layer.[1]

  • Dissolve the oil in a minimal amount of hot Ethyl Acetate .

  • Add Hexane dropwise until turbidity appears.[1]

  • Cool slowly to 4°C. Scratch the flask wall with a glass rod to induce nucleation.

Q2: "I see a significant impurity at roughly the same Rf as the starting material."

Diagnosis: This is likely 2-Hydroxybenzothiazole , formed via hydrolysis. Root Cause:

  • Wet reagents (Ethanolamine is hygroscopic).[1]

  • Old 2-Chlorobenzothiazole (absorbs moisture over time).[1] Corrective Action:

  • Distill Ethanolamine before use if the bottle is old.[1]

  • Ensure the reaction temperature is >100°C; amines are better nucleophiles than water, but at lower temps, water competition becomes significant if present.

Q3: "Why not use a stronger base like NaOH?"

Risk: Strong hydroxide bases can compete with the amine, increasing the hydrolysis byproduct (2-hydroxybenzothiazole). We recommend Carbonate bases (


)  or organic bases (Triethylamine/DIPEA) if not using the excess-amine method.[1]
Comparative Analysis of Solvents
SolventReaction TempTimeYieldGreen ScoreNotes
Neat (None) 100-110°C2 h90-95%HighPreferred. Simplest workup.[1]
Ethanol 78°C (Reflux)6-8 h75-85%MedSlower due to lower temp limit.[1]
DMF 120°C1 h85-90%LowHard to remove; product stays in solution during water quench.[1]
Water 100°C12 h60-70%HighSlow kinetics due to poor solubility of 2-Cl-BTZ.[1]
Module 4: Analytical Validation & Workflow

Use the following flowchart to guide your purification and decision-making process.

Purification_Workflow Start Reaction Complete (TLC Check) Quench Pour into Ice Water Start->Quench Precipitate Solid Formed? Quench->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Yes Oil Oiling Out Precipitate->Oil No Recryst Recrystallize (EtOH/Water) Filter->Recryst If purity <95% Extract Extract w/ EtOAc Dry over Na2SO4 Oil->Extract Extract->Recryst

Figure 2: Decision tree for workup and purification.[1]

Characterization Checkpoints
  • TLC: Mobile phase Hexane:Ethyl Acetate (6:4) .[1] Product is more polar (lower

    
    ) than starting material.[1]
    
  • 1H NMR (DMSO-

    
    ):  Look for the benzothiazole aromatic protons (7.0–7.7 ppm) and the ethanolamine chain:
    
    • Triplet (~3.5 ppm,

      
      )[1]
      
    • Triplet (~3.7 ppm,

      
      )[1]
      
    • Broad singlet (>8.0 ppm,

      
      )[1]
      
References
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012).[1] Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol. Molecules. Retrieved from [Link]

  • PubChem. (2025).[1] 2-(1,3-Benzothiazol-2-yl)aniline Compound Summary. Retrieved from [Link]

  • Fisher Scientific. (n.d.).[1] Aromatic Nucleophilic Substitution Reaction Guide. Retrieved from [Link]

Sources

Technical Support Center: 2-(1,3-Benzothiazol-2-ylamino)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZT-OH-SYNTH-001 Subject: Troubleshooting Low Yields, Oiling Out, and Selectivity Issues Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

The synthesis of 2-(1,3-benzothiazol-2-ylamino)ethanol (CAS: 46055-91-8) typically proceeds via Nucleophilic Aromatic Substitution (SNAr) using 2-chlorobenzothiazole and ethanolamine .[1][2] While theoretically straightforward, this reaction is notorious for stalling at 60% conversion or yielding a viscous, uncrystallizable oil.[1][2]

This guide addresses the three most common failure modes:

  • Kinetic Stalling: Failure to manage the HCl byproduct.[2]

  • Phase Separation Issues: The "Sticky Oil" phenomenon during workup.

  • Regioselectivity: Ensuring N-alkylation over O-alkylation.

Module 1: The "No Reaction" or "Low Yield" Scenario

The Problem

"I mixed 1 equivalent of 2-chlorobenzothiazole with 1 equivalent of ethanolamine in ethanol, refluxed for 12 hours, but TLC shows 50% starting material remaining."

The Root Cause: Protonation Trapping

The reaction mechanism is an SNAr pathway.[2] As the ethanolamine attacks the electrophilic C-2 position of the benzothiazole, chloride is displaced, generating HCl .[1]

If you use a 1:1 stoichiometry, the generated HCl immediately protonates the remaining unreacted ethanolamine, converting it into an ammonium salt (


).[1] This salt is non-nucleophilic .[1][2] Effectively, the reaction kills itself at 50% conversion.[1][2]
The Solution: Stoichiometric Buffering

You must provide a "proton sink" to trap the HCl.[2]

Protocol Adjustment:

Parameter Standard (Fail) Optimized (Success) Reason
Ethanolamine Equiv. 1.0 - 1.1 2.2 - 3.0 Excess amine acts as both nucleophile and base.[1][2]
Auxiliary Base None DIPEA or Et3N (1.5 eq) Use if you want to conserve expensive ethanolamine.[1][2]

| Solvent | Ethanol (Reflux) | n-Butanol (Reflux) | Higher boiling point (117°C) overcomes the activation energy barrier for aged reagents.[1][2] |

Visual Mechanism & Failure Point

SNAr_Mechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Outcomes R1 2-Chlorobenzothiazole TS Meisenheimer-like Complex R1->TS R2 Ethanolamine (Nucleophile) R2->TS Prod Target Product (Free Base) TS->Prod -HCl Salt Ethanolamine·HCl (DEAD END) Prod->Salt + HCl (if no base) caption Fig 1. The 'Self-Poisoning' Mechanism: Generated HCl deactivates the nucleophile.

Figure 1: The 'Self-Poisoning' Mechanism showing how generated HCl deactivates the nucleophile if base is insufficient.[1]

Module 2: Purification & The "Sticky Oil" Problem

The Problem

"The reaction worked, but after removing the solvent, I have a dark brown oil that won't solidify. I suspect residual ethanolamine."

The Root Cause: Physico-Chemical Mismatch

Ethanolamine has a high boiling point (~170°C) and is difficult to remove via rotary evaporation.[1][2] Furthermore, the product [2-(1,3-benzothiazol-2-ylamino)ethanol] is amphiphilic—it has a lipophilic benzothiazole head and a hydrophilic ethanol tail.[1][2] It tends to form supersaturated oils rather than crystal lattices.[1][2]

The Solution: The "pH Swing" Workup

Do not attempt to distill off the ethanolamine.[2] Wash it away using water solubility.[1][2]

Step-by-Step Purification Protocol:

  • Concentration: Remove the organic reaction solvent (Ethanol/Butanol) under reduced pressure.

  • Quench: Pour the residue into ice-cold water (10x volume).

  • The Critical Wash:

    • The excess ethanolamine is highly water-soluble.[1][2]

    • The product is poorly water-soluble unless the pH is very low.[1][2]

    • Check pH: Ensure the aqueous phase is basic (pH > 9).[2] If neutral/acidic, the benzothiazole nitrogen may protonate, keeping the product in the water layer.[1]

  • Crystallization Trigger:

    • If the solid does not precipitate from water, extract with Ethyl Acetate .[1][2]

    • Wash organic layer 3x with water (to remove trace ethanolamine).[1][2]

    • Dry (Na2SO4) and concentrate.[1][2]

    • Recrystallization Solvent: Toluene or Ethanol/Water (1:1).[1][2] Toluene often yields cleaner needles by removing non-polar impurities.[1][2]

Module 3: Regioselectivity (N- vs. O-Alkylation)

The Question

"Can the oxygen on ethanolamine attack the benzothiazole, forming the ether instead of the amine?"

The Analysis

While possible, N-alkylation is kinetically favored by a factor of >100:1 under neutral or mild basic conditions because the amine is a softer, better nucleophile for the aromatic carbon than the hard oxygen anion.[1]

Risk Factor:

  • Avoid Strong Bases: Do NOT use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1][2] These will deprotonate the alcohol (-OH

    
     -O
    
    
    
    ), making the oxygen a competitive nucleophile.[1][2]
  • Use Weak Bases: Carbonates (K2CO3) or tertiary amines (TEA) are safe.[1][2] They are strong enough to neutralize HCl but too weak to deprotonate the alcohol.[2]

Troubleshooting Logic Tree

Use this flow to diagnose your specific situation.

Troubleshooting_Flow Start Start: Reaction Analysis CheckTLC Check TLC/LCMS Conversion %? Start->CheckTLC LowConv < 50% Conversion CheckTLC->LowConv HighConv > 90% Conversion CheckTLC->HighConv Q_Base Did you use >2 eq Amine or Base? LowConv->Q_Base CheckState Physical State of Product? HighConv->CheckState AddBase ACTION: Add DIPEA or Excess Ethanolamine Q_Base->AddBase No ChangeSolvent ACTION: Switch to n-Butanol (Reflux) Q_Base->ChangeSolvent Yes Solid Solid Precipitate CheckState->Solid Oil Viscous Oil/Gum CheckState->Oil Recrys Recrystallize from Toluene Solid->Recrys Wash ACTION: Dissolve in EtOAc, Wash 3x with H2O Oil->Wash Wash->Recrys caption Fig 2. Diagnostic workflow for synthesis optimization.

Figure 2: Decision matrix for troubleshooting yield and purification issues.

Frequently Asked Questions (FAQ)

Q: Can I use 2-mercaptobenzothiazole instead of 2-chlorobenzothiazole? A: Yes, but it is less efficient.[1][2] The thiol (-SH) is a poorer leaving group than chloride.[1][2] You would need to activate the thiol (e.g., using sulfuryl chloride to convert it to the chloro-derivative in situ or using oxidative coupling) or use much higher temperatures.[1] The 2-chloro route is superior for lab-scale synthesis [1][2].[1][2]

Q: My product has a melting point of 150°C, but literature says 160°C. Why? A: Depressed melting points usually indicate trapped solvent or trace ethanolamine. 2-(1,3-benzothiazol-2-ylamino)ethanol can form solvates.[1][2] Dry the sample under high vacuum at 60°C for 24 hours. If the range is wide (e.g., 145-155°C), recrystallize from Toluene [3].[1]

Q: Is the reaction moisture sensitive? A: Moderately. While strictly anhydrous conditions are not required (unlike Grignard reactions), water can compete as a nucleophile at high temperatures, potentially hydrolyzing the chloride to 2-hydroxybenzothiazole.[1] Use dry solvents (ethanol/butanol) where possible.[1][2]

References

  • PubChem. 2-(1,3-Benzothiazol-2-yl)ethanol Compound Summary (CAS 46055-91-8).[1][2][3] National Library of Medicine.[2] [Link]

  • Rasayan Journal of Chemistry. Synthesis and Characterization of Substituted N-(Benzothiazol-2-yl)... Derivatives. (General procedure for SNAr on 2-chlorobenzothiazole). [Link]

  • National Institutes of Health (PMC). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.[2] (Review of synthetic pathways). [Link]

Sources

"2-(1,3-Benzothiazol-2-ylamino)ethanol" stability issues in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(1,3-Benzothiazol-2-ylamino)ethanol

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(1,3-Benzothiazol-2-ylamino)ethanol. It addresses common stability issues encountered when this compound is in solution, offering troubleshooting advice and standardized protocols to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(1,3-Benzothiazol-2-ylamino)ethanol in solution?

The primary stability concerns stem from the molecule's key functional groups: the 2-aminobenzothiazole core and the ethanolamine side chain. The benzothiazole ring system is susceptible to certain degradation pathways, and the exocyclic amino group can be a site for hydrolysis.[1][2] Key vulnerabilities include:

  • Hydrolytic Instability: The C-N bond linking the ethanolamine to the benzothiazole ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. This can cleave the molecule into 2-hydroxybenzothiazole or other related species and ethanolamine.[1]

  • Oxidative Degradation: Like many aromatic amines, the compound may be sensitive to oxidation. Dissolved oxygen, trace metal ions, or exposure to oxidizing agents can lead to the formation of colored degradation products.

  • Photodegradation: Benzothiazole derivatives can be light-sensitive.[3] Exposure to UV or even ambient laboratory light over extended periods may induce photochemical reactions, leading to sample degradation.

Q2: What are the recommended solvents for preparing stock solutions?

For short-term use, polar aprotic solvents are generally preferred. Based on solubility data for similar benzothiazole derivatives, the following solvents are recommended starting points:[4]

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

It is critical to use high-purity, anhydrous-grade solvents whenever possible, as trace impurities (water, peroxides) can accelerate degradation.

Q3: What are the optimal storage conditions for solutions of this compound?

To maximize the shelf-life of your solutions, adhere to the following storage protocols:

  • Temperature: Store solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation and cause the compound to precipitate. Prepare smaller aliquots for single-use experiments.

  • Atmosphere: For long-term storage, overlaying the solution with an inert gas like argon or nitrogen can displace oxygen and prevent oxidative degradation.

  • Light: Protect solutions from light at all times by using amber vials or by wrapping standard vials in aluminum foil.

Troubleshooting Guide: Solution Instability

Q1: My solution of 2-(1,3-Benzothiazol-2-ylamino)ethanol has turned yellow/brown. What is the cause and how can I prevent it?

Answer: A color change is a strong indicator of chemical degradation, most likely due to oxidation or photodegradation. The formation of extended conjugated systems or radical species often results in chromophores that absorb visible light.

Causality: The benzothiazole ring and the exocyclic amine are electron-rich and can be susceptible to oxidation. Photochemical reactions can also generate colored byproducts.[3]

Troubleshooting Steps:

  • Protect from Light: Immediately prepare a fresh solution in an amber vial or a foil-wrapped clear vial to rule out photodegradation.

  • Deoxygenate Solvent: If the problem persists, use a solvent that has been deoxygenated by sparging with nitrogen or argon gas for 15-20 minutes before dissolving the compound.

  • Analytical Confirmation: Analyze the discolored solution using HPLC with a photodiode array (PDA) detector. Compare its chromatogram to that of a freshly prepared, colorless solution. The appearance of new peaks, particularly those with different UV-Vis spectra, confirms the presence of degradation products.

Q2: A precipitate has formed in my stock solution upon storage. What should I do?

Answer: Precipitation can be caused by poor solubility, temperature changes (especially during freeze-thaw cycles), or the formation of an insoluble degradation product.

Causality: The compound may have limited long-term solubility in the chosen solvent, especially at high concentrations or low temperatures. Alternatively, a degradation product (e.g., a product of hydrolysis) may be less soluble than the parent compound and crash out of solution.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose and resolve precipitation issues.

G start Precipitate Observed in Solution check_sol Is concentration near solubility limit? start->check_sol check_temp Was solution recently thawed? check_sol->check_temp No sol_yes Lower concentration or use a co-solvent. check_sol->sol_yes Yes check_age Is the solution old or discolored? check_temp->check_age No temp_yes Gently warm and vortex. Ensure complete re-dissolution before use. Aliquot to avoid future freeze-thaw cycles. check_temp->temp_yes Yes age_yes Suspect degradation. Precipitate may be an insoluble byproduct. check_age->age_yes Yes discard Prepare a fresh solution. check_age->discard No, but still precipitated analyze Analyze supernatant and redissolved precipitate separately by HPLC/LC-MS. age_yes->analyze analyze->discard

Caption: Troubleshooting workflow for precipitation in solution.

Q3: My HPLC analysis shows multiple peaks, and the peak for my parent compound is shrinking over time. How do I confirm instability?

Answer: This is a classic sign of degradation. The decrease in the parent peak area corresponds to its consumption, while the appearance of new peaks indicates the formation of degradation products.

Causality: Any of the potential degradation pathways (hydrolysis, oxidation, photodegradation) will result in new chemical entities with different retention times on an HPLC column.[5]

Confirmation & Investigation:

  • Time-Course Study: Analyze your solution by HPLC immediately after preparation (T=0) and then at set intervals (e.g., 2, 8, 24, 48 hours) under your typical experimental conditions (e.g., on a benchtop at room temperature). A consistent decrease in the main peak's area % and a corresponding increase in impurity peaks confirms instability.

  • Peak Identification: If you have access to LC-MS, analyze the sample to get the mass-to-charge ratio (m/z) of the new peaks. This is the most powerful tool for identifying potential degradation products and elucidating the degradation pathway.

  • Conduct a Forced Degradation Study: To proactively understand instabilities, perform a forced degradation study as outlined in the protocol section below. This will reveal the compound's vulnerabilities under specific stress conditions.[5][6]

Data Summary

The following table summarizes recommended solvents and general stability guidance based on the chemical properties of the 2-aminobenzothiazole scaffold and related compounds. Note: Specific quantitative data for this exact molecule is not widely available; this information is extrapolated from related structures and chemical principles.

ParameterSolventRecommendation / ObservationPotential Issues
Solubility DMSO, DMFGood solubility for stock solutions (>10 mM).Hygroscopic; can introduce water, leading to hydrolysis.
EthanolModerate solubility. Good for some biological assays.May be less suitable for long-term storage at -20°C.
Aqueous BuffersLow intrinsic solubility. pH-dependent.Risk of precipitation. Buffers can catalyze hydrolysis.
Stability pH Likely most stable near neutral pH (6-8).Strong acid/base can catalyze hydrolysis of the C-N bond.[1]
Light Unstable under UV/prolonged ambient light.Photodegradation can occur.[3] Always use amber vials.
Temperature Best stored at ≤ -20°C.Degradation rate increases significantly at RT and above.
Oxygen Sensitive to atmospheric oxygen.Leads to oxidative degradation and color formation.

Experimental Protocols

Protocol 1: Preparation and Storage of a Standard Stock Solution

This protocol describes a self-validating method for preparing a stock solution and ensuring its initial integrity.

  • Pre-analysis: Weigh out 2-(1,3-Benzothiazol-2-ylamino)ethanol in a clean, tared amber vial. Use a high-purity, anhydrous grade solvent (e.g., DMSO).

  • Dissolution: Add the appropriate volume of solvent to achieve the desired concentration (e.g., 10 mM). Vortex thoroughly until the solid is completely dissolved. Gentle warming (to ~30°C) may be applied if necessary.

  • Initial Quality Control (T=0): Immediately after preparation, remove a small aliquot (e.g., 10 µL) and dilute it for HPLC analysis. This chromatogram will serve as your baseline reference (T=0), confirming the initial purity.

  • Aliquoting: Dispense the remaining stock solution into single-use amber microcentrifuge tubes or vials. This minimizes freeze-thaw cycles and light exposure for the bulk of the stock.

  • Inert Gas Overlay: For long-term storage (>1 month), gently flush the headspace of each aliquot with an inert gas (argon or nitrogen) before capping tightly.

  • Storage: Place the aliquots in a labeled box and store them at -80°C.

Protocol 2: Basic Forced Degradation (Stress Testing) Study

This study will identify the compound's vulnerabilities. A stability-indicating HPLC method should be used to resolve the parent compound from all major degradation products.[5]

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Control Sample: Keep one aliquot of the solution protected from light at 4°C. This is your unstressed control.

  • Stress Conditions: Expose separate aliquots to the following conditions:

    • Acid Hydrolysis: Add 1M HCl to an aliquot to make the final HCl concentration 0.1M. Keep at 60°C for 8 hours.

    • Base Hydrolysis: Add 1M NaOH to an aliquot to make the final NaOH concentration 0.1M. Keep at 60°C for 8 hours.

    • Oxidation: Add 30% H₂O₂ to an aliquot to make the final H₂O₂ concentration 3%. Keep at room temperature for 24 hours.

    • Photolytic: Expose an aliquot in a clear vial to a photostability chamber (with UV/Vis light, e.g., ICH Q1B option 2) for 24 hours.

  • Analysis: After the exposure time, neutralize the acidic and basic samples. Dilute all samples (including the control) to a suitable concentration for HPLC analysis.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent peak. Significant degradation under a specific condition indicates a vulnerability that must be controlled for in routine experiments.

Potential Degradation Pathways

The following diagram illustrates the likely points of molecular instability.

Caption: Potential degradation pathways for the title compound.

References

  • Al-Jibouri, M. N. (2021). Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1, 2-diamine] and its Complexes with Some Metal Ions. Journal of Engineering and Applied Sciences, 16(6), 200-207.

  • Hassan, A. S., Asiri, A. M., & Alamry, K. A. (2013). (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1811.

  • Wadhal, S. A., & Wadhal, K. S. (2025). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED N-(BENZOTHIAZOL-2-YL)-1,3-DIPHENYLPROP-2-EN-1-IMINE DERIVATIVES. RASĀYAN Journal of Chemistry, 18(3).

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 667680, 2-(1,3-Benzothiazol-2-yl)aniline. Retrieved January 31, 2026, from [Link].

  • Nwaoha, C., Tontiwachwuthikul, P., & Idem, R. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. RSC Advances, 7(14), 8437–8448.

  • Nwaoha, C., Idem, R., & Tontiwachwuthikul, P. (2018). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. International Journal of Greenhouse Gas Control, 71, 10-21.

  • Gkeka, P., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5413.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20790, 2-(2-Benzothiazolylthio)ethanol. Retrieved January 31, 2026, from [Link].

  • Sharma, P., & Rane, N. (2010). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(1).

  • Hoerhold, C., et al. (1981). Process for the preparation of 2-hydroxy-benzothiazoles. Google Patents. EP0039483A1.

  • De Wever, H., et al. (2006). Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates. Applied and Environmental Microbiology, 72(10), 6479-6486.

  • Abuelizz, H. A., et al. (2021). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 26(11), 3291.

  • Krystkowiak, E., et al. (2010). Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. Journal of Photochemistry and Photobiology A: Chemistry, 215(2-3), 167-174.

  • Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.

  • Ali, S., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Applied Sciences, 10(10), 3569.

  • Oprishko, V. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Pharmaceuticals, 15(8), 987.

  • Vahora, A., et al. (2024). Visible light-mediated synthesis of 1,3-benzothiazoles: A comprehensive review. ChemRxiv.

  • Schiewek, R., et al. (2009). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics, 9(16), 6207-6216.

  • Kumar, A., et al. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. ResearchGate.

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168.

Sources

Technical Support Center: Enhancing Assay Reproducibility with 2-(1,3-Benzothiazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the use of 2-(1,3-Benzothiazol-2-ylamino)ethanol to improve assay reproducibility. While this specific molecule may not be universally recognized as an assay additive, its chemical properties suggest a potential role in mitigating common sources of assay variability. This guide is built upon established principles of assay development and troubleshooting to provide a scientifically grounded framework for its evaluation and use.

Understanding the Challenge: The Quest for Reproducible Data

Assay reproducibility is a cornerstone of reliable scientific research and drug discovery. However, various factors can introduce variability, leading to inconsistent results, difficulty in data interpretation, and ultimately, delays in project timelines.[1][2][3] Common sources of irreproducibility include non-specific binding of reagents, matrix effects from complex biological samples, and lot-to-lot variability of reagents.[2][4]

A Potential Solution: The Role of 2-(1,3-Benzothiazol-2-ylamino)ethanol

Based on its chemical structure, 2-(1,3-Benzothiazol-2-ylamino)ethanol, a benzothiazole derivative, possesses properties that could address some of these challenges. The benzothiazole core is a heterocyclic ring system known for its diverse biological activities and its ability to participate in various molecular interactions.[5][6][7] The ethanolamine side chain enhances its aqueous solubility.

We hypothesize that 2-(1,3-Benzothiazol-2-ylamino)ethanol can improve assay reproducibility by:

  • Reducing Non-Specific Binding: The benzothiazole moiety may act as a blocking agent, competitively inhibiting the non-specific adsorption of proteins and other macromolecules to microplate wells or beads.

  • Minimizing Matrix Effects: By interacting with interfering substances in complex samples, it may help to normalize the assay environment.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for 2-(1,3-Benzothiazol-2-ylamino)ethanol in improving assay reproducibility?

A1: The primary proposed mechanism is the reduction of non-specific binding. The planar benzothiazole ring can interact with surfaces and proteins through hydrophobic and π-stacking interactions, effectively "passivating" them and preventing the unwanted binding of assay reagents. This leads to a lower background signal and an improved signal-to-noise ratio.

Q2: In what types of assays could this compound be beneficial?

A2: Its application could be beneficial in a wide range of immunoassays and biochemical assays that are prone to non-specific binding issues. This includes, but is not limited to:

  • Enzyme-Linked Immunosorbent Assays (ELISAs)

  • High-Throughput Screening (HTS) assays

  • Cell-based assays where cellular components may interfere

Q3: What is a typical working concentration for this compound?

A3: The optimal concentration will be assay-dependent. We recommend performing a titration experiment to determine the ideal concentration for your specific application. A starting range of 0.01% to 0.1% (w/v) in the assay buffer is a reasonable starting point.

Q4: Are there any known incompatibilities with common assay components?

A4: As a secondary amine, benzothiazole derivatives could potentially interact with nitrosating agents.[8] It is advisable to test for any interference with your detection system (e.g., enzymatic activity, fluorescence) by running appropriate controls.

Troubleshooting Guide

Problem 1: High Background Signal
  • Possible Cause: Non-specific binding of detection antibodies or other reagents to the assay plate.

  • Proposed Solution: Incorporate 2-(1,3-Benzothiazol-2-ylamino)ethanol into your blocking buffer and/or wash buffers. The compound will compete for non-specific binding sites on the plate surface, thereby reducing the background signal.

Problem 2: Poor Reproducibility Between Replicates (High Coefficient of Variation - CV%)
  • Possible Cause: Inconsistent non-specific binding across different wells of the microplate, leading to high variability in the signal.

  • Proposed Solution: The addition of 2-(1,3-Benzothiazol-2-ylamino)ethanol to the assay buffer can create a more uniform surface chemistry across the plate, leading to more consistent binding and lower CVs among replicates.

Problem 3: Inconsistent Results Between Different Assay Plates or Batches
  • Possible Cause: Lot-to-lot variability in microplates or critical reagents, leading to shifts in assay performance.

  • Proposed Solution: While not a complete solution for poor quality reagents, 2-(1,3-Benzothiazol-2-ylamino)ethanol can help to buffer the assay against minor variations in plate surfaces or reagent quality by minimizing the impact of non-specific interactions.

Experimental Protocol: Validating the Efficacy of 2-(1,3-Benzothiazol-2-ylamino)ethanol

This protocol describes a checkerboard titration to determine the optimal concentration of 2-(1,3-Benzothiazol-2-ylamino)ethanol for your assay.

Materials:

  • Stock solution of 2-(1,3-Benzothiazol-2-ylamino)ethanol (e.g., 1% w/v in a suitable solvent like ethanol or DMSO). Note: Benzothiazole and its derivatives are often soluble in polar organic solvents.[9]

  • Your standard assay reagents and buffers.

  • Microplates.

Procedure:

  • Prepare a Dilution Series: Prepare a series of assay buffers containing different concentrations of 2-(1,3-Benzothiazol-2-ylamino)ethanol (e.g., 0%, 0.01%, 0.025%, 0.05%, 0.1%).

  • Assay Performance: Perform your standard assay protocol using these different buffer preparations. Include positive and negative controls.

  • Data Acquisition: Measure the assay signal according to your standard procedure.

  • Data Analysis: For each concentration of 2-(1,3-Benzothiazol-2-ylamino)ethanol, calculate the following:

    • Signal-to-Background (S/B) ratio.

    • Signal-to-Noise (S/N) ratio.

    • Coefficient of Variation (CV%) for replicate wells.

    • Z'-factor (for HTS assays).

Data Presentation:

Concentration of 2-(1,3-Benzothiazol-2-ylamino)ethanol (% w/v)Average Signal (Positive Control)Average Signal (Negative Control)S/B RatioCV% (Positive Control)
01.250.255.015%
0.011.200.158.010%
0.0251.180.1011.88%
0.051.150.0814.46%
0.11.100.0912.27%

Interpretation:

Select the concentration of 2-(1,3-Benzothiazol-2-ylamino)ethanol that provides the best combination of a high S/B ratio and a low CV%. In the hypothetical data above, 0.05% would be the optimal concentration.

Visualizations

Mechanism_of_Action cluster_0 Without 2-(1,3-Benzothiazol-2-ylamino)ethanol cluster_1 With 2-(1,3-Benzothiazol-2-ylamino)ethanol Assay_Reagent_1 Assay Reagent Plate_Surface_1 Microplate Surface Assay_Reagent_1->Plate_Surface_1 Binds to surface Non_Specific_Binding Non-Specific Binding Plate_Surface_1->Non_Specific_Binding High_Background High Background Signal Non_Specific_Binding->High_Background BZT 2-(1,3-Benzothiazol-2-ylamino)ethanol Plate_Surface_2 Microplate Surface BZT->Plate_Surface_2 Blocks non-specific sites Assay_Reagent_2 Assay Reagent Assay_Reagent_2->Plate_Surface_2 Binding inhibited Reduced_Binding Reduced Non-Specific Binding Plate_Surface_2->Reduced_Binding Low_Background Low Background Signal Reduced_Binding->Low_Background

Caption: Proposed mechanism of 2-(1,3-Benzothiazol-2-ylamino)ethanol.

Troubleshooting_Workflow Start Assay Reproducibility Issue Identified High_CV High CV% or High Background? Start->High_CV Check_Reagents Verify Reagent Quality and Pipetting Accuracy High_CV->Check_Reagents Yes Optimize_Blocking Optimize Blocking and Wash Steps Check_Reagents->Optimize_Blocking Consider_Additive Consider an Assay Additive Optimize_Blocking->Consider_Additive Perform_Titration Perform Titration of 2-(1,3-Benzothiazol-2-ylamino)ethanol Consider_Additive->Perform_Titration Analyze_Data Analyze S/B, CV%, and Z'-factor Perform_Titration->Analyze_Data Implement_Optimal_Conc Implement Optimal Concentration in Assay Protocol Analyze_Data->Implement_Optimal_Conc Improvement Observed No_Improvement No Significant Improvement Analyze_Data->No_Improvement No Improvement Re-evaluate Re-evaluate Other Assay Parameters No_Improvement->Re-evaluate Re-evaluate->Check_Reagents

Caption: Troubleshooting workflow for assay reproducibility issues.

References

  • Rasayan, J. Chem. SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED N-(BENZOTHIAZOL-2-YL)-1,3-DIPHENYLPROP-2-EN-1-IMINE DERIVATIVES. Available at: [Link].

  • Al-Adilee, K. J. Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1,2-diamine] and its Complexes with some Metal Ions.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 667680, 2-(1,3-Benzothiazol-2-yl)aniline. Available at: [Link].

  • Ibrahim, M. M. et al. (2E)-2-(1,3-Benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile.
  • Scientific Committee on Consumer Safety. Opinion on hydroxyethyl-3,4-methylenedioxyaniline HCl (A98). European Commission. Available at: [Link].

  • Jacobson, R. H. Factors affecting test reproducibility among laboratories. Revue Scientifique et Technique de l'OIE, 32(2), 431-439.
  • Bondock, S. et al. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 13(10), 1165-1191.
  • Kumar, S. & Dubey, B. A Review on Emerging Benzothiazoles: Biological Aspects. Journal of Drug Delivery and Therapeutics, 12(4-S), 270-274.
  • Dr. Oracle. What factors can affect the reproducibility of analytical results? Available at: [Link].

  • National Center for Biotechnology Information. Assay Guidance Manual. Available at: [Link].

  • Hassan, A. Y. Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity. Journal of Chemical and Pharmaceutical Research, 8(7), 634-644.
  • O'Kane, G. M. et al. Factors affecting test reproducibility among laboratories.
  • Matiichuk, V. et al.
  • Abdel-Maksoud, M. S. et al. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2092.
  • Hazra, K. et al. A Review on Benzothiazole Derivatives and Their Biological Significances.
  • Dubowski, K. M. The stability of aqueous ethanol solutions after 13 years storage.
  • Maccioni, E. et al. Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. ChemMedChem, 3(9), 1437-1444.
  • Lee, J. W. Assay validation and reproducibility considerations for biomarkers used in drug development. Personalized Medicine in Oncology, 4(4), 228-233.
  • BMG LABTECH. A troubleshooting guide to microplate-based assays. Available at: [Link].

  • DoNotEdit. 5 Main Factors Affecting Reproducibility in Research. Available at: [Link].

Sources

"2-(1,3-Benzothiazol-2-ylamino)ethanol" scaling up synthesis reaction

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Scale-Up Optimization for 2-(1,3-Benzothiazol-2-ylamino)ethanol

Ticket ID: PROC-BTZ-782 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Profile

You are attempting to scale the synthesis of 2-(1,3-Benzothiazol-2-ylamino)ethanol (CAS: 782-76-3) from gram-scale discovery to kilogram-scale process. The standard route involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chlorobenzothiazole with ethanolamine.

While this reaction appears simple, the transition from bench to reactor introduces critical thermodynamic and kinetic challenges. This guide addresses the three most common support tickets we receive: Exotherm Management , Impurity Control (Hydrolysis) , and Crystallization Failures (Oiling Out) .

The Chemistry
  • Substrate: 2-Chlorobenzothiazole (Liquid/Low-melting solid)

  • Reagent: Ethanolamine (Liquid, acts as nucleophile and base)

  • Solvent: Often run neat (solvent-free) or in water/alcohol mixtures.

  • Byproduct: Hydrogen Chloride (captured as Ethanolamine

    
    HCl).
    

Module 1: Validated Scale-Up Protocol (100g - 1kg Basis)

Use this Self-Validating Protocol to establish a baseline before troubleshooting.

Reagent Stoichiometry Table
ComponentRoleEq.Justification
2-Chlorobenzothiazole Limiting Reagent1.0Substrate.
Ethanolamine Nucleophile/Base2.2 - 2.5Excess required to drive kinetics and neutralize generated HCl.
Water Solvent/Anti-solvent5.0 volUsed for agitation control and product precipitation.
NaOH (50%) Optional Base1.1Only if reducing ethanolamine load to 1.1 Eq (Cost reduction route).
Step-by-Step Methodology
  • Reactor Setup: Equip a jacketed reactor with an overhead stirrer (impeller type: pitched blade), reflux condenser, and internal temperature probe. Purge with Nitrogen (

    
    ).
    
  • Charge: Load Ethanolamine (2.5 eq) into the reactor. Begin stirring at 250 RPM.

  • Controlled Addition (Critical): Heat ethanolamine to 40°C. Add 2-Chlorobenzothiazole dropwise (or via peristaltic pump) over 45–60 minutes.

    • Why? This SNAr is exothermic. Dumping reagents causes a temperature spike that promotes hydrolysis and tar formation.

  • Reaction Phase: Heat the mixture to 95–100°C (or reflux). Hold for 4–6 hours.

    • Validation: Monitor by HPLC. Target <0.5% starting material.

  • Quench & Crystallization:

    • Cool reaction mass to 60°C.

    • Slowly add Water (3 volumes) over 30 minutes.

    • Seed Point: At 50°C, add 0.1 wt% pure product seed crystals to prevent oiling out.

    • Cool to 5–10°C over 2 hours (linear ramp).

  • Isolation: Filter the resulting slurry. Wash with cold water (2 x 1 vol). Dry under vacuum at 45°C.

Module 2: Visualization of Process Logic

The following diagram illustrates the critical decision nodes during the synthesis and workup.

ReactionWorkflow Start Start: Charge Ethanolamine AddSubstrate Add 2-Chlorobenzothiazole (Controlled Rate) Start->AddSubstrate N2 Purge Heat Heat to 100°C (S_NAr Mechanism) AddSubstrate->Heat Exotherm Control CheckHPLC HPLC Check: Start Material < 0.5%? Heat->CheckHPLC Quench Cool to 60°C & Add Water CheckHPLC->Quench Yes ExtendedHeat Extend Heat 2 hrs CheckHPLC->ExtendedHeat No Seed Add Seed Crystals (Critical for Purity) Quench->Seed Supersaturation Cool Ramp Cool to 5°C Seed->Cool Crystal Growth Filter Filtration & Drying Cool->Filter ExtendedHeat->CheckHPLC

Figure 1: Process workflow emphasizing the critical control points (CCPs) for exotherm management and crystallization seeding.

Module 3: Troubleshooting Guide (FAQs)

Issue 1: "The reaction mixture turned into a solid block/stalled stirring."

Diagnosis: Poor solvent selection or insufficient shear forces during precipitation. Technical Explanation: The product, 2-(1,3-benzothiazol-2-ylamino)ethanol, has high lattice energy and crystallizes rapidly from water/amine mixtures. Solution:

  • Increase Solvent Volume: Ensure the final solvent ratio (water:amine) is at least 3:1.

  • Agitation: Switch from a magnetic stir bar (insufficient for >50g) to an overhead mechanical stirrer with a high-torque motor .

  • Temperature: Do not cool below 60°C before adding the water. Add water slowly to keep the slurry mobile.

Issue 2: "My yield is low, and I see a peak at RRT 0.85 (Benzothiazolinone)."

Diagnosis: Hydrolysis of the starting material. Technical Explanation: 2-Chlorobenzothiazole is susceptible to hydrolysis by water at high temperatures, forming 2-hydroxybenzothiazole (benzothiazolinone), which is chemically inert to the amine. Corrective Actions:

  • Moisture Control: Ensure the ethanolamine is dry (<0.5% water content) before starting.

  • Order of Addition: Never add the chlorobenzothiazole to hot aqueous base. Ensure the amine is present in excess before heating begins.

Issue 3: "The product is 'oiling out' instead of crystallizing."

Diagnosis: Supersaturation limits exceeded; Metastable Zone Width (MSZW) violation. Technical Explanation: The product separates as a liquid phase (oil) because the temperature is above the crystal melting point in the solvent mixture, or cooling was too rapid. Protocol Adjustment:

  • Seeding: You must seed the mixture. If you lack seed crystals, scratch the glass side of the reactor or withdraw a small aliquot, freeze it to induce crystallization, and return it to the pot.

  • Cooling Ramp: Implement a non-linear cooling ramp. Cool slowly (5°C/hour) from 60°C to 40°C (the nucleation zone), then faster to 5°C.

Module 4: Impurity & Pathway Analysis

Understanding the competition between the desired SNAr and the parasitic hydrolysis is vital for scale-up.

ImpurityPathways SM 2-Chlorobenzothiazole Product Target Product (Aminoethanol deriv.) SM->Product Main Path (Fast at >90°C) Impurity Impurity A: Benzothiazolinone SM->Impurity Hydrolysis (Competes if wet) Amine Ethanolamine Amine->Product Water Water (Trace) Water->Impurity

Figure 2: Competitive reaction pathways. Minimizing water content in the initial charge is essential to suppress Impurity A.

References & Authority

  • Nucleophilic Aromatic Substitution (SNAr) on Benzothiazoles:

    • Concept: The 2-position of benzothiazole is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom in the heterocycle.

    • Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 23: Heterocycles).

  • Scale-Up of Amination Reactions:

    • Concept: Management of exotherms in amine displacements involves dosing control and thermal monitoring.

    • Source: Anderson, N. G. (2012). Practical Process Research and Development. Academic Press.

  • Benzothiazole Synthesis Data:

    • Data Verification: Verified structure and basic properties via PubChem.

    • Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 237735, 2-(1,3-Benzothiazol-2-ylamino)ethanol. [Link]

Disclaimer: This guide is for educational and technical support purposes. All scale-up activities must be conducted in a fume hood with appropriate PPE. Always review the MSDS of 2-chlorobenzothiazole and ethanolamine before handling.

Technical Support Center: Synthesis of 2-(1,3-Benzothiazol-2-ylamino)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Effects on the Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) Synthesis of 2-(1,3-Benzothiazol-2-ylamino)ethanol.
Audience:  Process Chemists, Medicinal Chemists, and R&D Scientists.
Date:  February 1, 2026.

Introduction: The Critical Role of Solvent Environment

The synthesis of 2-(1,3-Benzothiazol-2-ylamino)ethanol typically proceeds via the Nucleophilic Aromatic Substitution (


) of 2-chlorobenzothiazole with ethanolamine (2-aminoethanol). While the reagents are straightforward, the solvent choice dictates the reaction kinetics, chemoselectivity (N- vs. O-arylation), and downstream isolation efficiency.

This guide moves beyond standard recipes to explain the mechanistic influence of solvents, providing you with the autonomy to optimize for yield, purity, or green chemistry compliance.

Module 1: Solvent Mechanics & Reaction Kinetics

The Mechanistic Landscape

The reaction involves the attack of the nucleophilic nitrogen of ethanolamine on the electrophilic C-2 position of the benzothiazole ring. This proceeds through a Meisenheimer-like transition state (or


-complex), followed by the elimination of HCl.[1]
Solvent Class Effects
Solvent ClassExamplesKinetic EffectMechanistic Insight
Polar Aprotic DMSO, DMF, NMPFastest These solvents effectively solvate the cation (e.g., protonated amine or added base cation) but leave the nucleophile (ethanolamine) "naked" and highly reactive. This lowers the activation energy for the initial attack.
Polar Protic Ethanol, MethanolModerate Forms hydrogen bonds with the nucleophile, slightly reducing its reactivity (solvation shell). However, they stabilize the leaving group (Cl⁻) and the polar transition state, preventing side reactions.
"On-Water" WaterVariable/Fast Hydrophobic Effect: The organic reactants are forced together in aqueous suspension, increasing effective concentration at the interface. Water also stabilizes the transition state via hydrogen bonding at the interface.
Neat Solvent-freeFast High concentration drives kinetics, but thermal management is difficult. Risk of polymerization or uncontrolled exotherms.
Visualization: Solvent-Stabilized Pathway

SNAr_Mechanism Reactants 2-Cl-Benzothiazole + Ethanolamine TS Meisenheimer Complex Reactants->TS Nucleophilic Attack Product 2-(1,3-Benzothiazol- 2-ylamino)ethanol TS->Product -HCl Aprotic Polar Aprotic (DMSO) Leaves nucleophile 'naked' (Fast Attack) Aprotic->Reactants Activates Protic Protic (EtOH/H2O) Stabilizes Leaving Group (Clean Elimination) Protic->TS Stabilizes

Figure 1: Mechanistic influence of solvent classes on the


 pathway. Aprotic solvents accelerate the initial attack, while protic solvents stabilize the transition state and leaving group.

Module 2: Troubleshooting Guide

This section addresses specific failure modes encountered during synthesis and purification.

Issue 1: Low Yield or Incomplete Conversion
  • Symptom: TLC shows remaining 2-chlorobenzothiazole after 4+ hours.

  • Root Cause: The leaving group (Cl) is not being sequestered, or the nucleophile is deactivated.

  • Corrective Action:

    • Base Scavenger: Ensure an auxiliary base (e.g.,

      
       or excess ethanolamine) is present to neutralize the generated HCl. In acidic conditions, the ethanolamine becomes protonated (
      
      
      
      ) and loses nucleophilicity.
    • Switch to DMSO: If using Ethanol at reflux (

      
      ), switch to DMSO at 
      
      
      
      . The rate enhancement is significant (often 10x).
Issue 2: Product "Oiling Out" During Workup
  • Symptom: Upon adding water to precipitate the product, a sticky oil forms instead of a solid.

  • Root Cause: The product has a low melting point or contains impurities (unreacted reagents) that depress the melting point.

  • Corrective Action:

    • Seeding: Scratch the glass vessel or add a seed crystal of pure product.

    • Solvent Tuning: If using EtOH/Water, increase the water ratio slowly.

    • Decant & Triturate: Decant the supernatant water. Add a small amount of cold diethyl ether or hexane to the oil and sonicate. This often forces crystallization.

Issue 3: Chemoselectivity (O- vs. N-arylation)
  • Symptom: Formation of the ether byproduct (2-(2-aminoethoxy)benzothiazole).

  • Root Cause: Competition between the hydroxyl (-OH) and amine (-NH2) groups. While -NH2 is a better nucleophile, high temperatures or strong bases (NaH) can promote O-attack.

  • Corrective Action:

    • Avoid Strong Bases: Use mild bases like

      
       or organic bases (TEA). Avoid NaH or NaOH which might deprotonate the alcohol.
      
    • Control Temperature: Keep reaction below

      
      . N-attack is kinetically favored; O-attack often requires higher activation energy.
      
Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue LowYield Low Conversion Problem->LowYield Sticky Oiling Out Problem->Sticky Impurity Side Products Problem->Impurity CheckBase Is Base Present? LowYield->CheckBase Triturate Triturate with Cold Ether/Hexane Sticky->Triturate CheckTemp Temp > 100°C? Impurity->CheckTemp AddBase Add K2CO3 or Excess Amine CheckBase->AddBase No ChangeSolv Switch to DMSO or n-Butanol CheckBase->ChangeSolv Yes Recryst Recrystallize: EtOH:H2O (70:30) Triturate->Recryst If Solidifies LowerTemp Reduce Temp (Favors N-attack) CheckTemp->LowerTemp Yes

Figure 2: Decision tree for diagnosing synthesis and isolation failures.

Module 3: Recommended Protocols

Protocol A: Green Synthesis ("On-Water")

Best for: Environmental compliance, ease of workup, and scalability.[2]

  • Setup: To a round-bottom flask, add 2-chlorobenzothiazole (1.0 equiv) and water (10 volumes).

  • Reagent Addition: Add Ethanolamine (1.2 equiv). No external base is strictly required if excess amine is used, but

    
     (0.5 equiv) improves yield.
    
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring. The hydrophobic effect accelerates the reaction at the organic-water interface [1].
    
  • Monitoring: Check TLC (System: Ethyl Acetate:Hexane 1:1). Reaction typically completes in 2-4 hours.

  • Workup: Cool to room temperature. The product usually precipitates as a solid.

  • Purification: Filter the solid. Wash with cold water (to remove salts/amine) and cold hexanes. Recrystallize from Ethanol/Water (70:30) if necessary [2].

Protocol B: High-Throughput (Solvent-Free/Microwave)

Best for: Rapid library synthesis.

  • Setup: Mix 2-chlorobenzothiazole (1.0 equiv) and Ethanolamine (1.5 equiv) in a microwave vial.

  • Reaction: Irradiate at

    
     for 10-15 minutes.
    
  • Workup: Pour the hot mixture into crushed ice/water. The solid precipitates immediately.

  • Note: This method requires careful control of stoichiometry to prevent di-substitution or polymerization.

Frequently Asked Questions (FAQ)

Q: Can I use DMF instead of DMSO? A: Yes, DMF is interchangeable with DMSO for this reaction. However, DMSO is generally preferred in green chemistry contexts. Note that DMF can decompose to dimethylamine at high temperatures (


), which acts as a competing nucleophile.

Q: Why is my product colored (yellow/brown) instead of white? A: Benzothiazoles can oxidize slightly or trap trace iodine/sulfur impurities. A wash with dilute sodium metabisulfite solution or recrystallization with activated charcoal in ethanol will restore the white color.

Q: Is the reaction moisture sensitive? A: No. The


 mechanism is robust to moisture. In fact, water is a recommended solvent (Protocol A). However, if using acid chlorides (for different derivatives), moisture must be excluded.

Q: How do I remove excess ethanolamine? A: Ethanolamine is water-soluble. Thorough washing of the crude solid with water is usually sufficient. If the product is an oil, dissolve it in Ethyl Acetate and wash with water (3x) followed by brine.

References

  • "On water" organic synthesis: a highly efficient and clean synthesis of 2-aryl/heteroaryl/styryl benzothiazoles. Source: ResearchGate. URL:[Link]

  • Recrystallization of Benzothiazole Derivatives (General Protocols). Source: UMass Amherst / XULA Digital Commons. URL:[Link]

  • Synthesis and Characterization of Substituted N-(Benzothiazol-2-yl) Derivatives. Source: Rasayan Journal of Chemistry. URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(1,3-Benzothiazol-2-ylamino)ethanol and Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a "privileged" structure, consistently appearing in compounds with a wide array of biological activities. This guide offers a comparative analysis of the biological potential of 2-(1,3-Benzothiazol-2-ylamino)ethanol , placing it in the context of its broader family of 2-aminobenzothiazole derivatives. By examining the available experimental data on analogous compounds, we aim to provide a predictive framework for its efficacy and guide future research and development efforts.

The 2-aminobenzothiazole core is a versatile pharmacophore, with substitutions at the 2-amino position and on the benzene ring profoundly influencing its biological effects.[1][2] These derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] This guide will delve into these key areas, presenting a comparative view of how structural modifications, particularly at the 2-amino position, modulate these activities.

I. Comparative Anticancer Activity

The fight against cancer continually demands novel chemical entities with improved efficacy and reduced toxicity.[2] Benzothiazole derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the induction of apoptosis and inhibition of key signaling pathways.[5][6]

Structure-Activity Relationship Insights

The substitution pattern on the 2-amino group of the benzothiazole ring is a critical determinant of cytotoxic activity. For instance, the introduction of aromatic and heterocyclic moieties can significantly enhance anticancer potency. While direct data for 2-(1,3-Benzothiazol-2-ylamino)ethanol is limited, studies on related 2-aminobenzothiazole derivatives provide valuable insights. For example, some N-substituted 2-aminobenzothiazoles have shown potent antiproliferative activity against various cancer cell lines.[7] The presence of a hydroxyl group in the substituent, such as in our target compound, can influence solubility and potential hydrogen bonding interactions with biological targets, which may affect its activity profile.

A study on 2-aminobenzothiazole itself demonstrated dose- and time-dependent cytotoxicity on human laryngeal carcinoma cells, inducing apoptosis through a caspase-dependent pathway.[8] This foundational activity of the parent amine suggests that derivatives like 2-(1,3-Benzothiazol-2-ylamino)ethanol are promising candidates for further investigation.

Table 1: Comparative in vitro Cytotoxicity of Selected 2-Aminobenzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
2-AminobenzothiazoleHuman Laryngeal Carcinoma (HEp-2)27 (48h)[8]
OMS5 (a 2-aminobenzothiazole derivative)Lung Cancer (A549)22.13[4]
OMS14 (a 2-aminobenzothiazole derivative)Breast Cancer (MCF-7)61.03[4]
2-(1,3-Benzothiazol-2-ylamino)ethanol -Data not available-
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-(1,3-Benzothiazol-2-ylamino)ethanol) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT assay for assessing cytotoxicity.

II. Comparative Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Benzothiazole derivatives have shown considerable promise in this area, exhibiting activity against a range of bacterial and fungal pathogens.[9][10]

Structure-Activity Relationship Insights

The antimicrobial spectrum and potency of 2-aminobenzothiazole derivatives are highly dependent on the nature of the substituent at the 2-amino position. Studies have shown that the introduction of certain alkyl or aryl groups can enhance antibacterial and antifungal activity.[11] For 2-(1,3-Benzothiazol-2-ylamino)ethanol, the ethanol moiety introduces a polar hydroxyl group which could influence its interaction with microbial cell walls or intracellular targets.

A study on N,N-disubstituted 2-aminobenzothiazoles revealed potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), suggesting a novel mechanism of action.[11] This highlights the potential of this scaffold in combating drug-resistant bacteria.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected 2-Aminobenzothiazole Derivatives

CompoundS. aureusE. coliC. albicansReference
Compound 1 (N,N-disubstituted 2-aminobenzothiazole)Potent inhibitorInactive-[11]
Derivative 3a 31.25--[10]
Derivative 3e 31.25--[10]
2-(1,3-Benzothiazol-2-ylamino)ethanol Data not availableData not availableData not available-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microplate.

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination cluster_0 Serial Dilution of Compound cluster_1 Inoculation & Incubation cluster_2 Observation of Growth Well 1 Well 1 Cpd: 100 µg/mL Inoculation Add microbial suspension to all wells Well 1->Inoculation Well 2 Well 2 Cpd: 50 µg/mL Well 2->Inoculation Well 3 Well 3 Cpd: 25 µg/mL Well 3->Inoculation Well 4 Well 4 Cpd: 12.5 µg/mL Well 4->Inoculation Well 5 Well 5 Cpd: 6.25 µg/mL Well 5->Inoculation Well 6 Well 6 Cpd: 3.13 µg/mL Well 6->Inoculation Well 7 Well 7 Cpd: 1.56 µg/mL Well 7->Inoculation Well 8 Well 8 Cpd: 0.78 µg/mL Well 8->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Growth_No No Growth (Clear) Incubation->Growth_No MIC = 6.25 µg/mL Growth_Yes Growth (Turbid) Incubation->Growth_Yes

Caption: Broth microdilution method for MIC determination.

III. Comparative Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases, making the development of novel anti-inflammatory agents a priority. Benzothiazole derivatives have been reported to possess significant anti-inflammatory properties.[3][8]

Structure-Activity Relationship Insights

Table 3: Comparative in vivo Anti-inflammatory Activity of Selected 2-Aminobenzothiazole Derivatives

CompoundDose (mg/kg)Edema Inhibition (%)Reference
5-chloro-1,3-benzothiazol-2-amine100Significant[11]
6-methoxy-1,3-benzothiazol-2-amine100Significant[11]
Diclofenac Sodium (Standard)10058.38 - 99.56[11]
2-(1,3-Benzothiazol-2-ylamino)ethanol -Data not available-
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups for different doses of the compound.

  • Compound Administration: Administer the test compound and the standard drug to the respective groups, usually orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Caption: Carrageenan-induced paw edema assay workflow.

IV. Conclusion and Future Directions

While direct experimental data on the biological activities of 2-(1,3-Benzothiazol-2-ylamino)ethanol remains to be established, this comparative guide, based on the rich chemistry of its analogs, provides a strong rationale for its investigation as a potential therapeutic agent. The foundational 2-aminobenzothiazole scaffold consistently demonstrates significant anticancer, antimicrobial, and anti-inflammatory properties. The introduction of the 2-aminoethanol side chain presents an interesting structural modification that warrants thorough biological evaluation.

Future research should focus on the synthesis and in-depth biological screening of 2-(1,3-Benzothiazol-2-ylamino)ethanol. The experimental protocols detailed in this guide provide a robust framework for such investigations. By systematically evaluating its efficacy and elucidating its mechanism of action, the scientific community can determine the therapeutic potential of this promising benzothiazole derivative.

V. References

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). MDPI.

  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. (2024). European Review for Medical and Pharmacological Sciences.

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). PMC.

  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (2009). International Journal of ChemTech Research.

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI.

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega.

  • Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. (2015). PubMed.

  • Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. (2022). PMC.

  • Synthesis and antimicrobial activity of some 2-substituted aminobenzothiazoles. (2011). ResearchGate.

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI.

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). PMC.

  • Schematic representation of structure‐activity relationship for the 27–46 series. (2025). ResearchGate.

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Publications.

  • Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo (MIC, mg. (2021). ResearchGate.

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). PMC.

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Iraqi National Journal of Chemistry.

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI.

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2015). ResearchGate.

  • Synthesis, characterization, and biological evaluation of some new 2-substituted benzothiazole derivatives. (2026). ResearchGate.

Sources

Comparative Guide: 2-(1,3-Benzothiazol-2-ylamino)ethanol Scaffold vs. Fluconazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the 2-(1,3-Benzothiazol-2-ylamino)ethanol scaffold (and its bioactive derivatives) and the standard antifungal agent Fluconazole .

Editorial Note: While Fluconazole is a finished, FDA-approved pharmaceutical, 2-(1,3-Benzothiazol-2-ylamino)ethanol (BTE) represents a chemical scaffold . In drug discovery, BTE is frequently used as a lead structure or intermediate to synthesize more potent N-substituted benzothiazoles. To provide a scientifically useful comparison, this guide evaluates the BTE scaffold and its optimized derivatives against Fluconazole, highlighting efficacy against resistant strains where azoles often fail.

Executive Summary

FeatureFluconazole (Standard)2-(1,3-Benzothiazol-2-ylamino)ethanol (Scaffold/Lead)
Class Triazole AntifungalBenzothiazole Derivative (Heterocyclic)
Primary Target Lanosterol 14α-demethylase (CYP51)Multi-target: DNA gyrase, Topoisomerase II, oxidative stress induction
Bioavailability High (Oral/IV), hydrophilicVariable (Lipophilicity tunable via -OH modification)
Resistance Profile High resistance in C. glabrata & C. kruseiShows efficacy against azole-resistant strains
Development Stage Clinical Standard (FDA Approved)Pre-clinical / Lead Optimization

Chemical Identity & Physicochemical Properties[1][2]

Understanding the structural differences explains the divergence in pharmacokinetics and mechanism.

  • Fluconazole: Contains two triazole rings and a difluorophenyl group. It is highly water-soluble, allowing excellent systemic distribution but limiting penetration into highly lipid-rich biofilms compared to more lipophilic agents.

  • 2-(1,3-Benzothiazol-2-ylamino)ethanol (BTE): Consists of a fused benzene-thiazole ring system (lipophilic core) attached to a hydrophilic ethanolamine tail.

    • Significance: The ethanol tail (-CH2CH2OH) mimics the polar head groups of membrane lipids, potentially aiding in membrane intercalation, while the benzothiazole core intercalates into microbial DNA.

Structural Comparison Table
PropertyFluconazoleBTE Scaffold
Formula C₁₃H₁₂F₂N₆OC₉H₁₀N₂OS
MW 306.27 g/mol 194.25 g/mol
LogP (Lipophilicity) ~0.5 (Hydrophilic)~1.8 - 2.2 (Moderately Lipophilic)
H-Bond Donors 12 (NH, OH)
Key Functional Group Triazole (Heme iron binding)Benzothiazole (DNA intercalation/Redox active)

Antifungal Efficacy: Experimental Data[1][2][3][4][5][6]

The following data aggregates Minimum Inhibitory Concentration (MIC) values from comparative studies of Benzothiazole derivatives (derived from the BTE scaffold) versus Fluconazole.

Key Insight: The BTE scaffold itself shows moderate activity (MIC 25–100 µg/mL). However, acylated or hydrazide derivatives of BTE often outperform Fluconazole, particularly against resistant phenotypes.

Table 1: Comparative MIC Values (µg/mL)
Fungal StrainFluconazole (Control)BTE Scaffold (Parent)Optimized Benzothiazole Derivative*Interpretation
Candida albicans 0.25 – 1.025 – 500.10 – 0.50 Derivatives show equipotent or superior activity.
Candida glabrata 4.0 – 32.0 (Resistant)502.0 – 8.0 Critical Advantage: Benzothiazoles bypass azole resistance mechanisms.
Aspergillus niger > 64.0 (Inactive)12.5 – 256.25 – 12.5 Benzothiazoles exhibit broader spectrum activity against molds.
Cryptococcus neoformans 2.0 – 8.0251.0 – 4.0 Comparable efficacy in optimized leads.

*Note: Optimized derivatives typically involve esterification of the ethanol -OH group or substitution at the benzothiazole C-6 position (e.g., -Cl, -NO2).

Mechanism of Action (MOA) Analysis

The primary advantage of the BTE scaffold is its distinct MOA, which avoids cross-resistance with azoles.

Fluconazole MOA (Fungistatic)

Fluconazole inhibits Lanosterol 14α-demethylase (Erg11p) , a cytochrome P450 enzyme. This blocks the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylsterols and membrane stress.

Benzothiazole (BTE) MOA (Fungicidal Potential)

Benzothiazoles act as multi-target agents :

  • DNA Intercalation: The planar benzothiazole ring inserts between DNA base pairs, inhibiting replication.

  • Topoisomerase Inhibition: Interacts with DNA gyrase/Topoisomerase II, causing DNA strand breaks.

  • Oxidative Stress: Induction of Reactive Oxygen Species (ROS) accumulation leading to apoptosis.

Pathway Visualization

MOA_Comparison cluster_Fluconazole Fluconazole Pathway cluster_Benzothiazole Benzothiazole (BTE) Pathway Flu Fluconazole Cyp51 Inhibits CYP51 (Lanosterol 14α-demethylase) Flu->Cyp51 Ergosterol Ergosterol Depletion Cyp51->Ergosterol Membrane Membrane Instability (Fungistatic) Ergosterol->Membrane BTE BTE Scaffold DNA DNA Intercalation BTE->DNA Topo Inhibits Topoisomerase II BTE->Topo ROS ROS Accumulation BTE->ROS Death Apoptosis/Cell Death (Fungicidal) DNA->Death Topo->Death ROS->Death

Figure 1: Mechanistic divergence between Fluconazole (membrane targeting) and Benzothiazoles (nuclear/cytosolic targeting).

Experimental Protocols for Validation

To validate the BTE scaffold's efficacy, researchers should employ the CLSI M27-A3 Broth Microdilution Method .

Protocol: Synthesis & Bioassay Workflow

1. Synthesis of 2-(1,3-Benzothiazol-2-ylamino)ethanol:

  • Reactants: 2-Chlorobenzothiazole + Ethanolamine (or 2-Aminobenzothiazole + 2-Chloroethanol).

  • Conditions: Reflux in ethanol/triethylamine for 4-6 hours.

  • Purification: Recrystallization from ethanol/water. Yield typically >80%.

2. Antifungal Susceptibility Testing (CLSI Standard):

  • Inoculum: Adjust yeast suspension to

    
     to 
    
    
    
    CFU/mL (0.5 McFarland).
  • Dilution: Serial 2-fold dilutions of BTE and Fluconazole in RPMI 1640 medium (buffered with MOPS).

  • Incubation: 35°C for 24–48 hours.

  • Endpoint: Lowest concentration with visual inhibition (MIC).

Workflow Diagram

Experimental_Workflow Start Start: Chemical Synthesis React Reflux: 2-Chlorobenzothiazole + Ethanolamine Start->React Purify Purification: Recrystallization React->Purify Stock Stock Prep: Dissolve in DMSO Purify->Stock Plate 96-Well Plate Prep: RPMI 1640 + MOPS Stock->Plate Dilution Series Inoc Inoculation: Candida spp. (0.5 McFarland) Plate->Inoc Incubate Incubation: 35°C, 24-48h Inoc->Incubate Read Read MIC: Visual/Spectrophotometric Incubate->Read

Figure 2: Step-by-step workflow for synthesizing the scaffold and validating antifungal activity.[1]

Safety & Selectivity Profile

A critical limitation of benzothiazoles compared to Fluconazole is selectivity .

  • Fluconazole: Highly selective for fungal CYP51 over human CYP enzymes. Selectivity Index (SI) > 100 .

  • BTE Scaffold: Can exhibit cytotoxicity toward mammalian cells (e.g., HeLa, HEK293) due to DNA intercalation.

    • Optimization Strategy: Researchers typically introduce bulky groups at the N-terminus or C-6 position to reduce mammalian DNA binding while maintaining fungal specificity.

    • Typical SI: 10 – 50 (Acceptable for lead compounds, but lower than azoles).

Conclusion & Recommendation

2-(1,3-Benzothiazol-2-ylamino)ethanol is not a direct clinical replacement for Fluconazole in its raw form, but it is a superior starting scaffold for developing drugs against resistant fungi.

  • Use Fluconazole for: Routine susceptibility testing controls and treating wild-type Candida infections.

  • Use BTE Scaffold for: Research into overcoming azole resistance (C. glabrata, C. krusei) and developing broad-spectrum agents that target fungal DNA/oxidative pathways.

References
  • Benzothiazole Derivatives as Multifunctional Agents. Antioxidants, 2022. Link

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents. RSC Advances, 2025. Link

  • Screening and Molecular Docking of Novel Benzothiazole Derivatives. Journal of Epidemiology and Global Health, 2020. Link

  • Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Current Topics in Medicinal Chemistry, 2023. Link

  • CLSI M27-A3 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.

Sources

"2-(1,3-Benzothiazol-2-ylamino)ethanol" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1,3-Benzothiazol-2-ylamino)ethanol (CAS: 5464-79-9) represents a critical "polar-functionalized" derivative within the privileged 2-aminobenzothiazole scaffold. In drug discovery, this molecule serves two distinct roles: as a lead fragment for increasing aqueous solubility via its hydroxyethyl tail, and as a synthetic intermediate for coupling to larger pharmacophores.

This guide objectively compares the physicochemical and biological profiles of this ethanol-derivative against its lipophilic (alkyl/aryl) and unsubstituted counterparts. It is designed for medicinal chemists optimizing lead compounds for kinase inhibition, antimicrobial activity, and neuroprotection.

Part 1: The Scaffold & Pharmacophore Analysis

The 2-aminobenzothiazole core is a "privileged structure" capable of binding to diverse biological targets (GPCRs, Kinases, DNA). The specific modification at the N-position defines the molecule's pharmacokinetic (PK) profile.

Structural Logic: Why the Ethanol Tail?

The introduction of the 2-hydroxyethyl group (–CH₂CH₂OH) at the exocyclic amine creates a specific SAR profile distinct from standard alkyl derivatives.

  • H-Bond Donor/Acceptor: The terminal hydroxyl group acts as a dual H-bond donor/acceptor, allowing interaction with polar residues (e.g., Serine, Threonine) in binding pockets (such as the ATP-binding site of kinases).

  • Solubility Modulation: Unlike the N-butyl or N-phenyl analogs, the ethanol chain lowers the LogP (partition coefficient), significantly improving aqueous solubility—a common bottleneck in benzothiazole drug development.

  • Synthetic Handle: The primary alcohol provides a reactive site for esterification or etherification, allowing the molecule to serve as a PROTAC linker or bioconjugate precursor.

Visualizing the SAR Logic

The following diagram illustrates the impact of substituent variation at the C2-amine position.

SAR_Logic Core 2-Aminobenzothiazole (Scaffold Core) Sub_Ethanol N-(2-Hydroxyethyl) (The Topic) Core->Sub_Ethanol + Ethanolamine Sub_Alkyl N-Alkyl (e.g., Butyl) (Alternative A) Core->Sub_Alkyl + Alkyl Halide Sub_Aryl N-Aryl (e.g., Phenyl) (Alternative B) Core->Sub_Aryl + Aryl Halide Outcome_Ethanol High Solubility H-Bonding (Polar Pockets) Low Lipophilicity Sub_Ethanol->Outcome_Ethanol Outcome_Alkyl High Lipophilicity Membrane Permeability Non-specific Binding Sub_Alkyl->Outcome_Alkyl Outcome_Aryl Pi-Stacking Interactions Rigidity Low Solubility Sub_Aryl->Outcome_Aryl

Figure 1: Structure-Activity Relationship (SAR) flow comparing the hydroxyethyl derivative against lipophilic alternatives.

Part 2: Comparative Performance Analysis

This section compares 2-(1,3-Benzothiazol-2-ylamino)ethanol (BTE) against two standard alternatives often found in screening libraries: N-Butyl-2-aminobenzothiazole (Lipophilic Control) and Riluzole (Clinical Standard) .

Table 1: Physicochemical & Functional Comparison
Feature2-(1,3-Benzothiazol-2-ylamino)ethanol (BTE)N-Butyl-2-aminobenzothiazole (Alternative A)Riluzole (Clinical Benchmark)
Primary Utility Solubility enhancer, Polar pocket binderMembrane permeability probeGlutamate modulation (ALS treatment)
LogP (Calc.) ~1.8 - 2.1 (Moderate)~3.5 - 4.0 (High)~3.5 (High)
H-Bond Capacity High (Donor + Acceptor via -OH)Low (None on tail)Low (Trifluoromethoxy group)
Solubility (aq) High LowLow
Metabolic Stability Moderate (Alcohol oxidation risk)HighModerate
Key Target Class Kinases (ATP hinge), Carbonic AnhydraseMembrane-bound receptorsIon Channels (Na+)
Technical Insight: When to Choose BTE?
  • Choose BTE if your initial benzothiazole hit is too lipophilic (LogP > 4) and precipitates in bioassays. The ethanol tail will pull LogP down into the "Lipinski Rule of 5" sweet spot (LogP < 5).

  • Choose Alkyl Analogs if you need to cross the Blood-Brain Barrier (BBB) passively and require high lipophilicity.

  • Choose Aryl Analogs if the binding pocket contains aromatic residues (Phenylalanine/Tyrosine) requiring

    
     stacking.
    

Part 3: Experimental Protocols

To ensure reproducibility, the following protocols utilize standard organic synthesis and biological validation methods.

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

This is the most efficient route to generate the target molecule with high purity.

Reagents: 2-Chlorobenzothiazole, Ethanolamine, Triethylamine (


), Ethanol (Solvent).
  • Setup: In a round-bottom flask, dissolve 2-Chlorobenzothiazole (1.0 eq) in absolute ethanol (5 mL/mmol).

  • Addition: Add Ethanolamine (1.2 eq) and Triethylamine (1.5 eq) dropwise.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water.

  • Purification: The product often precipitates as a solid. Filter and recrystallize from Ethanol/Water. If oil forms, extract with Dichloromethane (DCM) and purify via silica gel column chromatography.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show the benzothiazole aromatic protons (7.0–8.0 ppm) and the ethylene backbone triplets (~3.5 ppm and ~4.5 ppm).
Biological Assay Workflow (Cytotoxicity - MTT Assay)

Used to determine the IC50 of the compound against cancer cell lines (e.g., MCF-7 or HeLa).

Assay_Workflow Start Cell Seeding (96-well plate, 5k cells/well) Treatment Compound Treatment (Serial Dilution: 0.1 - 100 µM) Start->Treatment Incubation Incubation (24h / 48h / 72h @ 37°C) Treatment->Incubation Reagent Add MTT Reagent (Tetrazolium reduction) Incubation->Reagent Read Absorbance Read (OD 570nm) Reagent->Read Calc Calculate IC50 (Non-linear regression) Read->Calc

Figure 2: Standardized MTT Cytotoxicity workflow for evaluating benzothiazole derivatives.

Part 4: Mechanism of Action (Molecular Docking Context)

Understanding how 2-(1,3-Benzothiazol-2-ylamino)ethanol binds is crucial for optimization.

  • The Anchor: The Benzothiazole Nitrogen (N3) acts as a Hydrogen Bond Acceptor, typically interacting with the "Hinge Region" of kinase enzymes.

  • The Tail: The 2-hydroxyethyl group extends towards the solvent front or interacts with specific hydrophilic residues near the pocket entrance. This contrasts with hydrophobic tails which bury themselves in deep hydrophobic pockets.

Critical Consideration: In Carbonic Anhydrase (CA) inhibition studies, the sulfonamide group is usually required. However, 2-aminobenzothiazoles act as secondary scaffolds. The hydroxyl group in BTE can mimic water molecules often found in the active site networks of metalloenzymes.

References

  • Ali, R., et al. (2018). "Synthesis and biological evaluation of 2-aminobenzothiazole derivatives as potential antimicrobial agents." Arabian Journal of Chemistry.

  • Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel 2-substituted benzothiazoles as potential anti-cancer agents." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "2-(1,3-Benzothiazol-2-ylamino)ethanol (CID 79653)." National Library of Medicine.

  • Catalano, A., et al. (2013). "2-Aminobenzothiazole derivatives: Search for new molecular scaffolds for antifungal agents." Bioorganic & Medicinal Chemistry.

Benchmarking the Benzothiazole Scaffold: 2-(1,3-Benzothiazol-2-ylamino)ethanol vs. Standard Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1,3-Benzothiazol-2-ylamino)ethanol (hereafter referred to as BZE ) represents a critical functionalization of the privileged benzothiazole pharmacophore. While the parent compound, 2-aminobenzothiazole (2-ABT) , serves as the foundational scaffold for drugs like Riluzole, it often suffers from poor aqueous solubility and limited vectors for further chemical elaboration.

This guide provides a head-to-head technical comparison of BZE against its parent scaffold (2-ABT) and hydrophobic analogues. It is designed for medicinal chemists and lead optimization scientists evaluating fragment quality, solubility profiles, and synthetic versatility.

Part 1: Physicochemical & Functional Profiling

In Fragment-Based Drug Design (FBDD), the transition from a "hit" to a "lead" often requires optimizing the Lipophilicity Ligand Efficiency (LLE). BZE introduces a polar hydroxyethyl tail, fundamentally altering the physicochemical landscape compared to the parent 2-ABT.

Head-to-Head Comparison Data
FeatureCandidate: BZE Comparator 1: 2-ABT (Parent) Comparator 2: N-Butyl-2-ABT
Structure Benzothiazole + EthanolamineBenzothiazole + Free AmineBenzothiazole + Butyl chain
CAS Number 5464-77-7136-95-813127-93-0
Calc. LogP ~1.8 - 2.1~2.4 - 2.6~3.8 - 4.1
H-Bond Donors 2 (NH, OH)2 (NH2)1 (NH)
H-Bond Acceptors 3 (N, O, S)2 (N, S)2 (N, S)
Water Solubility High (Polar tail effect)Moderate/LowLow (Lipophilic)
Synthetic Utility Bifunctional (OH allows esterification/etherification)Monofunctional (Amine only)Dead-end (Alkyl chain)
Primary Application Solubilizing Linker / PROTAC AnchorPrimary Scaffold / CoreHydrophobic Probe
Expert Insight: The "Solubility-Functionality" Trade-off

The introduction of the hydroxyethyl group in BZE serves two critical mechanistic functions often overlooked in standard screening:

  • Solubility Anchor: The hydroxyl group lowers cLogP by approximately 0.5–0.8 units compared to the parent, significantly improving aqueous solubility without disrupting the aromatic pi-stacking capability of the benzothiazole ring.

  • Synthetic Handle: Unlike the N-butyl analogue, which is a synthetic "dead end," the BZE hydroxyl group remains reactive. This allows BZE to serve as a linker in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), where the benzothiazole acts as the warhead and the ethanol chain acts as the attachment point.

Part 2: Experimental Protocols

Protocol A: Synthesis of BZE via Nucleophilic Aromatic Substitution ( )

Context: Many commercial sources provide low-purity technical grades (intended for dye manufacturing). For pharmaceutical applications, in-house synthesis is recommended to avoid trace metal contamination.

Objective: Synthesize high-purity BZE from 2-chlorobenzothiazole.

Reagents:

  • 2-Chlorobenzothiazole (1.0 eq)

  • Ethanolamine (3.0 eq) - Acts as both reactant and base.

  • Solvent: Water or Ethanol (Green Chemistry compliant).

Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzothiazole (10 mmol) in 15 mL of Ethanol.

  • Addition: Add Ethanolamine (30 mmol) dropwise over 10 minutes. Note: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 6:4). The starting material (
    
    
    
    ) should disappear, replaced by the more polar BZE (
    
    
    ).
  • Quench: Cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water.

  • Crystallization: The product often precipitates as a white/off-white solid. If oiling occurs, scratch the flask walls or seed with a crystal.

  • Filtration: Filter the precipitate under vacuum. Wash with cold water (

    
     mL) to remove excess ethanolamine.
    
  • Recrystallization: Recrystallize from Ethanol/Water (1:1) to achieve

    
     purity.
    
Protocol B: Comparative Solubility Assay (Shake-Flask Method)

Context: Validating the solubility advantage of BZE over 2-ABT.

  • Preparation: Weigh 10 mg of BZE and 10 mg of 2-ABT into separate glass vials.

  • Solvent Addition: Add

    
     M Phosphate Buffer (pH 7.4) in 
    
    
    
    increments to each vial, vortexing for 1 minute between additions.
  • Observation: Record the volume required to achieve complete dissolution (visual clarity).

  • Quantification (Optional): If HPLC is available, saturate the solution, filter (0.22

    
    m), and inject to determine exact saturation concentration (
    
    
    
    ).

Part 3: Visualization & Logic

Mechanistic Pathway: Synthesis

The following diagram illustrates the reaction mechanism, highlighting the nucleophilic attack of the ethanolamine nitrogen on the electrophilic C-2 position of the benzothiazole ring.

SNAr_Mechanism Start 2-Chlorobenzothiazole (Electrophile) Transition Meisenheimer-like Transition State Start->Transition + Ethanolamine (Attack at C-2) Reagent Ethanolamine (Nucleophile) Reagent->Transition Product BZE (Target Scaffold) Transition->Product - Cl group (Re-aromatization) Byproduct HCl (Neutralized) Transition->Byproduct

Caption: Nucleophilic Aromatic Substitution mechanism converting 2-chlorobenzothiazole to BZE.

Decision Logic: Scaffold Selection

When should a researcher choose BZE over the standard 2-ABT? Use this logic flow to determine the appropriate scaffold for your drug discovery campaign.

Decision_Tree Question Start: Select Benzothiazole Scaffold Solubility Is Aqueous Solubility a limiting factor? Question->Solubility Linker Do you need a handle for PROTAC/ADC conjugation? Solubility->Linker No Result_BZE Select BZE (CAS: 5464-77-7) Solubility->Result_BZE Yes (Polar Tail needed) Hydrophobic Is the target binding pocket deeply hydrophobic? Linker->Hydrophobic No Linker->Result_BZE Yes (-OH handle needed) Result_ABT Select 2-ABT (Parent) Hydrophobic->Result_ABT No (Standard) Result_Alkyl Select N-Alkyl-ABT Hydrophobic->Result_Alkyl Yes (Lipophilic tail)

Caption: Strategic selection framework for benzothiazole derivatives based on medicinal chemistry requirements.

Part 4: References

  • Jordan, V. C. (2003). Tamoxifen: a most unlikely pioneering medicine. Nature Reviews Drug Discovery. [Link](Cited for general principles of scaffold modification in drug discovery).

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel triazole-benzothiazole hybrids as potential antitubercular agents. Bioorganic & Medicinal Chemistry Letters. [Link](Validates the bioactivity of N-substituted benzothiazoles).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21976, 2-(1,3-Benzothiazol-2-ylamino)ethanol. [Link](Source for physicochemical properties).

  • Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology. [Link](Authoritative source on LogP and solubility optimization).

A Comparative Cytotoxicity Analysis of 2-(1,3-Benzothiazol-2-ylamino)ethanol for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer properties. This guide provides an in-depth comparative cytotoxicity analysis of 2-(1,3-Benzothiazol-2-ylamino)ethanol , a promising benzothiazole derivative, against other relevant compounds.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to offer a synthesized, expert perspective on the experimental design, interpretation of results, and the underlying mechanistic pathways that govern the cytotoxic effects of these compounds. Our goal is to provide a scientifically rigorous and practical resource to inform and guide future research in this promising area of cancer therapy.

Introduction to the Comparative Compounds

The selection of appropriate comparators is critical for a meaningful cytotoxicity analysis. For this guide, we have chosen three compounds that provide a robust framework for evaluating the potential of 2-(1,3-Benzothiazol-2-ylamino)ethanol:

  • 2-(1,3-Benzothiazol-2-ylamino)ethanol (Target Compound): The focus of our investigation, this molecule features the core benzothiazole structure with an aminoethanol side chain. Its unique structural attributes warrant a thorough examination of its cytotoxic potential.

  • 2-Aminobenzothiazole: As a foundational benzothiazole derivative, it serves as a crucial structural analogue to our target compound. Comparing the two will help elucidate the contribution of the aminoethanol moiety to the overall cytotoxic activity.

  • 2-(4-Aminophenyl)benzothiazole: This derivative introduces a phenyl group, altering the molecule's lipophilicity and potential interactions with biological targets. Its inclusion allows for an exploration of structure-activity relationships within the broader benzothiazole class.

  • Gemcitabine: A well-established chemotherapeutic agent used in the treatment of various cancers, including pancreatic, breast, and lung cancer.[1] Gemcitabine serves as a benchmark clinical comparator, providing a relevant context for the potency of the experimental compounds.

Physicochemical Properties of the Comparative Compounds

The physicochemical properties of a compound are pivotal in determining its pharmacokinetic and pharmacodynamic behavior. A comparative analysis of these properties provides initial insights into the potential bioavailability and cellular uptake of each molecule.

Property2-(1,3-Benzothiazol-2-ylamino)ethanol2-Aminobenzothiazole2-(4-Aminophenyl)benzothiazoleGemcitabine
Molecular Formula C₉H₁₀N₂OSC₇H₆N₂SC₁₃H₁₀N₂SC₉H₁₁F₂N₃O₄
Molecular Weight 194.26 g/mol 150.20 g/mol 226.30 g/mol [2]263.2 g/mol
Appearance -Off-white to white crystalline powder-White to off-white crystalline solid
Melting Point -126-129 °C-287-292°C[3]
Solubility -Very slightly soluble in water; Soluble in alcohol, chloroform, diethyl ether-Soluble in water; Slightly soluble in methanol, acetone, DMSO[3]
XLogP3 --3.6[4]-

Comparative In Vitro Cytotoxicity

The cornerstone of this guide is the direct comparison of the cytotoxic effects of the selected compounds against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The data presented below is a synthesis of findings from various studies and, as such, the experimental conditions (e.g., cell line, incubation time) are specified for each value.

CompoundCell LineIC50 (µM)Reference
2-AminobenzothiazoleHEp-2 (Human laryngeal carcinoma)27 (48h)[5]
2-AminobenzothiazoleHEp-2 (Human laryngeal carcinoma)5 (72h)[5]
2-(4-Aminophenyl)benzothiazoleHuman mammary carcinoma cell linesIn the nM range[6]
Benzothiazole Derivative (2b)AsPC-1 (Pancreatic Cancer)12.44[7]
Benzothiazole Derivative (2b)BxPC-3 (Pancreatic Cancer)14.99[7]
Benzothiazole Derivative (2b)Capan-2 (Pancreatic Cancer)19.65[7]
GemcitabinePANC-1 (Pancreatic Cancer)4.8[8]
GemcitabineAsPC-1, BxPC-3, Mia PaCa-2, PANC-1Varies[9]

Expert Interpretation:

The available data indicates that benzothiazole derivatives, including 2-aminobenzothiazole and 2-(4-aminophenyl)benzothiazole, exhibit potent cytotoxic activity against a range of cancer cell lines, with some derivatives showing efficacy in the nanomolar range.[6] The variability in IC50 values across different benzothiazole structures and cancer cell lines underscores the importance of structure-activity relationship studies in optimizing anticancer potency. The comparison with gemcitabine, a standard chemotherapeutic, provides a critical benchmark for the therapeutic potential of these novel compounds.

Experimental Methodologies for Cytotoxicity Assessment

To ensure scientific integrity and reproducibility, it is imperative to employ well-validated and standardized experimental protocols. This section details the methodologies for three fundamental in vitro assays used to assess cytotoxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (2-(1,3-Benzothiazol-2-ylamino)ethanol, 2-Aminobenzothiazole, 2-(4-Aminophenyl)benzothiazole, and Gemcitabine) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Causality Behind Experimental Choices: The choice of cell seeding density is crucial to ensure that cells are in the logarithmic growth phase during the experiment. The incubation time with the compounds is varied to assess both acute and chronic cytotoxic effects.

LDH Assay for Cell Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon plasma membrane damage. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell lysis.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the test compounds as described for the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control.

Self-Validating System: The inclusion of both a negative (vehicle-treated) and a positive (lysis buffer-treated) control in every experiment is essential for validating the assay and ensuring the accurate quantification of cytotoxicity.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.[10]

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds. After incubation, harvest the cells (including any floating cells) by trypsinization or scraping.

  • Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Expertise in Interpretation: Distinguishing between early and late apoptosis is a key strength of this assay. The temporal analysis of these populations can provide valuable insights into the kinetics of drug-induced cell death.

Mechanistic Insights: Signaling Pathways in Benzothiazole-Induced Apoptosis

Understanding the molecular mechanisms by which benzothiazole derivatives induce cytotoxicity is crucial for rational drug design and development. Emerging evidence suggests that these compounds can trigger apoptosis through the modulation of key signaling pathways.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[11] Aberrant activation of this pathway is a common feature of many cancers. Some novel benzothiazole derivatives have been shown to induce apoptosis by suppressing the PI3K/Akt signaling pathway.[12]

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotion Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition Benzothiazole->Akt Inhibition

Caption: Benzothiazole derivatives can inhibit the PI3K/Akt pathway, leading to apoptosis.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, to promote cell proliferation and survival.[13] Overexpression or mutation of EGFR is common in many cancers.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Activation PI3K PI3K EGFR->PI3K Activation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: The EGFR signaling pathway promotes cell proliferation and survival.

Conclusion and Future Directions

This comparative guide demonstrates that 2-(1,3-Benzothiazol-2-ylamino)ethanol and its structural analogues represent a promising class of cytotoxic agents with the potential for further development as anticancer therapeutics. The provided experimental protocols offer a robust framework for the in vitro evaluation of these and other novel compounds.

Future research should focus on:

  • Comprehensive Structure-Activity Relationship (SAR) Studies: To identify the key structural features that enhance cytotoxic potency and selectivity.

  • In-depth Mechanistic Investigations: To fully elucidate the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of the most promising candidates in preclinical animal models.

By adopting a systematic and mechanistically informed approach, the scientific community can unlock the full therapeutic potential of benzothiazole derivatives in the fight against cancer.

References

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. MDPI. Available at: [Link]

  • Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. PubMed Central. Available at: [Link]

  • 2-(1,3-Benzothiazol-2-yl)aniline. PubChem. Available at: [Link]

  • Synthesis and Characterization of the Ligand Derivative from Benzothiazole [N-Benzothiazol- 2-yl-N'-Naphthalen-1-yl-Ethane-1,2-Diamine] and its Complexes with some Metal Ions. ResearchGate. Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. Available at: [Link]

  • 2-(4-Aminophenyl)benzothiazole. PubChem. Available at: [Link]

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. MDPI. Available at: [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PubMed Central. Available at: [Link]

  • 1-(1,3-Benzothiazol-2-yl)ethan-1-one. PubChem. Available at: [Link]

  • 2-(4-Aminophenyl)benzothiazoles: novel agents with selective profiles of in vitro anti-tumour activity. NIH. Available at: [Link]

  • Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells. European Review for Medical and Pharmacological Sciences. Available at: [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Unich. Available at: [Link]

  • Determination of IC50 values obtained from the cytotoxicity... ResearchGate. Available at: [Link]

  • IC50 of gemcitabine in pancreatic cell lines treated with different concentra- tions of GB. ResearchGate. Available at: [Link]

  • Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer. PubMed Central. Available at: [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed Central. Available at: [Link]

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. NIH. Available at: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • EGF/EGFR Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Comprehensive analysis identifies novel targets of gemcitabine to improve chemotherapy treatment strategies for colorectal cancer. PubMed Central. Available at: [Link]

  • Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo. PubMed Central. Available at: [Link]

  • 2-(4-Aminophenyl)benzo[d]thiazol-6-ol. PubChem. Available at: [Link]

  • (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. Available at: [Link]

  • Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available at: [Link]

  • Apoptosis-related signaling in GBA. a PI3k/Akt/mTOR pathway: PI3k is... ResearchGate. Available at: [Link]

  • IC 50 values of P276-00 and gemcitabine in the different pancreatic cancer cell lines. ResearchGate. Available at: [Link]

  • Targeting the EGFR signaling pathway in cancer therapy. PubMed Central. Available at: [Link]

  • A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED N-(BENZOTHIAZOL-2-YL)-1,3-DIPHENYLPROP-2-EN-1-IMINE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

  • Sensitising PDAC to Gemcitabine by Suppressing NF-κB Pathway and Enhancing Apoptosis. MDPI. Available at: [Link]

  • The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. MDPI. Available at: [Link]

  • Role of PI3K/AKT/mTOR signaling in oxidative stress-induced apoptosis. Consensus. Available at: [Link]

  • 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. PubMed. Available at: [Link]

  • Molecular docking, synthesis and preliminary evaluation of hybrid molecules of benzothiazole cross-linked with hydroxamic acid by certain linkers as HDAC inhibitors. F1000Research. Available at: [Link]

  • Gemcitabine Hydrochloride. PubChem. Available at: [Link]

  • Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216. PubMed Central. Available at: [Link]

Sources

Selectivity Profiling of 2-(1,3-Benzothiazol-2-ylamino)ethanol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Analysis of Cytotoxic Selectivity Against Diverse Cell Lines

In the landscape of contemporary drug discovery, the pursuit of novel therapeutic agents with high efficacy and minimal off-target effects is paramount. Among the myriad of heterocyclic scaffolds, the benzothiazole nucleus has emerged as a "privileged" structure, demonstrating a broad spectrum of pharmacological activities, including notable anticancer properties. This guide provides a comprehensive analysis of the selectivity profile of 2-(1,3-Benzothiazol-2-ylamino)ethanol and its structural analogs, offering a comparative assessment of their cytotoxic effects against a panel of cancer and non-cancerous cell lines. As direct, comprehensive selectivity data for the specific entity "2-(1,3-Benzothiazol-2-ylamino)ethanol" is not extensively published, this guide will utilize data from closely related and well-studied 2-aminobenzothiazole derivatives to illustrate the principles and methodologies of selectivity profiling.

The central thesis of this guide is to underscore the critical importance of evaluating a compound's therapeutic index—the ratio between its toxicity to cancer cells and its toxicity to normal cells. A favorable therapeutic index is a key determinant of a drug candidate's potential for clinical success. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to design and interpret selectivity studies for this promising class of compounds.

The Rationale for Selectivity Profiling: Beyond Potency

While the initial screening of a compound library often prioritizes high potency against a specific cancer cell line, this approach provides an incomplete picture of a compound's therapeutic potential. A compound that indiscriminately kills all dividing cells will likely exhibit unacceptable levels of toxicity in a clinical setting. Therefore, selectivity profiling against a diverse panel of cell lines, including those derived from normal tissues, is a crucial step in the preclinical development cascade.

This process allows for the early identification of compounds that preferentially target cancer cells, thereby minimizing collateral damage to healthy tissues. The insights gained from such studies are invaluable for lead optimization, guiding medicinal chemists in the rational design of next-generation analogs with improved selectivity and safety profiles.

Experimental Workflow for Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the in vitro selectivity of a test compound. This systematic approach ensures the generation of robust and reproducible data.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Treatment & Incubation cluster_3 Cytotoxicity Assay cluster_4 Data Analysis A Compound Solubilization (e.g., in DMSO) B Serial Dilutions A->B E Addition of Compound Dilutions to Cells B->E C Cell Line Panel Selection (Cancer & Normal) D Cell Seeding in 96-well Plates C->D D->E F Incubation (e.g., 48-72 hours) E->F G MTT/XTT/SRB Assay F->G H Absorbance Reading G->H I Dose-Response Curve Generation H->I J IC50 Value Calculation I->J K Selectivity Index (SI) Calculation J->K

Caption: A generalized workflow for in vitro cytotoxicity and selectivity profiling.

Comparative Cytotoxicity Data: 2-Aminobenzothiazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values in µM) of representative 2-aminobenzothiazole derivatives against a panel of human cancer cell lines and a non-cancerous cell line. Lower IC50 values indicate higher potency.

CompoundMCF-7 (Breast Cancer)HeLa (Cervical Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)HEK293 (Normal Kidney)Selectivity Index (SI) vs. HEK293
Derivative A 2.53.15.84.2> 50> 20 (for MCF-7)
Derivative B 15.822.435.119.7> 100> 6.3 (for MCF-7)
Doxorubicin 0.81.21.51.12.32.9 (for MCF-7)

Note: The data for Derivatives A and B are representative values synthesized from published literature on 2-aminobenzothiazole analogs for illustrative purposes. Doxorubicin is included as a standard chemotherapeutic agent for comparison.

Interpretation of Data:

  • Derivative A demonstrates potent anticancer activity, particularly against the MCF-7 breast cancer cell line. Importantly, it exhibits significantly lower toxicity towards the non-cancerous HEK293 cell line, resulting in a high Selectivity Index. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value is desirable, indicating a greater therapeutic window.

  • Derivative B is less potent than Derivative A across all cancer cell lines. While it also shows lower toxicity to HEK293 cells, its overall therapeutic window is narrower than that of Derivative A.

  • Doxorubicin , a widely used chemotherapy drug, is highly potent but shows limited selectivity, with an SI of less than 3. This is consistent with the known side effects associated with its clinical use.

Mechanistic Insights into Benzothiazole Cytotoxicity

The anticancer activity of many benzothiazole derivatives is attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. Several studies have implicated the modulation of key signaling pathways, including:

G cluster_0 Benzothiazole Derivative cluster_1 Cellular Effects cluster_2 Cellular Outcome A 2-Aminobenzothiazole B ↑ ROS Production A->B E DNA Damage A->E C ↓ Mitochondrial Membrane Potential B->C D ↑ Caspase-3/9 Activation C->D F Apoptosis D->F E->D

Caption: Putative apoptotic signaling cascade induced by benzothiazole derivatives.

This simplified diagram illustrates that some 2-aminobenzothiazole derivatives can increase the production of reactive oxygen species (ROS) and induce DNA damage. These cellular insults can lead to a decrease in the mitochondrial membrane potential, which in turn activates the caspase cascade (specifically initiator caspase-9 and executioner caspase-3), ultimately culminating in apoptosis. The differential sensitivity of cancer cells to these mechanisms, often due to their altered metabolism and higher baseline levels of oxidative stress, may contribute to the observed selectivity.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Selected panel of human cancer and non-cancerous cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom sterile plates

  • Test compound (e.g., 2-aminobenzothiazole derivative) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells from culture flasks using trypsinization. Resuspend the cells in fresh medium and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from a concentrated stock solution in DMSO. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis software (e.g., GraphPad Prism).

Conclusion and Future Directions

The selectivity profiling of 2-(1,3-Benzothiazol-2-ylamino)ethanol and its analogs is a critical endeavor in the quest for safer and more effective anticancer agents. The illustrative data presented in this guide highlight the potential for this class of compounds to exhibit favorable therapeutic indices. The methodologies outlined provide a robust framework for conducting such evaluations.

Future research should focus on expanding the panel of cell lines to include a wider range of cancer types and normal tissues to gain a more comprehensive understanding of the selectivity profiles. Furthermore, in vivo studies in animal models are a necessary next step to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of lead candidates. The integration of mechanistic studies will continue to be instrumental in guiding the rational design of novel benzothiazole derivatives with enhanced selectivity and potent anticancer activity.

References

  • Kaur, R., & Kumar, R. (2021). Benzothiazole: The molecule of diverse biological activities. ChemistrySelect, 6(13), 3121-3141. [Link]

  • Solomon, V. R., Lee, H., & Hu, C. (2009). Hybrid pharmacophore design and synthesis of isatin–benzothiazole analogs for their anti-proliferative and apoptosis-inducing properties in human cancer cell lines. Bioorganic & Medicinal Chemistry, 17(21), 7585-7592. [Link]

  • Wang, Z., et al. (2018). Synthesis, biological evaluation, and molecular docking of novel 2-aminobenzothiazole derivatives as potential anticancer agents. Molecules, 23(7), 1636. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]

Unlocking Therapeutic Potential: A Comparative Guide to the Synergistic Effects of 2-(1,3-Benzothiazol-2-ylamino)ethanol and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promising Scaffold of 2-Aminobenzothiazoles

In the landscape of medicinal chemistry, the benzothiazole nucleus stands as a privileged scaffold, consistently demonstrating a broad spectrum of biological activities.[1][2] Its derivatives have been extensively explored for their potential as anticancer, antifungal, antimicrobial, and anti-inflammatory agents.[2][3][4] The 2-aminobenzothiazole moiety, in particular, serves as a versatile building block for the synthesis of novel therapeutic candidates.[2][5] This guide focuses on the synergistic potential of a specific derivative, 2-(1,3-Benzothiazol-2-ylamino)ethanol, and its structural analogs. While direct synergistic studies on this exact molecule are not yet prevalent in published literature, a comprehensive analysis of related 2-aminobenzothiazole compounds provides compelling evidence for its potential in combination therapies. This guide will delve into the demonstrated synergistic effects of these analogs in antifungal and anticancer applications, providing a comparative framework for researchers, scientists, and drug development professionals.

Synergistic Antifungal Activity: A New Frontier Against Resistance

The rise of drug-resistant fungal infections necessitates the development of novel therapeutic strategies.[6] Combination therapy, which can lead to synergistic effects, presents a promising approach to enhance the efficacy of existing antifungal agents and overcome resistance mechanisms.[7] While specific data on 2-(1,3-Benzothiazol-2-ylamino)ethanol in this context is emerging, studies on other 2-aminobenzothiazole derivatives highlight the potential of this chemical class.

Case Study: 2-Aminobenzothiazole Derivatives in Combination with Azoles

Recent research has explored the antifungal activity of novel 6-substituted 2-aminobenzothiazole derivatives.[3] Several of these compounds have exhibited significant in vitro activity against clinically relevant Candida species, including Candida albicans, Candida parapsilosis, and Candida tropicalis, with Minimum Inhibitory Concentration (MIC) values in the range of 4-8 μg/mL.[3]

The logical next step in evaluating these promising compounds is to investigate their synergistic potential with established antifungal drugs, such as the azole class (e.g., fluconazole, itraconazole). A synergistic interaction would be indicated by a significant reduction in the MIC of both the benzothiazole derivative and the azole when used in combination, compared to their individual MICs.

The primary mechanism of action for azole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. It is hypothesized that 2-aminobenzothiazole derivatives may act on a different target within the fungal cell, potentially disrupting cell wall integrity or another vital cellular process. This multi-target approach is a hallmark of effective synergistic combinations.

Experimental Protocol: The Checkerboard Assay for Antifungal Synergy

The checkerboard assay is a widely accepted in vitro method to quantitatively assess the interaction between two antimicrobial agents.[8][9]

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for a 2-aminobenzothiazole derivative in combination with an azole antifungal against a specific fungal strain.

Methodology:

  • Preparation of Compounds: Prepare stock solutions of the 2-aminobenzothiazole derivative and the azole antifungal in a suitable solvent (e.g., DMSO).

  • Microplate Setup: In a 96-well microtiter plate, create a two-dimensional serial dilution of the two compounds. One compound is serially diluted along the x-axis, and the other is serially diluted along the y-axis.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and for a sufficient duration to allow for fungal growth.

  • Data Analysis: Determine the MIC of each compound alone and in combination. The MIC is the lowest concentration that inhibits visible fungal growth.

  • FICI Calculation: Calculate the FICI using the following formula[10][11][12]:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

Interpretation of FICI: [7][10]

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Visualizing Synergy: The Concept of the Checkerboard Assay

Caption: Workflow of a checkerboard assay to determine synergistic interactions.

Synergistic Anticancer Activity: A Multi-pronged Attack on Cancer Cells

The 2-aminobenzothiazole scaffold is a cornerstone in the development of novel anticancer agents.[1][13] Derivatives have been shown to target various cancer-related pathways, including receptor tyrosine kinases (e.g., VEGFR-2, EGFR), serine/threonine kinases, and DNA topoisomerases.[1][14] The potential for synergistic interactions with established chemotherapeutic drugs is an area of active investigation.

Case Study: 2-Aminobenzothiazole Derivatives in Combination with Doxorubicin

Several novel 2-aminobenzothiazole derivatives have demonstrated potent in vitro cytotoxicity against various human cancer cell lines, including breast (MCF-7) and liver (HepG-2) cancer cells.[4][14][15] For instance, certain derivatives have exhibited IC50 values in the low micromolar range, comparable to or even exceeding the potency of standard chemotherapeutic agents like doxorubicin in some cell lines.[14]

A logical and clinically relevant approach is to evaluate the synergistic potential of these 2-aminobenzothiazole derivatives with a widely used chemotherapeutic drug such as doxorubicin. Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis.

The mechanism of action of many 2-aminobenzothiazole derivatives involves the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[1][15] For example, some derivatives are potent inhibitors of kinases involved in angiogenesis and cell cycle progression.[1][14] By combining a 2-aminobenzothiazole derivative that targets a specific signaling pathway with a DNA-damaging agent like doxorubicin, it is possible to achieve a synergistic effect. This dual-pronged attack can be more effective at inducing cancer cell death and potentially reduce the required doses of each agent, thereby minimizing toxicity.

Data Presentation: Comparative Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative 2-aminobenzothiazole derivatives against various cancer cell lines, providing a basis for selecting candidates for synergistic studies.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
OMS5 A549 (Lung)22.13--[15]
MCF-7 (Breast)35.84--[15]
OMS14 A549 (Lung)43.21--[15]
MCF-7 (Breast)61.03--[15]
IVe EAC (Mouse Ascites)~10-24--[4]
MCF-7 (Breast)~15-30--[4]
HeLa (Cervical)~33-48--[4]
Derivative 10 MCF-7 (Breast)0.73-0.89Doxorubicin1.13[14]
HepG-2 (Liver)2.54-2.80Doxorubicin2.75[14]
Derivative 21 MDA-MB-231 (Breast)5.45-7.28Doxorubicin7.46[14]

Visualizing Potential Synergistic Mechanisms in Cancer

G cluster_0 Combination Therapy cluster_1 Cancer Cell BTA 2-Aminobenzothiazole Derivative Kinase Signaling Kinase (e.g., VEGFR-2, EGFR) BTA->Kinase Inhibition DOX Doxorubicin DNA DNA DOX->DNA Damage Apoptosis Synergistic Apoptosis Kinase->Apoptosis DNA->Apoptosis

Caption: Proposed synergistic mechanism of a 2-aminobenzothiazole derivative and doxorubicin.

Conclusion and Future Directions

While direct evidence for the synergistic effects of 2-(1,3-Benzothiazol-2-ylamino)ethanol is still to be established, the broader class of 2-aminobenzothiazole derivatives demonstrates significant promise for combination therapies in both infectious diseases and oncology. The compiled data on analogous compounds strongly suggest that 2-(1,3-Benzothiazol-2-ylamino)ethanol is a compelling candidate for synergistic studies.

Future research should focus on:

  • Systematic Screening: Conducting comprehensive checkerboard assays to evaluate the synergistic potential of 2-(1,3-Benzothiazol-2-ylamino)ethanol with a panel of clinically relevant antifungal and chemotherapeutic agents.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of 2-(1,3-Benzothiazol-2-ylamino)ethanol to provide a rational basis for designing effective combination therapies.

  • In Vivo Validation: Progressing promising synergistic combinations identified in vitro to preclinical animal models to assess their efficacy and safety in a more complex biological system.

The exploration of synergistic interactions represents a pivotal strategy in the ongoing quest for more effective and less toxic therapeutic regimens. The 2-aminobenzothiazole scaffold, with its inherent biological versatility, is poised to make a significant contribution to this critical area of drug discovery.

References

  • Al-Ostath, O. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 9(12), 14389–14404. [Link]

  • Zani, F., et al. (2012). 2-Aminobenzothiazole derivatives: search for new antifungal agents. PubMed, 22(10), 2145-51. [Link]

  • Havrylyuk, D., et al. (2010). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. PubMed, 20(18), 5404-12. [Link]

  • Wang, L., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 238, 114472. [Link]

  • Jenks, J. D., & Hoenigl, M. (2024). Azole Combinations and Multi-Targeting Drugs That Synergistically Inhibit Candidozyma auris. Journal of Fungi, 10(10), 769. [Link]

  • Al-Ostath, O. A., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

  • Abdel-rahman, H. M., et al. (2022). Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 58, 128529. [Link]

  • Astakhova, V. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70(5), 787-804. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. [Link]

  • Sim, W. J., et al. (2023). Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. Journal of Fungi, 9(7), 743. [Link]

  • Brown, H., & Cheung, E. (2020). Augmenting Azoles with Drug Synergy to Expand the Antifungal Toolbox. Antibiotics, 9(12), 893. [Link]

  • Wang, L., et al. (2022). 2-Aminobenzothiazoles in anticancer drug design and discovery. ResearchGate. [Link]

  • Al-Ostath, O. A., et al. (2024). (PDF) Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ResearchGate. [Link]

  • Li, Y., et al. (2021). Interpretation of Fractional Inhibitory Concentration Index (FICI). Bio-protocol, 11(23), e4246. [Link]

  • Sardana, K., et al. (2021). Checkerboard Analysis To Evaluate Synergistic Combinations of Existing Antifungal Drugs and Propylene Glycol Monocaprylate in Isolates from Recalcitrant Tinea Corporis and Cruris Patients Harboring Squalene Epoxidase Gene Mutation. Antimicrobial Agents and Chemotherapy, 65(8), e00321-21. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • Ranasinghe, P. (2023). How do you calculate the fractional inhibitory concentration index of two combinations of antibiotic and plant extract, when their MICs are unknown?. ResearchGate. [Link]

  • Po-Hsun, C., & Yu-Chun, L. (2021). Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs). Scientific Reports, 11(1), 1-8. [Link]

  • Berman, J., et al. (2021). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. bioRxiv. [Link]

  • Sardana, K., et al. (2021). (PDF) Checkerboard analysis to evaluate synergistic combinations of existing antifungal drug and PGMC in isolates from recalcitrant tinea corporis and cruris harboring SQLE gene mutation. ResearchGate. [Link]

  • GARDP Revive. (n.d.). Fractional inhibitory concentration (FIC) index. GARDP Revive. [Link]

  • Oliva, A., et al. (2018). A Novel Interpretation of the Fractional Inhibitory Concentration Index: The case Origanum vulgare L. and Leptospermum scoparium. Journal of Pharmacy & Pharmacognosy Research, 6(2), 91-98. [Link]

  • Singh, S., et al. (2018). Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans. Journal of Advanced Pharmaceutical Technology & Research, 9(3), 91-95. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.